Indole-7-carboxaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVZDADGTFJAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370407 | |
| Record name | Indole-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-88-0 | |
| Record name | Indole-7-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-7-carboxaldehyde | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50370407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Indole-7-carboxaldehyde chemical properties and structure
An In-depth Technical Guide to Indole-7-carboxaldehyde: Properties, Synthesis, and Applications
Executive Summary: this compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by an indole nucleus fused to a benzene ring bearing an aldehyde group at position 7, this compound offers a unique combination of aromatic reactivity and versatile functional group chemistry. Its significance is underscored by its role as a key intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals targeting neurological disorders, cancer, and inflammatory conditions.[1] This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical and spectroscopic properties, established synthetic protocols, characteristic reactivity, and diverse applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.
Molecular Structure and Physicochemical Properties
Chemical Structure and Nomenclature
This compound, a member of the indole family, possesses a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.[2][3] The aldehyde functional group (-CHO) is substituted at the 7th position of the indole core.
-
IUPAC Name: 1H-indole-7-carbaldehyde[3]
-
Common Synonyms: 7-Formylindole, Indole-7-aldehyde[1]
-
CAS Number: 1074-88-0[1]
The structure combines the electron-rich nature of the indole ring with the electrophilic character of the aldehyde, defining its chemical behavior and utility in synthesis.
Caption: Chemical structure of 1H-indole-7-carbaldehyde.
Physicochemical Properties
This compound is typically supplied as a yellow crystalline powder.[1][2] Its physical and chemical properties are summarized in the table below. The compound's stability and ease of handling make it a practical choice for various laboratory applications.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO | [1][3] |
| Molecular Weight | 145.16 g/mol | [1][3] |
| Appearance | Yellow Crystalline Solid/Powder | [1][2] |
| Melting Point | 87-91 °C | [4] |
| Purity | ≥ 97-98% (HPLC) | [1] |
| Solubility | Insoluble in water; Soluble in Chloroform, Dichloromethane | [4][5] |
| SMILES String | O=Cc1cccc2cc[nH]c12 | [6] |
| InChI Key | XQVZDADGTFJAFM-UHFFFAOYSA-N | [7] |
Spectroscopic Profile
The structural identity of this compound is unequivocally confirmed through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aldehyde proton (around 10.0 ppm), the N-H proton of the indole ring (a broad singlet), and a series of multiplets in the aromatic region corresponding to the protons on the bicyclic system.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic downfield signal for the aldehyde carbonyl carbon (around 185 ppm), in addition to signals for the eight other carbons of the indole core.[8]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a prominent molecular ion peak (M+) at m/z 145, corresponding to the molecular weight of the compound.[3][7][9]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the aldehyde group (typically 1680-1700 cm⁻¹) and a peak for the N-H stretch of the indole ring (around 3200-3400 cm⁻¹).
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several established routes. A prevalent and reliable laboratory-scale method involves the oxidation of the corresponding alcohol, (1H-indol-7-yl)methanol. This approach is valued for its efficiency and the high purity of the resulting product.
Synthetic Pathway: Oxidation of (1H-indol-7-yl)methanol
This method utilizes activated manganese(IV) oxide (MnO₂), a mild and selective oxidizing agent for converting allylic and benzylic alcohols to their corresponding aldehydes without over-oxidation to carboxylic acids. The reaction is typically performed in a chlorinated solvent like dichloromethane at room temperature.[2]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from a reported synthesis and serves as a self-validating system for producing high-purity this compound.[2]
Materials:
-
(1H-indol-7-yl)methanol
-
Activated Manganese(IV) Oxide (MnO₂, 85%)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Silica Gel (for filtration and column chromatography)
Procedure:
-
Dissolution: Dissolve (1H-indol-7-yl)methanol (e.g., 8.0 g, 54.3 mmol) in anhydrous dichloromethane (400 mL) in an appropriately sized round-bottom flask equipped with a magnetic stir bar.[2]
-
Oxidation: To the stirred solution, add activated manganese(IV) oxide (e.g., 41.0 g, 0.40 mol) in one portion. The reaction is exothermic and may require initial cooling.[2]
-
Reaction Monitoring: Stir the resulting black suspension at room temperature for an extended period (e.g., 72 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.[2]
-
Work-up & Filtration: Upon completion, add additional dichloromethane (200 mL) and methanol (400 mL) to the mixture. Filter the suspension through a pad of silica gel or Celite® to remove the solid manganese oxides. Wash the filter cake thoroughly with a DCM/MeOH mixture to ensure complete recovery of the product.[2][10]
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.[2]
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane-ethyl acetate gradient system, to afford pure 1H-indole-7-carboxaldehyde as a yellow solid.[2][10] A typical yield for this process is reported to be around 83%.[2]
Chemical Reactivity and Derivatization
This compound is a versatile synthetic intermediate due to the reactivity of both the aldehyde group and the indole nucleus.[1]
-
Aldehyde Reactions: The aldehyde functionality readily undergoes standard transformations such as oxidation to indole-7-carboxylic acid, reduction to (1H-indol-7-yl)methanol, and various condensation reactions (e.g., Wittig, Knoevenagel) to form larger, more complex molecules.[1]
-
Indole Nucleus Reactions: The indole ring, particularly the N-H position, can be protected or alkylated. For instance, it can be methylated using chloromethane.[11] The electron-rich nature of the ring also allows for electrophilic substitution reactions, although the position of substitution can be influenced by the directing effect of the existing aldehyde group.
Its utility as a reactant is demonstrated in the preparation of a wide range of bioactive compounds, including antiandrogens, antiplatelet agents, and inhibitors of various enzymes and receptors.
Applications in Research and Drug Development
The indole scaffold is a "privileged structure" in medicinal chemistry, present in numerous natural products and pharmaceuticals like serotonin and melatonin.[12] this compound serves as a critical starting material for accessing novel indole derivatives with therapeutic potential.[1][13]
Key Application Areas:
-
Pharmaceutical Synthesis: It is a key intermediate for drugs targeting neurological disorders, cancer, and other diseases.[1] Its derivatives have been investigated as potent antitubulin agents, insulin receptor activators, and kinase inhibitors.
-
Organic Synthesis: It acts as a foundational building block for constructing complex heterocyclic systems, such as fused pyrroloquinolinedicarboxylates.[2]
-
Biochemical Research: The compound is used in studies of tryptophan metabolism and its relationship to serotonin production, which has implications for mood disorders.[1]
-
Materials Science: It is employed in the creation of fluorescent probes for biological imaging and as a building block for novel dyes and agrochemicals.[1]
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[14]
-
Hazard Classification: It is classified as harmful if swallowed (Acute Tox. 4) and may cause an allergic skin reaction (Skin Sens. 1).[3] The corresponding GHS pictogram is an exclamation mark (GHS07).
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses or faceshields, chemical-resistant gloves, and a dust mask (e.g., N95), should be worn when handling the solid.
-
Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] Recommended storage is refrigerated at 0-8°C.[1] The material is noted to be air-sensitive, suggesting storage under an inert atmosphere may be beneficial for long-term stability.[15][17]
Conclusion
This compound is a high-value chemical intermediate with a well-defined property profile and robust synthetic accessibility. Its unique structure provides a versatile platform for chemical modification, enabling the synthesis of diverse and complex molecules. Its established importance and continued application in medicinal chemistry and materials science solidify its role as a cornerstone building block for innovation in drug discovery and beyond.
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- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.). (Source not publicly available)
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An In-depth Technical Guide to the Physical Properties of 1H-Indole-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 1H-Indole-7-carbaldehyde (CAS No. 1074-88-0), a pivotal heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points, offering insights into the experimental methodologies used to determine these properties, the rationale behind procedural steps, and the interpretation of the resulting data. Detailed protocols for key analytical techniques are provided to ensure scientific integrity and reproducibility. The guide is structured to be a practical resource for researchers actively working with or considering the use of this compound in their synthetic and developmental workflows.
Introduction: The Significance of 1H-Indole-7-carbaldehyde
The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The strategic placement of a carbaldehyde group at the 7-position of the indole ring system endows 1H-Indole-7-carbaldehyde with a unique reactivity profile, making it a valuable precursor for the synthesis of a diverse range of more complex molecules. Its utility in the construction of novel therapeutic agents and functional organic materials necessitates a thorough understanding of its fundamental physical and chemical characteristics. This guide serves as a centralized repository of this critical information, presented with the depth and context required by the scientific community.
Core Physical Properties
A foundational understanding of a compound's physical properties is paramount for its effective handling, purification, and application in synthetic protocols. The key physical descriptors for 1H-Indole-7-carbaldehyde are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO | [PubChem][1] |
| Molecular Weight | 145.16 g/mol | [PubChem][1] |
| Appearance | White to Light yellow powder/crystal | [Tokyo Chemical Industry][2] |
| Melting Point | 87-91 °C (literature) | [Sigma-Aldrich][3] |
| Boiling Point | 339.1 ± 15.0 °C (Predicted) | [ChemicalBook] |
| Solubility | Soluble in Chloroform, Dichloromethane. Insoluble in water. | [ChemicalBook] |
| pKa | 15.50 ± 0.30 (Predicted) | [ChemicalBook] |
In-Depth Discussion of Physical Properties
The crystalline, solid nature of 1H-Indole-7-carbaldehyde at room temperature is typical for a molecule of its size and polarity. Its melting point range of 87-91 °C is a critical parameter for assessing purity; a broader melting range would suggest the presence of impurities. The predicted high boiling point is a consequence of the polar nature of the molecule, arising from the indole N-H bond and the carbonyl group, which can participate in intermolecular hydrogen bonding and dipole-dipole interactions.
The solubility profile is consistent with its structure. The largely aromatic and heterocyclic nature of the molecule limits its solubility in polar protic solvents like water. However, the presence of the polar aldehyde group and the indole ring allows for good solubility in moderately polar chlorinated solvents such as chloroform and dichloromethane. This solubility is a key consideration for its use in reactions and for its purification by chromatography.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity verification of organic compounds. This section details the expected spectroscopic signatures of 1H-Indole-7-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 1H-Indole-7-carbaldehyde is expected to show distinct signals for the aldehyde proton (highly deshielded, likely >9.5 ppm), the N-H proton of the indole ring (also deshielded and potentially broad), and the aromatic protons on the indole ring system. The specific coupling patterns of the aromatic protons would be invaluable for confirming the 7-substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at the downfield end of the spectrum (typically in the 180-200 ppm region). The aromatic carbons of the indole ring will appear in the approximate range of 110-140 ppm. A link to a predicted 13C NMR spectrum can be found in the PubChem database.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 1H-Indole-7-carbaldehyde, the key expected absorption bands are:
-
N-H Stretch: A sharp to moderately broad peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the indole N-H bond.
-
C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The aldehydic C-H stretch is expected to be a sharp, and often distinct, pair of peaks in the 2700-2900 cm⁻¹ region.
-
C=O Stretch: A strong, sharp absorption band in the region of 1670-1700 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde.
-
C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the carbon-carbon double bond stretching vibrations within the indole ring.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 1H-Indole-7-carbaldehyde is expected to be dominated by π → π* transitions due to the conjugated indole and benzaldehyde systems.[4][5] The indole chromophore itself typically shows absorptions around 220 nm and 270-290 nm. The conjugation with the aldehyde group is expected to shift these absorptions to longer wavelengths (a bathochromic shift). One would anticipate strong absorptions in the 250-350 nm range. The n → π* transition of the carbonyl group, which is formally forbidden and thus of low intensity, may be observed as a weak shoulder at a longer wavelength.[6]
Experimental Protocols for Physical Property Determination
To ensure scientific rigor, the following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of 1H-Indole-7-carbaldehyde.
Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid will have a sharp, well-defined melting point, whereas impurities will typically depress and broaden the melting range. This protocol is designed to achieve an accurate and reproducible measurement.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry 1H-Indole-7-carbaldehyde is packed into a thin-walled capillary tube to a height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus alongside a thermometer.
-
Initial Rapid Heating: The sample is heated rapidly to determine an approximate melting point. This provides a target range for a more careful subsequent measurement.
-
Slow and Accurate Measurement: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[7]
-
Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range.[7]
Self-Validation: The sharpness of the melting point range serves as an internal control for the purity of the sample. For a high-purity sample, this range should not exceed 2 °C.
Spectroscopic Sample Preparation and Analysis
Causality: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.
Protocol:
-
Sample Preparation: 5-10 mg of 1H-Indole-7-carbaldehyde is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[8][9]
-
Transfer to NMR Tube: The solution is transferred to a clean, standard 5 mm NMR tube using a Pasteur pipette. Any solid particulates should be filtered out to prevent interference with the magnetic field homogeneity.[9]
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to optimize its homogeneity. Standard ¹H and ¹³C NMR spectra are then acquired.[8]
Causality: For solid samples, the thin film method provides a rapid and effective way to obtain an IR spectrum without the interference of a mulling agent.[10][11]
Protocol:
-
Solution Preparation: A small amount (a few milligrams) of 1H-Indole-7-carbaldehyde is dissolved in a few drops of a volatile solvent like dichloromethane or acetone.[10][11]
-
Film Casting: A drop of this solution is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10][11]
-
Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
Spectral Acquisition: The salt plate is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.
Self-Validation: The quality of the spectrum is assessed by the intensity of the absorption bands. If the peaks are too weak, more solution can be added to the plate. If they are too strong (i.e., "flat-topping"), the film is too thick and should be remade with a more dilute solution.[10]
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.
Hazard Identification: 1H-Indole-7-carbaldehyde is harmful if swallowed and may cause an allergic skin reaction.[3]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]
-
Handling: Avoid breathing dust. Handle in a well-ventilated area.
-
Storage: Keep in a dark place, sealed in a dry, room temperature environment. It is also noted to be air-sensitive.
Visualizations
Chemical Structure
Caption: Chemical structure of 1H-Indole-7-carbaldehyde.
Experimental Workflow for Purity Assessment
Caption: A typical experimental workflow for assessing the purity of a 1H-Indole-7-carbaldehyde sample.
Conclusion
This technical guide has provided a detailed examination of the physical properties of 1H-Indole-7-carbaldehyde, grounded in established experimental methodologies. By understanding these core characteristics—from its melting point and solubility to its spectroscopic signatures—researchers are better equipped to utilize this versatile compound with precision and safety. The provided protocols and the rationale behind them are intended to foster a deeper understanding and promote the generation of high-quality, reproducible scientific data.
References
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734629, Indole-7-carboxaldehyde.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
- Clarion University. (n.d.). Determination of Melting Point.
- JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
- Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy.
- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
- Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls.
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The Enigmatic Presence of Indole-7-Carboxaldehyde in the Plant Kingdom: A Technical Guide
Preamble: Unveiling a Rare Indolic Constituent
Within the vast and intricate tapestry of plant secondary metabolism, indole alkaloids represent a prominent class of compounds, renowned for their structural diversity and profound biological activities. While much of the scientific focus has been directed towards ubiquitous derivatives such as indole-3-acetic acid (auxin) and its various metabolic offshoots, a lesser-known isomer, indole-7-carboxaldehyde, presents a compelling case for deeper investigation. This technical guide synthesizes the current, albeit limited, knowledge surrounding the natural occurrence of this compound in plants. It is intended for researchers, scientists, and drug development professionals who seek to explore the untapped potential of this rare phytochemical. We will navigate through its confirmed natural source, delve into a speculative biosynthetic pathway, discuss its potential physiological significance, and provide a robust methodological framework for its isolation and characterization.
I. Confirmed Natural Occurrence: A Singular Report
To date, the documented natural occurrence of this compound in the plant kingdom is confined to a single species, Esenbeckia leiocarpa.[1] This flowering plant, belonging to the Rutaceae family, is native to Brazil. The identification of this compound in this species stands as a pivotal, yet solitary, data point, underscoring the compound's rarity and the nascent stage of research into its distribution in nature.
Table 1: Documented Natural Source of this compound
| Plant Species | Family | Reported Occurrence |
| Esenbeckia leiocarpa | Rutaceae | Yes[1] |
The scarcity of reports on this compound in other plant species suggests several possibilities: its presence may be taxonomically restricted, it might be an intermediate that does not accumulate to detectable levels in most plants, or it may have been overlooked in phytochemical screenings that were not specifically designed for its detection.
II. The Biosynthetic Riddle: A Plausible Pathway
The precise biosynthetic pathway leading to this compound in plants remains unelucidated. However, by drawing parallels with the well-established biosynthesis of other indole alkaloids, a hypothetical pathway can be proposed. The universal precursor for indole alkaloids is the amino acid tryptophan.[2][3][4]
The biosynthesis of indole alkaloids generally begins with the conversion of tryptophan to tryptamine via decarboxylation.[4] However, for the formation of an indole carboxaldehyde, a different route involving the modification of the indole ring itself is more likely. The key challenge is to explain the substitution at the C-7 position of the indole ring, as the C-3 position is typically the most reactive site for electrophilic substitution.[3]
One plausible hypothesis involves the enzymatic oxidation of the indole ring at the 7-position, followed by a series of modifications to introduce the aldehyde functionality. The synthesis of 7-substituted indoles is a known challenge in synthetic organic chemistry, often requiring specific catalysts and reaction conditions.[5] In a biological context, this specificity would be conferred by highly selective enzymes, likely belonging to the cytochrome P450 monooxygenase superfamily, which are known to catalyze a wide range of oxidative reactions in secondary metabolism.
Diagram 1: Hypothetical Biosynthetic Pathway of this compound
Caption: A speculative pathway for the biosynthesis of this compound from tryptophan.
III. Physiological Role and Biological Activity: An Area of Active Inquiry
The physiological function of this compound within Esenbeckia leiocarpa or any other plant is currently unknown. In contrast, its isomer, indole-3-carboxaldehyde, is recognized as a plant metabolite with roles in defense and as a precursor to other secondary metabolites. Given the structural similarity, it is plausible that this compound could also play a role in plant defense, potentially acting as a phytoalexin or an allelopathic agent.
Beyond its potential role in plants, this compound has been the subject of in vitro studies that have revealed a range of biological activities. These studies, while not directly addressing its function in plants, provide valuable insights for drug development professionals. Theoretical studies have suggested its potential as an anti-cancer agent.[6][7]
IV. Methodological Framework for Analysis
The identification and quantification of this compound in plant matrices require a robust analytical workflow. The primary challenge lies in its separation from other isomeric indole aldehydes, particularly the more abundant indole-3-carboxaldehyde.
A. Extraction and Sample Preparation
A generalized protocol for the extraction of indole alkaloids from plant material is as follows:
-
Harvest and Dry: Plant material (e.g., leaves, stems, roots) is harvested and dried at a controlled temperature (e.g., 40-50°C) to inactivate degradative enzymes.
-
Grinding: The dried material is ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol, often using techniques like maceration, sonication, or Soxhlet extraction.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of varying polarity to enrich the fraction containing indole alkaloids.
B. Chromatographic Separation and Identification
High-performance liquid chromatography (HPLC) is the preferred method for the separation of indole carboxaldehyde isomers.
Table 2: Exemplar HPLC Method for Isomer Separation
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | A time-dependent gradient from a higher proportion of A to a higher proportion of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength of approximately 254 nm and 300 nm |
| Reference | Based on general principles of reverse-phase chromatography for indole alkaloids. |
The separation of indole carboxaldehyde isomers can be challenging due to their similar chemical properties.[8] Method development may require careful optimization of the mobile phase composition, gradient profile, and column chemistry.
Diagram 2: Analytical Workflow for this compound
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- 1. This compound | C9H7NO | CID 2734629 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Indole - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to Indole-7-carboxaldehyde for the Research Scientist
This in-depth technical guide provides a detailed exploration of the spectroscopic properties of Indole-7-carboxaldehyde, a pivotal heterocyclic aldehyde in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in both theoretical principles and practical, field-tested insights. Our approach moves beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation to provide a self-validating framework for the spectroscopic characterization of this important molecule.
Introduction: The Molecular Portrait of this compound
This compound, with the molecular formula C₉H₇NO, is a member of the indole family, a class of aromatic heterocyclic compounds that form the core of numerous natural products and pharmaceutical agents.[1] The presence of a reactive aldehyde group at the 7-position of the indole scaffold makes it a valuable synthon for the elaboration of more complex molecular architectures. Accurate and unambiguous characterization of this starting material is a critical first step in any synthetic campaign, ensuring the integrity of subsequent research and development. This guide provides the foundational spectroscopic data and interpretive logic necessary for such characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.
Proton (¹H) NMR Spectroscopy
Underlying Principles: ¹H NMR spectroscopy is based on the principle that protons in different chemical environments will resonate at different frequencies when placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. Furthermore, spin-spin coupling between neighboring, non-equivalent protons leads to the splitting of signals into multiplets, with the coupling constant (J), measured in Hertz (Hz), providing information about the number and spatial relationship of adjacent protons.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as its residual proton signals should not overlap with analyte signals.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked onto the deuterium signal of the solvent and that the magnetic field homogeneity is optimized (shimming) to obtain sharp, symmetrical peaks.
-
Acquisition Parameters: For a standard ¹H NMR experiment, a spectral width of approximately 12-15 ppm is typically sufficient. A pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds is a good starting point for qualitative analysis. For quantitative analysis, a longer relaxation delay (at least 5 times the longest T₁ of the protons of interest) and a 90-degree pulse angle are necessary.
-
Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.
¹H NMR Data for this compound
While a publicly available, fully assigned experimental spectrum is not readily accessible, the expected chemical shifts and coupling patterns can be predicted based on the known effects of the indole ring and the aldehyde substituent. For comparative purposes, the experimental ¹H NMR data for the isomeric Indole-3-carboxaldehyde in DMSO-d₆ is presented below.
| Proton Assignment (Indole-3-carboxaldehyde) | Chemical Shift (δ, ppm) | Multiplicity |
| H-1 (N-H) | 12.2 | br s |
| H-2 | 8.32 | s |
| H-4 | 8.16 | d |
| H-5 | 7.29 | t |
| H-6 | 7.26 | t |
| H-7 | 7.55 | d |
| Aldehyde-H | 9.99 | s |
Data obtained from ChemicalBook.
Interpretation of the Expected ¹H NMR Spectrum of this compound:
The aldehyde proton is expected to be the most downfield signal (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The N-H proton of the indole ring will likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The aromatic protons will exhibit a complex splitting pattern in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants being influenced by the electron-withdrawing nature of the aldehyde group.
Carbon-¹³ (¹³C) NMR Spectroscopy
Underlying Principles: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines, where each unique carbon atom gives rise to a distinct signal. The chemical shift of each carbon is highly sensitive to its local electronic environment.
Experimental Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum
The sample preparation is identical to that for ¹H NMR. The key difference in the experiment is the use of broadband proton decoupling, which collapses all C-H coupling, resulting in a single sharp peak for each carbon. A wider spectral width (typically 0-220 ppm) is required. Due to the lower sensitivity and longer relaxation times of ¹³C nuclei, a larger number of scans is usually necessary to obtain a good signal-to-noise ratio.
¹³C NMR Data for this compound
| Carbon Assignment (Indole-3-carboxaldehyde) | Chemical Shift (δ, ppm) |
| C=O | 185.34 |
| C-2 | 135.75 |
| C-3 | 118.38 |
| C-3a | 136.79 |
| C-4 | 124.39 |
| C-5 | 123.04 |
| C-6 | 121.88 |
| C-7 | 120.55 |
| C-7a | 111.70 |
Data obtained from a supporting information document on facile synthesis of formylindoles.[2]
Interpretation of the Expected ¹³C NMR Spectrum of this compound:
The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of δ 185-195 ppm. The carbon atoms of the aromatic rings will resonate in the region of δ 110-140 ppm. The specific assignments can be aided by computational predictions and comparison with the spectra of structurally related indole derivatives.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of the bonds present.
Underlying Principles: When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to the natural vibrational frequencies of its bonds. The positions of these absorption bands, typically reported in wavenumbers (cm⁻¹), are indicative of the types of bonds (e.g., C=O, N-H, C-H) and the functional groups present.
Experimental Protocol: Acquiring an FTIR Spectrum of a Solid Sample
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg), which is transparent in the mid-IR region. The mixture is then pressed under high pressure to form a thin, transparent pellet.
-
Background Collection: A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected to account for atmospheric and instrumental contributions.
-
Sample Analysis: The KBr pellet containing the sample is placed in the spectrometer's sample holder, and the spectrum is recorded.
Expected IR Absorption Bands for this compound
While a specific experimental spectrum for this compound is not provided, the characteristic absorption bands can be predicted based on its functional groups.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3300 - 3500 | Medium, Sharp |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aldehyde) | 2700 - 2900 (often two bands) | Medium to Weak |
| C=O Stretch (Aldehyde) | 1680 - 1710 (conjugated) | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-N Stretch | 1200 - 1350 | Medium |
| C-H Bend (Aromatic) | 650 - 900 | Medium to Strong |
Interpretation of the IR Spectrum:
The most prominent feature in the IR spectrum of this compound will be the strong, sharp absorption band corresponding to the C=O stretch of the conjugated aldehyde, expected around 1680-1710 cm⁻¹. The presence of the N-H group of the indole ring will be confirmed by a medium-intensity, sharp peak in the 3300-3500 cm⁻¹ region. The characteristic C-H stretching of the aldehyde group, often appearing as a pair of weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹, is also a key diagnostic feature.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.
Underlying Principles of Electron Ionization (EI) Mass Spectrometry: In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The excess energy imparted to the molecular ion causes it to fragment in a predictable manner. The resulting charged fragments are then separated by their m/z ratio and detected.
Experimental Protocol: Acquiring a GC-MS Spectrum
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent is injected into the gas chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: In the ion source of the mass spectrometer, the analyte molecules are ionized by electron impact.
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Mass Spectrometry Data for this compound
The mass spectrum of this compound is available from the NIST WebBook and PubChem.[1][3]
-
Molecular Ion (M⁺•): The molecular ion peak is observed at m/z = 145, which corresponds to the molecular weight of this compound (C₉H₇NO).
-
Key Fragment Ions: Significant fragment ions are observed at m/z values of 144, 116, and 89.
Interpretation of the Mass Spectrum and Fragmentation Pathway:
The fragmentation of this compound under electron ionization can be rationalized as follows:
-
Formation of the Molecular Ion: C₉H₇NO + e⁻ → [C₉H₇NO]⁺• (m/z = 145) + 2e⁻
-
Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen radical, likely from the aldehyde group, to form a stable acylium ion. [C₉H₇NO]⁺• → [C₉H₆NO]⁺ (m/z = 144) + H•
-
Loss of Carbon Monoxide: The fragment at m/z 144 can then lose a molecule of carbon monoxide. [C₉H₆NO]⁺ → [C₈H₆N]⁺ (m/z = 116) + CO
-
Further Fragmentation: The ion at m/z 116 can undergo further fragmentation, such as the loss of HCN, which is characteristic of indole-containing compounds, to produce a fragment at m/z 89. [C₈H₆N]⁺ → [C₇H₅]⁺ (m/z = 89) + HCN
Visualizing the Data: Structure and Fragmentation
To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the structure of this compound and a plausible mass spectrometry fragmentation pathway.
Caption: Structure of this compound with atom numbering.
Caption: Plausible EI-MS fragmentation pathway for this compound.
Conclusion: A Foundation for Future Research
This guide has provided a comprehensive overview of the key spectroscopic data for this compound, encompassing NMR, IR, and MS techniques. By understanding the principles behind these methods and the interpretation of the resulting spectra, researchers can confidently verify the identity and purity of this important synthetic building block. The data and protocols presented herein serve as a valuable resource for scientists engaged in the synthesis and application of indole-based compounds, fostering a foundation of scientific integrity and accelerating the pace of discovery in medicinal chemistry and materials science.
References
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- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 2734629. [Link]
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An In-Depth Technical Guide to Indole-7-carboxaldehyde (CAS 1074-88-0): Properties, Hazards, and Safe Handling
This guide provides a comprehensive technical overview of Indole-7-carboxaldehyde (CAS No. 1074-88-0), a key heterocyclic building block in organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data on its physicochemical properties, detailed hazard profile, and rigorous protocols for safe handling, storage, and emergency response. The information herein is grounded in authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in the laboratory.
Chemical Identity and Structure
This compound, also known as 7-Formylindole, is a member of the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a formyl group substituted at position 7.[1] This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecular architectures.[1]
Key Identifiers:
-
Synonyms: this compound, 7-Formylindole[4]
-
CAS Number: 1074-88-0[2]
-
Molecular Formula: C₉H₇NO[2]
-
Molecular Weight: 145.16 g/mol [2]
Caption: Molecular Structure of this compound.
Physicochemical Properties
This compound is typically supplied as an off-white to yellow crystalline solid.[1][3] Its key physical and chemical properties are summarized below. Understanding these properties is fundamental to its appropriate handling, storage, and application in experimental design.
| Property | Value | Source |
| Appearance | Off-white to yellow solid | [3] |
| Melting Point | 87 - 91 °C | [4] |
| Water Solubility | log10WS: -2.74 (mol/L) | [5] |
| Octanol/Water Partition Coeff. | logPoct/wat: 1.498 | [5] |
| Kovats Retention Index | 1424.90 (Semi-standard non-polar) | [2][5] |
| Stability | Sensitive to air and light | [6] |
Hazard Identification and Toxicology
This compound is classified as hazardous. The primary hazards are acute oral toxicity and the potential to cause an allergic skin reaction.[4][7] All laboratory personnel must be thoroughly familiar with these hazards before handling the compound.
GHS Classification
The Globally Harmonized System (GHS) classification provides a standardized framework for hazard communication.
| Classification | Code | Description |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [2][4] |
| Hazard Statements | H302 | Harmful if swallowed.[2][4][7] |
| H317 | May cause an allergic skin reaction.[2][4][7] | |
| H315 | Causes skin irritation.[2][8][9] | |
| H319 | Causes serious eye irritation.[2][8][9] |
Note: The specific hazard statements can vary slightly between suppliers, with some also including skin and eye irritation (H315, H319).[2][8][9]
Toxicological Summary
The toxicological properties of this compound have not been fully investigated.[6][7] The available data points to the following primary concerns:
-
Acute Oral Toxicity: The compound is classified as harmful if ingested, falling under Acute Toxicity, Oral (Category 4).[4]
-
Skin Sensitization: It is a skin sensitizer (Category 1), meaning that repeated contact may lead to an allergic reaction, such as a rash.[4][7] Symptoms of an allergic reaction can include rash, itching, and swelling.[6]
To date, no component of this product is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[4]
Safe Handling and Emergency Protocols
A rigorous and proactive approach to safety is mandatory when working with this compound. The following protocols are based on standard laboratory safety practices and information derived from supplier Safety Data Sheets (SDS).[4][7][10]
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to prevent all contact and aerosol inhalation.
-
Engineering Controls: Always handle this compound in a well-ventilated area.[4][10] A chemical fume hood is required. Provide appropriate exhaust ventilation at places where dust is formed.[4]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is essential.
-
Eye/Face Protection: Wear chemical safety glasses and a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected prior to use. Employ proper glove removal technique to avoid skin contact.[4][7]
-
Skin and Body Protection: Wear a lab coat and ensure full coverage to prevent skin exposure.
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved N95 dust mask or equivalent respirator.
-
Caption: Standard PPE Donning and Doffing Workflow.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid the formation of dust and aerosols.[4] Do not eat, drink, or smoke when using this product.[4][7] Wash hands thoroughly after handling.[4][10]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[4][7] The compound is noted to be sensitive to air and light, necessitating storage in a sealed, opaque container, potentially under an inert atmosphere.[3][6] Recommended storage temperature is often 4°C.[3]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor immediately if you feel unwell.[4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. [4][10] |
| Skin Contact | IF ON SKIN: Take off immediately all contaminated clothing. Wash with plenty of soap and water.[4][7] If skin irritation or a rash occurs, seek medical advice/attention.[4][7] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[4][10] |
| Inhalation | IF INHALED: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10] |
Spill and Disposal Procedures
-
Spill Response: Evacuate personnel. Use personal protective equipment.[4] Avoid breathing dust.[4] Do not let the product enter drains.[4][7] Sweep up the material without creating dust, shovel it into a suitable, closed container, and hold for waste disposal.[4]
-
Waste Disposal: Dispose of unused product and contaminated packaging at an approved waste disposal plant in accordance with local, state, and federal regulations.[4][7]
Applications in Organic Synthesis
This compound is a versatile reagent primarily used as a building block in organic synthesis.[1] Its utility stems from the reactivity of both the indole nucleus and the aldehyde functional group. Documented applications include:
-
Reactant for the preparation of antiandrogen compounds.[1]
-
Used in the synthesis of fused pyrroloquinolinedicarboxylates.[1]
References
- This compound | C9H7NO | CID 2734629 - PubChem. (n.d.).
- Chemical Properties of this compound (CAS 1074-88-0). (n.d.). Cheméo. [Link]
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- 8. 1H-Indole-7-carbaldehyde | 1074-88-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 10. file.bldpharm.com [file.bldpharm.com]
Solubility of Indole-7-carboxaldehyde: A Comprehensive Guide for Laboratory Applications
An In-depth Technical Guide for Researchers
Introduction
Indole-7-carboxaldehyde is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis.[1] As a derivative of indole, it serves as a precursor for a wide array of biologically active molecules, including anti-androgens, antiplatelet agents, and kinase inhibitors. A fundamental yet critical parameter that dictates its utility in both synthetic reactions and biological assays is its solubility. The ability to create homogenous solutions of a specific concentration is paramount for reaction kinetics, dose-response studies, and high-throughput screening.
This technical guide provides an in-depth analysis of the solubility profile of this compound. Moving beyond a simple list of solvents, we will explore the underlying physicochemical principles that govern its dissolution, provide available solubility data, and present a robust experimental protocol for determining solubility in any given organic solvent system. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of handling this compound.
Molecular Profile and Its Influence on Solubility
Understanding the molecular structure of this compound is key to predicting its behavior in various solvents. The principle of "like dissolves like" is the foundational concept: a solute will dissolve best in a solvent that has a similar polarity.[2]
Key Physicochemical Properties:
| Property | Value | Source |
| Chemical Formula | C₉H₇NO | [3][4][5] |
| Molecular Weight | 145.16 g/mol | [5][6] |
| Appearance | Yellow Crystalline Powder | [1][7] |
| Melting Point | 87-91 °C | [5][7] |
| logP (calc.) | 1.498 | [6][8] |
| pKa (pred.) | 15.50 | [7] |
The structure of this compound contains several key features that dictate its solubility:
-
The Indole Ring: This bicyclic aromatic system is largely nonpolar, contributing to its solubility in solvents with some nonpolar character.
-
The Aldehyde Group (-CHO): The carbonyl (C=O) is a polar functional group and a hydrogen bond acceptor.
-
The Indole N-H Group: The amine proton is a hydrogen bond donor.
The presence of both hydrogen bond donor (N-H) and acceptor (C=O) sites, combined with the aromatic system, results in a molecule of intermediate polarity. The calculated octanol-water partition coefficient (logP) of ~1.5 indicates a preference for a more lipophilic environment over a purely aqueous one, which aligns with its observed low water solubility.[6][7][8]
Caption: Key structural features governing the solubility of this compound.
Theoretical and Observed Solubility in Organic Solvents
Based on its molecular profile, we can predict the solubility of this compound across different classes of organic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar and can accept hydrogen bonds, interacting favorably with the N-H and C=O groups. They are excellent choices for dissolving this compound. For the closely related isomer, Indole-3-carboxaldehyde, solubility in DMSO and DMF is high, approximately 30 mg/mL.[9][10] A similar high solubility is expected for the 7-carboxaldehyde isomer.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. They are expected to be effective solvents. Indole-3-carboxaldehyde is reported to be readily soluble in ethanol and methanol.[11][12]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity. This compound is reported to be soluble in both dichloromethane and chloroform.[7]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The polarity of these solvents is too low to effectively solvate the polar N-H and aldehyde functional groups. Consequently, solubility is expected to be very limited. This is observed with Indole-3-carboxaldehyde, which has poor solubility in hexane and toluene.[11]
Summary of Reported and Expected Solubility
| Solvent Class | Solvent Example | Reported/Expected Solubility | Rationale / Comments |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent H-bond acceptor. Data for Indole-3-carboxaldehyde is ~30 mg/mL.[9] |
| Dimethylformamide (DMF) | High | Excellent H-bond acceptor. Data for Indole-3-carboxaldehyde is ~30 mg/mL.[9] | |
| Polar Protic | Ethanol, Methanol | High | H-bond donor and acceptor. Indole-3-carboxaldehyde is readily soluble.[11][12] |
| Chlorinated | Dichloromethane (DCM) | Soluble | Moderate polarity. Specifically reported as a solvent for this compound.[7] |
| Chloroform | Soluble | Moderate polarity. Specifically reported as a solvent for this compound.[7] | |
| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate polarity, H-bond acceptor. |
| Esters | Ethyl Acetate | Moderate | Moderate polarity, H-bond acceptor. |
| Aqueous | Water | Insoluble | The nonpolar indole ring dominates over the polar groups.[7] Calculated Log10WS is -2.74 mol/L.[6][8] |
| Nonpolar | Hexane, Toluene | Insoluble/Low | Mismatch in polarity.[11] |
Note: Much of the quantitative data available is for the isomer Indole-3-carboxaldehyde. While a similar profile is expected for this compound, the exact values may differ slightly due to the different positioning of the aldehyde group.
Experimental Protocol for Solubility Determination
For applications requiring precise concentrations, it is best practice to determine the solubility experimentally. The following is a standard protocol based on the equilibrium shake-flask method.[13][14]
Objective: To determine the solubility (in mg/mL) of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Vortex mixer and/or orbital shaker in a temperature-controlled environment
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial (e.g., add 20-30 mg to 1 mL of solvent). The key is to have undissolved solid remaining. b. Add a precise volume of the chosen solvent (e.g., 1.0 mL). c. Cap the vial tightly and vortex vigorously for 1-2 minutes. d. Place the vial on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid is crucial.
-
Sample Clarification: a. After 24 hours, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. b. Carefully draw the supernatant into a syringe, avoiding any solid particles. c. Filter the supernatant through a 0.2 µm syringe filter into a clean vial. This step is critical to remove all undissolved micro-particulates.
-
Quantification: a. Prepare a precise dilution of the clarified, saturated solution using a calibrated volumetric flask and the same solvent. The dilution factor will depend on the expected solubility and the linear range of your analytical method. b. Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer. c. Calculate the concentration of the diluted sample against a standard curve of known concentrations. d. Multiply the result by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Practical Recommendations for Stock Solutions
For most laboratory applications, preparing a concentrated stock solution is the first step.
-
Recommended Solvents: For biological applications, DMSO is the most common and effective solvent. For organic synthesis, DMF, Dichloromethane, or THF are excellent choices depending on the subsequent reaction conditions.
-
Preparation Procedure:
-
Weigh the required amount of this compound directly into a vial.
-
Add the desired volume of solvent to achieve the target concentration (e.g., for a 10 mM stock in DMSO, add 1.45 mg of compound per 1 mL of DMSO).
-
Vortex thoroughly until all solid is dissolved. Gentle warming (to 30-40°C) can be applied to aid dissolution if necessary, but ensure the compound is stable at that temperature.
-
-
Storage: Due to its sensitivity to air, it is advisable to store stock solutions under an inert atmosphere (e.g., argon or nitrogen).[7][15] Store solutions at -20°C or -80°C in tightly sealed containers to prolong stability. For aqueous buffers, it is recommended to prepare fresh solutions daily by diluting the DMSO stock, as the compound is sparingly soluble and may precipitate over time.[9]
Safety and Handling
This compound should be handled with appropriate care in a laboratory setting.
-
Hazards: The compound is harmful if swallowed and may cause an allergic skin reaction.[4][5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[15] Use a dust mask or work in a ventilated hood when handling the solid powder.[5]
-
Handling: Ensure adequate ventilation.[15] Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[15][16]
-
Storage: Keep containers tightly closed in a dry, dark, and well-ventilated place.[7][15] For long-term storage, refrigeration is recommended.[15]
Conclusion
This compound is a compound of intermediate polarity, demonstrating high solubility in polar aprotic and protic organic solvents like DMSO, DMF, and alcohols. Its solubility is limited in nonpolar solvents and extremely low in water. For routine use, DMSO is the solvent of choice for preparing concentrated stock solutions. For applications requiring precise solubility data, the experimental protocol provided in this guide should be followed. By understanding the interplay between its molecular structure and solvent properties, researchers can confidently and safely handle this compound to achieve reliable and reproducible results.
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An In-Depth Technical Guide to Indole-7-carboxaldehyde: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-7-carboxaldehyde, a seemingly simple heterocyclic aldehyde, stands as a cornerstone in the edifice of modern medicinal chemistry and organic synthesis. Its strategic importance lies in its role as a versatile precursor to a multitude of complex molecular architectures, including potent therapeutic agents and biologically active natural products. This guide provides a comprehensive exploration of this compound, from its initial discovery and the evolution of its synthesis to its diverse applications in drug development. We will delve into the causality behind various synthetic strategies, offering detailed experimental protocols and a comparative analysis of their advantages and limitations. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery, providing both foundational knowledge and practical insights into the utility of this pivotal molecule.
Introduction: The Significance of the Indole Scaffold and the Rise of a Key Intermediate
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] From the anti-migraine triptans to anti-cancer alkaloids, the indole motif has consistently demonstrated its capacity to interact with a diverse array of biological targets. The specific substitution pattern on the indole ring plays a crucial role in modulating this activity. Among the various substituted indoles, this compound has emerged as a particularly valuable building block due to the unique reactivity conferred by the aldehyde group at the C7 position of the indole ring. This functionality allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex heterocyclic systems.[2]
This guide will provide a thorough examination of this compound, beginning with its historical discovery and the initial synthetic routes. We will then explore the evolution of its synthesis, highlighting the development of more efficient and scalable methods. A significant portion of this document is dedicated to providing detailed, field-proven experimental protocols for its preparation. Finally, we will survey its extensive applications as a reactant in the synthesis of a variety of therapeutic agents, underscoring its enduring importance in the pharmaceutical industry.
The Genesis of this compound: A Historical Perspective
The first synthesis of this compound was reported in 1962 by E. Piers and R. K. Brown from the University of Alberta.[3][4] Their work, published in the Canadian Journal of Chemistry, described a multi-step synthesis starting from 7-methylindole. This seminal contribution laid the groundwork for future investigations into the chemistry and applications of this important molecule.
The initial approach, while groundbreaking for its time, was indicative of the synthetic challenges of the era. The evolution of synthetic methodologies since then has been driven by the increasing demand for this compound in drug discovery programs, leading to the development of more efficient, scalable, and regioselective routes. The following sections will explore this evolution in detail, from classical methods to modern catalytic approaches.
The Synthetic Landscape: A Comparative Analysis of Preparative Routes
The preparation of this compound can be approached through several distinct synthetic strategies. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and tolerance of other functional groups. This section provides an overview of the most significant synthetic routes, highlighting the underlying chemical principles and experimental considerations.
The Pioneering Approach: Oxidation of 7-Methylindole
The inaugural synthesis by Piers and Brown involved the oxidation of 7-methylindole. This classical approach, while historically significant, often suffers from challenges related to selectivity and the use of harsh oxidizing agents.
Experimental Protocol: A Representative Oxidation of a Methylindole
Objective: To synthesize this compound from 7-methylindole via oxidation.
Materials:
-
7-Methylindole
-
Oxidizing agent (e.g., Selenium dioxide (SeO₂), Manganese dioxide (MnO₂), or Cerium ammonium nitrate (CAN))
-
Appropriate solvent (e.g., Dioxane, Dichloromethane, Acetonitrile)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Purification supplies (silica gel for column chromatography, appropriate eluents)
Procedure (General Outline):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methylindole in a suitable solvent.
-
Add the chosen oxidizing agent to the solution. The stoichiometry will depend on the specific reagent used.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any solid byproducts or excess oxidizing agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Causality of Experimental Choices: The choice of oxidizing agent is critical. Selenium dioxide is a classical reagent for the oxidation of benzylic methyl groups, but it is highly toxic. Manganese dioxide is a milder and safer alternative, often used for the oxidation of allylic and benzylic alcohols, but its application to methyl groups can be less efficient. Modern methods might employ more sophisticated catalytic systems to achieve higher selectivity and yields under milder conditions.
Formylation Reactions: Direct Introduction of the Aldehyde Group
Direct formylation of the indole nucleus at the C7 position presents a more atom-economical approach. Several classical named reactions can be adapted for this purpose, each with its own set of advantages and disadvantages.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[5] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). While this reaction typically favors formylation at the C3 position of indole, careful control of reaction conditions and the use of protecting groups on the indole nitrogen can direct the formylation to other positions, including C7.
Experimental Protocol: Vilsmeier-Haack Formylation of an N-Protected Indole
This protocol is a generalized procedure and may require optimization for specific substrates.
Objective: To synthesize N-protected this compound via the Vilsmeier-Haack reaction.
Materials:
-
N-Protected indole (e.g., N-tosylindole, N-benzylindole)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Aqueous sodium acetate or sodium hydroxide solution for workup
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF in the anhydrous solvent to 0 °C.
-
Slowly add POCl₃ to the cooled DMF solution with vigorous stirring. Allow the mixture to stir at 0 °C for a period to form the Vilsmeier reagent.
-
Add a solution of the N-protected indole in the anhydrous solvent to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with an aqueous solution of sodium acetate or sodium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
If necessary, deprotect the nitrogen to obtain this compound.
Causality of Experimental Choices: The use of an N-protecting group is crucial for directing the formylation away from the electron-rich C3 position. The choice of protecting group can influence the regioselectivity and the ease of its subsequent removal. The reaction is performed under anhydrous conditions as the Vilsmeier reagent is sensitive to moisture.
The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols, which can also be applied to electron-rich heterocycles like indole.[6][7] The reaction typically involves treatment of the substrate with chloroform in the presence of a strong base, generating dichlorocarbene as the reactive electrophile. For indole, this reaction often leads to a mixture of products, including indole-3-carboxaldehyde and ring-expanded quinolines. Achieving selective formylation at the C7 position can be challenging and may require specific reaction conditions or substrates.
Directed Ortho-Metalation (DoM): A Regioselective Strategy
Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective strategy for the functionalization of aromatic and heteroaromatic rings.[8][9] This method relies on the use of a directing group (DG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For the synthesis of this compound, an appropriate protecting group on the indole nitrogen can serve as the directing group, enabling selective lithiation at the C7 position, followed by quenching with an electrophilic formylating agent.
Workflow: Directed Ortho-Metalation for this compound Synthesis
Caption: A representative synthetic pathway illustrating the use of this compound in the construction of a complex, hypothetical drug molecule.
Conclusion and Future Outlook
Since its first synthesis in 1962, this compound has transitioned from a laboratory curiosity to an indispensable tool in the arsenal of the synthetic and medicinal chemist. Its journey reflects the broader advancements in organic synthesis, from classical oxidation and formylation reactions to the highly regioselective and efficient methods of directed ortho-metalation. The continued exploration of new synthetic routes and the expanding applications of this versatile building block in the synthesis of novel therapeutic agents ensure that this compound will remain a molecule of significant interest for the foreseeable future. As our understanding of disease pathways deepens, the demand for complex and diverse molecular scaffolds will only grow, further solidifying the importance of key intermediates like this compound in the quest for new medicines.
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A Theoretical and Computational Scrutiny of Indole-7-carboxaldehyde: Molecular Structure, Spectroscopic Properties, and Electronic Reactivity
Abstract
Indole-7-carboxaldehyde (I7C) is a derivative of the indole scaffold, a privileged structure in medicinal chemistry and materials science.[1][2] A profound understanding of its molecular geometry, electronic characteristics, and vibrational behavior is paramount for its application in drug development and optoelectronics.[3] This technical guide provides an in-depth theoretical analysis of I7C using Density Functional Theory (DFT), a powerful quantum chemical method. We will explore the optimized molecular structure, vibrational frequencies (FT-IR and FT-Raman), and electronic properties through Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses. The theoretical findings are contextualized with established experimental data to provide a holistic and validated molecular portrait, offering crucial insights for researchers and drug development professionals.
Introduction: The Significance of the Indole Scaffold
The indole ring system, an aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a cornerstone in medicinal chemistry.[2] It is a key structural motif in a vast number of natural products, pharmaceuticals, and biologically active compounds, including the essential amino acid tryptophan and neurotransmitters like serotonin.[2] The unique electronic properties of the indole nucleus allow it to participate in various non-covalent interactions with biological targets, making it a "privileged scaffold" in drug design.[1]
This compound (C₉H₇NO, CAS: 1074-88-0) is a specific derivative that has garnered interest for its potential applications in both pharmacology and materials science.[4] Recent theoretical studies have highlighted its promise as an optoelectronic material and have explored its potential anti-cancer properties through molecular docking simulations.[3][5] To fully exploit its potential, a foundational understanding of its structural and electronic properties at the quantum level is essential. This guide employs high-level computational methods to dissect the molecular architecture of I7C, providing a robust theoretical framework to guide future experimental work.
Methodological Framework: Integrating Theory and Experiment
To ensure the scientific integrity of this analysis, we adopt a dual approach that combines state-of-the-art computational modeling with validation against experimental spectroscopic data. This synergy provides a self-validating system where theoretical predictions and empirical observations are mutually reinforcing.
Computational Engine: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its remarkable balance of accuracy and computational efficiency. It is particularly well-suited for studying organic molecules of pharmaceutical interest.[6][7] For this analysis, calculations are typically performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of the exact Hartree-Fock exchange, providing a high-fidelity description of electron correlation. This is paired with a robust basis set, like cc-pVTZ or 6-311++G(d,p), to accurately model the spatial distribution of electrons.[7][8]
The core of the theoretical investigation follows a validated workflow:
-
Geometry Optimization: The 3D structure of I7C is computationally relaxed to find its most stable energetic conformation (a global minimum on the potential energy surface).
-
Vibrational Frequency Analysis: This crucial step confirms that the optimized structure is a true minimum (absence of imaginary frequencies) and calculates the harmonic vibrational frequencies, which directly correlate to experimental FT-IR and FT-Raman spectra.[7]
-
Electronic Property Calculation: From the optimized geometry, key electronic descriptors such as the energies of the Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP) are derived.
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An In-depth Technical Guide to the Crystal Structure Analysis of Indole-7-carboxaldehyde
This guide provides a comprehensive technical overview for researchers, medicinal chemists, and material scientists on the determination and analysis of the crystal structure of indole-7-carboxaldehyde. While a definitive published crystal structure for this specific isomer remains elusive in common crystallographic databases, this document outlines the critical methodologies and predictive analyses required to elucidate its solid-state architecture. By leveraging established protocols and drawing parallels with structurally related indole derivatives, we present a robust framework for its crystallographic characterization.
Introduction: The Significance of this compound
This compound is a pivotal heterocyclic building block in the synthesis of a wide array of functional molecules.[1] Its indole scaffold is a common motif in numerous biologically active compounds, making it a molecule of significant interest in drug discovery and medicinal chemistry.[1][2] The aldehyde functional group at the 7-position offers a reactive handle for diverse chemical transformations, enabling the construction of complex molecular architectures.[1] Applications of this compound and its derivatives span from intermediates in the synthesis of pharmaceuticals targeting neurological disorders to the creation of fluorescent probes for biological imaging.[1]
A thorough understanding of the three-dimensional structure and intermolecular interactions of this compound in the solid state is paramount for several reasons:
-
Polymorph Screening: Crystallization conditions can lead to different crystalline forms (polymorphs) with distinct physical properties, such as solubility and bioavailability, which are critical in pharmaceutical development.
-
Crystal Engineering: Knowledge of the preferred intermolecular synthons can guide the design of co-crystals with tailored properties.
-
Structure-Activity Relationship (SAR) Studies: A precise molecular geometry provides a foundational dataset for computational modeling and SAR studies, aiding in the rational design of new drug candidates.
-
Material Properties: For applications in materials science, such as organic electronics, the crystal packing dictates properties like charge transport and photophysical behavior.[3]
This guide will walk through the essential steps from material preparation to the final analysis of the crystal structure, providing both theoretical grounding and practical, field-proven insights.
Synthesis and Purification of Crystalline this compound
The prerequisite for any crystallographic study is the availability of high-purity, single crystals of suitable size and quality. The synthesis of this compound is well-documented and typically involves the oxidation of the corresponding alcohol, (1H-indol-7-yl)methanol.
Experimental Protocol: Synthesis and Crystallization
Materials:
-
(1H-indol-7-yl)methanol
-
Activated Manganese(IV) Oxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Silica Gel for column chromatography
-
Appropriate solvent systems for crystallization (e.g., methanol, ethanol, ethyl acetate, hexane)
Procedure:
-
Oxidation: Dissolve (1H-indol-7-yl)methanol in anhydrous dichloromethane. Add an excess of activated manganese(IV) oxide to the solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with additional dichloromethane.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product. Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Crystallization: The purified, yellow crystalline solid can be subjected to various crystallization techniques to obtain single crystals suitable for X-ray diffraction. Slow evaporation of a solution in a suitable solvent (e.g., methanol or a mixture of ethyl acetate and hexane) at room temperature is a common and effective method. Other techniques such as vapor diffusion and cooling crystallization should also be explored.
Single-Crystal X-ray Diffraction: The Definitive Method for Structure Elucidation
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement within a crystalline solid. The following protocol outlines the key steps in this process.
Experimental Workflow for SC-XRD
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Steps:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as polarization and absorption.
-
Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map of the unit cell. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined using a full-matrix least-squares method to improve the agreement between the observed and calculated structure factors. Anisotropic displacement parameters for non-hydrogen atoms are typically introduced. Hydrogen atoms are often located from the difference Fourier map and refined with appropriate constraints.
-
Validation: The final crystal structure is validated using tools like checkCIF to ensure its geometric and crystallographic integrity. The final data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Predicted Crystal Structure and Intermolecular Interactions of this compound
In the absence of a published structure for this compound, we can predict its key structural features and intermolecular interactions by analyzing the crystal structures of analogous indole derivatives. The indole N-H group is a strong hydrogen bond donor, and the aldehyde carbonyl oxygen is a competent hydrogen bond acceptor.
Key Predicted Intermolecular Interactions:
-
N-H···O Hydrogen Bonding: The most prominent interaction is expected to be a hydrogen bond between the indole N-H group of one molecule and the carbonyl oxygen of an adjacent molecule.[4] This is a robust and frequently observed synthon in the crystal structures of related compounds, such as indole-3-carboxaldehyde.[5] These interactions are likely to form chains or dimers, which will be a defining feature of the crystal packing.[5][6]
-
π-π Stacking: The planar indole ring system is expected to participate in π-π stacking interactions with neighboring molecules.[7][8] The stacking arrangement can be parallel-displaced or T-shaped, contributing significantly to the overall stability of the crystal lattice.
-
C-H···π and C-H···O Interactions: Weaker interactions, such as those between aromatic C-H bonds and the π-system of an adjacent indole ring (C-H···π), and between C-H bonds and the carbonyl oxygen (C-H···O), are also anticipated to play a role in the crystal packing.[6][9]
The interplay of these interactions will dictate the overall supramolecular assembly. It is plausible that this compound crystallizes in a centrosymmetric space group, as is common for many indole derivatives.[6]
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Methodological & Application
Application Note & Protocol: Synthesis of Indole-7-carboxaldehyde via Selective Oxidation of 7-Methylindole
Abstract
Indole-7-carboxaldehyde is a pivotal building block in contemporary drug discovery and organic synthesis, serving as a key intermediate for a multitude of pharmaceutical agents, including those targeting neurological disorders and cancers.[1] The strategic introduction of a formyl group at the C7 position of the indole scaffold, however, presents a significant synthetic challenge due to the inherent reactivity of the C2 and C3 positions.[2][3] Direct formylation methods often favor these electron-rich sites.[4][5] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound through the selective benzylic oxidation of the readily available precursor, 7-methylindole. The featured method utilizes selenium dioxide (SeO₂), a classic and reliable reagent for the Riley oxidation, offering a robust pathway to the desired product. This guide details the underlying chemical principles, a step-by-step experimental procedure, troubleshooting advice, and essential safety protocols tailored for researchers in medicinal chemistry and process development.
Introduction: The Strategic Importance of C7-Functionalized Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[6] While functionalization at the C2 and C3 positions is well-established, selective modification of the benzene ring portion of the indole, particularly at the C7 position, remains a more complex endeavor.[3][7] This complexity makes C7-substituted indoles, such as this compound, highly valuable intermediates. The aldehyde functionality at C7 acts as a versatile chemical handle for a wide range of transformations, including reductive aminations, Wittig reactions, and further oxidations, enabling the construction of complex molecular architectures.[1] Its application as a reactant is crucial in the preparation of anti-androgens, liver X receptor (LXR) agonists, and potent antitubulin agents, highlighting its significance in modern drug development programs.
This document provides a detailed methodology for the selective oxidation of the 7-methyl group of 7-methylindole, bypassing the challenges associated with direct C-H formylation at this sterically hindered and less reactive position.
Chemical Theory & Mechanistic Rationale
The conversion of a benzylic methyl group to an aldehyde requires a selective oxidant that can activate the C-H bonds adjacent to the aromatic ring without over-oxidizing the product to a carboxylic acid or reacting with the electron-rich pyrrole ring. Several reagents are capable of this transformation, but selenium dioxide (SeO₂) is particularly effective for this substrate class.
The Riley Oxidation Mechanism
The oxidation of 7-methylindole with SeO₂ proceeds via the Riley oxidation mechanism.[8][9] This process involves two key pericyclic reactions:
-
Ene Reaction: The reaction initiates with an ene reaction where the 7-methylindole acts as the ene component and selenium dioxide is the enophile. The acidic α-proton of the methyl group is transferred to an oxygen atom on SeO₂, with a concurrent attack of the pi-system on the selenium atom, forming an allylic seleninic acid intermediate.
-
[10]-Sigmatropic Rearrangement: This intermediate is unstable and rapidly undergoes a[10]-sigmatropic rearrangement. This concerted process involves a six-membered transition state, leading to the formation of a selenium(II) ester.
-
Hydrolysis: The subsequent hydrolysis of this ester liberates the desired aldehyde, this compound, and selenium(0) as an insoluble red/black precipitate.
The use of a solvent system like aqueous dioxane is typical, providing sufficient solubility for the organic starting material while allowing for the hydrolysis step.
Caption: The Riley Oxidation mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the oxidation of 7-methylindole on a 5-gram scale. All operations involving selenium dioxide must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 7-Methylindole | ≥98% | Sigma-Aldrich | 933-67-5 | Starting material |
| Selenium Dioxide (SeO₂) | ≥99% | Acros Organics | 7446-08-4 | Highly Toxic |
| 1,4-Dioxane | Anhydrous, ≥99.8% | J.T.Baker | 123-91-1 | Reaction solvent |
| Deionized Water | N/A | In-house | 7732-18-5 | Co-solvent |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | Extraction solvent |
| Saturated NaCl solution (Brine) | N/A | In-house | N/A | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 | Drying agent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | 7631-86-9 | For chromatography |
| Celite® 545 | N/A | Sigma-Aldrich | 68855-54-9 | For filtration |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Temperature probe
-
Dropping funnel (optional)
-
Buchner funnel and filter flask
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe, add 7-methylindole (5.00 g, 38.1 mmol).
-
Solvent Addition: Add 1,4-dioxane (100 mL) and deionized water (5 mL) to the flask. Stir the mixture until the 7-methylindole is fully dissolved.
-
Reagent Addition: In a well-ventilated fume hood, carefully add selenium dioxide (4.67 g, 42.1 mmol, 1.1 equiv) to the reaction mixture in small portions over 10-15 minutes. A slight exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 95-100 °C) using a heating mantle. A black precipitate (elemental selenium) will begin to form.
-
Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material (7-methylindole) has an Rf ≈ 0.6, and the product (this compound) has an Rf ≈ 0.3.
-
Cooling and Filtration: Once the reaction is complete (as judged by TLC), remove the heating mantle and allow the mixture to cool to room temperature. Filter the mixture through a pad of Celite® in a Buchner funnel to remove the black selenium precipitate. Wash the filter cake with ethyl acetate (3 x 20 mL).
-
Extraction: Combine the filtrates and transfer them to a 500 mL separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-brown solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Final Product: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent in vacuo. Dry the resulting solid under high vacuum to afford this compound as a yellow crystalline solid.[11]
Data Summary and Expected Results
| Parameter | Value |
| Molar Ratio (Substrate:SeO₂) | 1 : 1.1 |
| Solvent System | 1,4-Dioxane / H₂O (20:1) |
| Reaction Temperature | ~95-100 °C (Reflux) |
| Reaction Time | 4 - 6 hours |
| Expected Yield | 65 - 75% |
| Appearance | Yellow Crystalline Solid[11] |
| Melting Point | 87-91 °C |
| Molecular Weight | 145.16 g/mol [12] |
| Molecular Formula | C₉H₇NO[12] |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive SeO₂ (hydroscopic). | - Extend reflux time and monitor by TLC.- Ensure the reaction is at a full reflux.- Use freshly opened or properly stored SeO₂. |
| Low Yield | - Over-oxidation to indole-7-carboxylic acid.- Inefficient extraction or purification. | - Avoid unnecessarily long reaction times.- Ensure thorough extraction from the aqueous layer.- Carefully conduct column chromatography to avoid product loss. |
| Product is Dark/Oily | - Presence of selenium byproducts.- Thermal decomposition. | - Ensure filtration through Celite® is thorough. Repeat if necessary.- Avoid excessive temperatures during solvent removal. |
| Over-oxidation to Carboxylic Acid | - Prolonged heating.- Excess oxidant. | - Strictly follow the reaction time based on TLC monitoring.- Use the recommended stoichiometry (1.1 equivalents of SeO₂). |
Safety Precautions
-
Selenium Dioxide (SeO₂): Highly toxic by inhalation and if swallowed.[8] It can cause severe damage to organs through prolonged or repeated exposure. Always handle SeO₂ in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.
-
1,4-Dioxane: A flammable liquid and vapor, suspected of causing cancer, and may cause respiratory irritation. Handle in a fume hood and away from ignition sources.
-
Waste Disposal: All selenium-containing waste (filter cake, contaminated glassware) must be collected and disposed of as hazardous chemical waste according to institutional guidelines. Do not dispose of selenium waste down the drain.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound from 7-methylindole using a selenium dioxide-mediated Riley oxidation. The methodology is robust, scalable, and addresses the challenge of selective C7 functionalization. The resulting aldehyde is a critical intermediate for the synthesis of complex, biologically active molecules.[1] By adhering to the detailed steps and safety precautions outlined, researchers can confidently produce this valuable building block for applications in drug discovery and synthetic chemistry.
References
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- ACS Publications. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | ACS Omega. [Link]
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- Sciencemadness.org.
- ResearchGate.
- Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
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- N/A. The Role of 7-Azaindole-4-carboxaldehyde in Modern Drug Discovery. [N/A]
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- RSC Publishing.
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- National Institutes of Health. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed. [Link]
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- ResearchGate. Indole Formylation with TMEDA. | Download Scientific Diagram. [Link]
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- N/A.
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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Application Notes and Protocols for the Selective Oxidation of 7-Hydroxymethylindole to Indole-7-carboxaldehyde
Introduction: The Significance of Indole-7-carboxaldehyde
This compound is a pivotal intermediate in the landscape of pharmaceutical and biomedical research. As a functionalized indole, it serves as a versatile building block for the synthesis of a myriad of complex molecules with significant biological activity.[1] Its applications range from the development of novel therapeutics targeting neurological disorders to its use in biochemical studies of tryptophan metabolism, a key pathway implicated in mood regulation.[1] The aldehyde functional group at the 7-position of the indole scaffold allows for a wide array of subsequent chemical transformations, making it a highly sought-after precursor in drug discovery and natural product synthesis.[1][]
This guide provides a comprehensive overview and detailed protocols for the selective oxidation of 7-hydroxymethylindole to this compound, with a primary focus on the widely adopted and reliable manganese dioxide (MnO₂) method. We will delve into the mechanistic underpinnings of this reaction, offer step-by-step experimental procedures, and discuss alternative methodologies, equipping researchers with the knowledge to successfully and efficiently perform this crucial transformation.
Core Methodology: Selective Oxidation with Activated Manganese Dioxide (MnO₂)
The oxidation of primary benzylic alcohols, such as 7-hydroxymethylindole, to their corresponding aldehydes can be challenging due to the potential for over-oxidation to carboxylic acids.[3] Activated manganese dioxide (MnO₂) has emerged as a reagent of choice for this transformation due to its remarkable chemoselectivity for allylic and benzylic alcohols, leaving other sensitive functional groups and non-activated alcohols largely untouched.[4][5]
Mechanism of MnO₂ Oxidation
The oxidation of alcohols by MnO₂ is a heterogeneous reaction that occurs on the surface of the solid oxidant.[6] The mechanism is believed to proceed through a radical pathway, which accounts for its selectivity towards activated alcohols like benzylic and allylic systems that can form stabilized radical intermediates.[4][6]
The key steps are:
-
Adsorption: The hydroxyl group of the alcohol adsorbs onto the surface of the MnO₂.
-
Intermediate Formation: An intermediate manganese ester is formed.
-
Radical Formation: A hydrogen atom is transferred from the benzylic carbon to an oxygen on the manganese, and concurrently, an electron is transferred to the Mn(IV) center, reducing it to Mn(III). This generates a resonance-stabilized benzylic radical.[4]
-
Product Formation: Further electron rearrangement leads to the formation of the aldehyde product and Mn(II) oxide (MnO).[4]
The requirement for a large excess of MnO₂ is common, as the reaction occurs only at the active sites on the reagent's surface.[6] The activity of the MnO₂ is highly dependent on its method of preparation and its water content, with freshly activated reagent being paramount for reproducible and high-yielding reactions.[6][7]
Visualizing the MnO₂ Oxidation Mechanism
Caption: Proposed radical mechanism for the selective oxidation of a benzylic alcohol on the MnO₂ surface.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the oxidation of 7-hydroxymethylindole using activated MnO₂.
Protocol 1: MnO₂ Oxidation of 7-Hydroxymethylindole
This protocol is a synthesis of best practices reported in the literature.[8][9]
Materials and Reagents:
-
7-Hydroxymethylindole (1H-indol-7-yl)methanol
-
Activated Manganese (IV) Oxide (MnO₂) (commercially available or freshly prepared)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite® or a similar filter aid
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Chromatography column and accessories
-
Thin Layer Chromatography (TLC) plates and developing chamber
Step-by-Step Procedure:
-
Reaction Setup:
-
To a solution of 7-hydroxymethylindole (e.g., 1.0 g, 6.79 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add activated manganese(IV) oxide.[9] A significant molar excess of MnO₂ is crucial for driving the reaction to completion; typically, a 5 to 15-fold molar excess is used (e.g., 5.9 g, 67.9 mmol, 10 equivalents).[6][8]
-
Scientist's Note: The quality of MnO₂ is critical. Commercial "activated" MnO₂ is often suitable, but activity can vary between batches and suppliers.[6] For maximum reproducibility, preparing fresh MnO₂ or activating commercial MnO₂ by heating (e.g., 120 °C under vacuum for several hours) is recommended to remove adsorbed water, which can inhibit the reaction.[4][7]
-
-
Reaction Execution:
-
Stir the resulting black suspension vigorously at room temperature under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting material (7-hydroxymethylindole) is more polar than the product (this compound). The reaction is typically complete within 2 to 24 hours, although longer times up to 72 hours have been reported.[8][9]
-
-
Workup and Isolation:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the insoluble MnO₂ and its byproducts.[8][9] Wash the filter cake thoroughly with additional dichloromethane and/or methanol to ensure complete recovery of the product.[9]
-
Scientist's Note: A common issue is the fine nature of the MnO₂ particles, which can pass through standard filter paper. Using a sintered glass funnel or a robust Celite® pad (1-2 cm thick) is highly advised for effective filtration.
-
-
Purification:
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel.[8][9] A gradient elution system, typically starting with a low polarity mobile phase (e.g., 97:3 hexane/ethyl acetate) and gradually increasing the polarity, is effective for separating the desired aldehyde from any remaining starting material or non-polar impurities.[8]
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield this compound as a solid.
-
Overall Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Data Summary and Characterization
The successful synthesis of this compound should be confirmed through rigorous analytical characterization.
| Property | Expected Value | Source |
| Appearance | Yellow to light brown crystalline solid | [] |
| Molecular Formula | C₉H₇NO | [10][11] |
| Molecular Weight | 145.16 g/mol | [10][12] |
| Melting Point | 86–89 °C | [8][13] |
| Purity (Typical) | >97% after chromatography | [13] |
Analytical Characterization:
-
¹H NMR: The proton NMR spectrum should show a characteristic aldehyde peak (singlet) around 10 ppm, along with distinct signals for the aromatic and indole ring protons.
-
¹³C NMR: The carbon NMR will display a downfield signal for the carbonyl carbon of the aldehyde group (typically >185 ppm).
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be present around 1670-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of the product.
Alternative Oxidation Methods
While MnO₂ is a robust choice, other methods exist for the oxidation of benzylic alcohols and may be suitable depending on substrate compatibility and available resources.
| Method | Oxidizing Agent(s) | Key Advantages | Key Disadvantages |
| Chromium-Based Oxidation | Tetrabutylammonium dichromate | Good yields reported for protected indoles.[8] | Chromium reagents are toxic and generate hazardous waste. |
| Photochemical Oxidation | Eosin Y, O₂ (air), blue LED | Metal-free, environmentally friendly, mild conditions.[14] | May require specialized photoreactor setup; scope on indole systems may vary. |
| Hypervalent Iodine Oxidation | Dess-Martin periodinane (DMP), IBX | Mild, reliable, and high-yielding for many substrates.[3] | Reagents are expensive and can be shock-sensitive. |
| Swern/Corey-Kim Oxidation | DMSO activated by oxalyl chloride or similar | Metal-free, very mild conditions.[3] | Requires cryogenic temperatures and produces stoichiometric amounts of dimethyl sulfide (stench). |
Conclusion
The selective oxidation of 7-hydroxymethylindole to this compound is a critical transformation for accessing valuable synthetic intermediates. The use of activated manganese dioxide provides a reliable, scalable, and highly selective method that avoids over-oxidation and is tolerant of the sensitive indole nucleus. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers in drug development and organic synthesis can confidently perform this reaction, paving the way for the discovery of new and impactful molecules.
References
- Bobbitt, K. R., et al. (2017). Synthesis of N‐Protected/Free Indole‐7‐Carboxaldehyde. Synthetic Communications.
- JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Journal of Visualized Experiments.
- Organic Chemistry Portal. (n.d.). Manganese Dioxide, MnO₂. Organic Chemistry Portal.
- He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry.
- The Organic Chemistry Tutor. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. YouTube.
- Hansen, T. V., & Stenstrøm, Y. (2011). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications.
- Waser, M., & Herres-Pawlis, S. (2018). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). Oxidation of Benzylic Alcohols to Aldehydes. ResearchGate.
- Zhang, S., et al. (2020). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO₃ under ball milling. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). Solvent free oxidation of alcohols with manganese dioxide. ResearchGate.
- ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. ResearchGate.
- Organic Chemistry Portal. (n.d.). Manganese Dioxide. Organic Chemistry Portal.
- Dev, K., et al. (2016). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology.
- Argade, N. P., et al. (2014). Regioselective oxidation of indoles to 2-oxindoles. Organic & Biomolecular Chemistry.
- Grewal, P., et al. (2021). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. Molecular Pharmaceutics.
- Lombardi, A., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis.
- Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
- Chemistry Stack Exchange. (2021). Synthesis of active chemical manganese dioxide (CMD) for primary alcohol oxidation. Chemistry Stack Exchange.
- ResearchGate. (n.d.). Manganese Dioxide Oxidation of Hydroxylamines to Nitrones. ResearchGate.
- ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
- Organic Chemistry Portal. (n.d.). Manganese Dioxide. Organic Chemistry Portal.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
- Cheméo. (n.d.). This compound. Cheméo.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
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Application Notes and Protocols for the Regioselective 7-Formylation of Indole via the Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the C7 Position of the Indole Nucleus
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a vast array of biologically active natural products and synthetic pharmaceuticals. While functionalization of the indole ring is a well-trodden path, electrophilic substitution reactions, such as the Vilsmeier-Haack formylation, predominantly occur at the electron-rich C3 position.[1][2] Accessing derivatives substituted at the benzene ring portion, particularly at the C7 position, presents a significant synthetic challenge. This document provides a comprehensive guide to achieving regioselective Vilsmeier-Haack formylation at the C7 position of indole, a crucial transformation for synthesizing key intermediates in drug development.
This guide is predicated on a strategic approach that leverages a sterically demanding N-protecting group. By temporarily masking the indole nitrogen, we can sterically hinder the C2 and C6 positions, and electronically deactivate the pyrrole ring, thereby directing the electrophilic Vilsmeier-Haack reagent to the otherwise less reactive C7 position. This protocol is a composite of established synthetic methodologies, providing a robust and rational pathway to 7-formylindole.
The Strategic Imperative for C7-Formylation: A Mechanistic Rationale
The classical Vilsmeier-Haack reaction involves the formation of a chloroiminium salt, the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2] This electrophile readily attacks the indole nucleus. In an unprotected indole, the highest electron density resides at the C3 position, leading to rapid and preferential formylation at this site.
To override this inherent reactivity, a directing group strategy is employed. The introduction of a bulky protecting group at the N1 position serves a dual purpose:
-
Steric Hindrance: A large protecting group physically obstructs the approach of the Vilsmeier reagent to the adjacent C2 and the distant but sterically accessible C6 positions.
-
Electronic Modulation: Electron-withdrawing protecting groups, such as a tosyl (p-toluenesulfonyl) group, decrease the nucleophilicity of the pyrrole ring, making the benzene ring positions more competitive for electrophilic attack.
This combination of steric and electronic effects funnels the electrophilic attack towards the C7 position, leading to the desired regioselectivity. The overall synthetic strategy is depicted below.
Caption: Proposed workflow for the synthesis of 7-formylindole.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of 7-formylindole, including the preparation of the N-protected intermediate and its subsequent deprotection.
Part 1: Synthesis of N-Tosylindole (Protecting Group Introduction)
The tosyl group is a robust and effective directing group for this transformation. Its synthesis is straightforward and high-yielding.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Indole | 117.15 g/mol | 10.0 g | 85.3 mmol |
| Toluene | - | 200 mL | - |
| Sodium Hydroxide | 40.00 g/mol | 10.2 g | 255 mmol |
| Water | - | 100 mL | - |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 g/mol | 17.9 g | 93.9 mmol |
| Tetrabutylammonium bisulfate (TBAS) | 339.53 g/mol | 2.9 g | 8.5 mmol |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add indole (10.0 g, 85.3 mmol) and toluene (200 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (10.2 g, 255 mmol) in water (100 mL) and add it to the flask.
-
Add p-toluenesulfonyl chloride (17.9 g, 93.9 mmol) and tetrabutylammonium bisulfate (2.9 g, 8.5 mmol) to the reaction mixture.
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
Separate the organic layer and wash it with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-tosylindole as a white solid.
Part 2: Vilsmeier-Haack Formylation of N-Tosylindole for C7-Substitution
With the N-tosylindole in hand, the regioselective formylation can be performed.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| N-Tosylindole | 271.34 g/mol | 10.0 g | 36.8 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | 100 mL | - |
| Phosphorus oxychloride (POCl₃) | 153.33 g/mol | 8.5 mL (13.5 g) | 88.4 mmol |
| Dichloromethane (DCM) | - | 50 mL | - |
| Ice | - | ~200 g | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (50 mL) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (8.5 mL, 88.4 mmol) dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form in situ.
-
In a separate flask, dissolve N-tosylindole (10.0 g, 36.8 mmol) in anhydrous DMF (50 mL).
-
Add the N-tosylindole solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-tosyl-7-formylindole.
Part 3: Deprotection of N-Tosyl-7-formylindole
The final step is the removal of the tosyl group to furnish the desired 7-formylindole. A mild and effective method using cesium carbonate is described here.[3]
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| N-Tosyl-7-formylindole | 299.34 g/mol | 5.0 g | 16.7 mmol |
| Tetrahydrofuran (THF) | - | 100 mL | - |
| Methanol (MeOH) | - | 50 mL | - |
| Cesium Carbonate (Cs₂CO₃) | 325.82 g/mol | 16.3 g | 50.1 mmol |
Procedure:
-
Dissolve N-tosyl-7-formylindole (5.0 g, 16.7 mmol) in a mixture of THF (100 mL) and methanol (50 mL) in a round-bottom flask at room temperature.
-
Add cesium carbonate (16.3 g, 50.1 mmol) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction may take several hours to reach completion. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.
-
Once the starting material is consumed, evaporate the solvents under reduced pressure.
-
To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain 7-formylindole as a solid.
Data Summary and Characterization
The following table summarizes the expected outcomes for the synthesis of 7-formylindole.
| Step | Product | Expected Yield | Physical Appearance |
| 1 | N-Tosylindole | 85-95% | White to off-white solid |
| 2 | N-Tosyl-7-formylindole | 60-75% | Yellowish solid |
| 3 | 7-Formylindole | 80-90% | Pale yellow solid |
Characterization of 7-Formylindole:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton around 10 ppm, along with signals for the indole ring protons. The coupling patterns of the aromatic protons will be indicative of the 7-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the aldehyde carbonyl carbon around 190 ppm.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 7-formylindole (C₉H₇NO, M.W. 145.16).
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the carbonyl group of the aldehyde, typically in the range of 1670-1690 cm⁻¹.
Concluding Remarks
The regioselective formylation of the indole nucleus at the C7 position is a challenging yet highly valuable transformation in synthetic organic chemistry. The strategy outlined in these application notes, employing a sterically demanding N-protecting group, provides a rational and effective means to achieve this goal. The detailed protocols for N-protection, Vilsmeier-Haack formylation, and subsequent deprotection offer a clear and actionable guide for researchers in academia and industry. The successful synthesis of 7-formylindole opens the door to a wide range of novel indole-based compounds with potential applications in drug discovery and materials science.
References
- Avendaño, C., Sánchez, J. D., & Menéndez, J. C. (2005). An Efficient Procedure for the Deprotection of N-Pivaloylindoles, Carbazoles and β-Carbolines with LDA. Letters in Organic Chemistry, 2(2), 107-109. [Link]
- Avendaño, C., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. ECSOC-8. [Link]
- Nagarapu, L., et al. (2007). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 48(22), 3841-3844. [Link]
- Patil, S. A., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(10), 4205-4221. [Link]
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
- Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 34-39. [Link]
- Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196. [Link]
Sources
The Versatile Virtuoso: Indole-7-carboxaldehyde as a Premier Building Block in Modern Organic Synthesis
Abstract
Indole-7-carboxaldehyde, a seemingly unassuming aromatic aldehyde, has emerged as a cornerstone in the edifice of modern organic synthesis. Its unique electronic and steric properties, conferred by the strategic placement of the formyl group at the C7 position of the indole nucleus, unlock a diverse array of synthetic transformations. This comprehensive guide provides researchers, medicinal chemists, and professionals in drug development with an in-depth exploration of this compound's reactivity and its application in the synthesis of complex molecular architectures. We delve into the causality behind its synthetic utility and furnish detailed, field-proven protocols for key reactions, including palladium-catalyzed cross-couplings, condensation reactions, and multicomponent assemblies. This document is designed to serve as a practical and authoritative resource, empowering scientists to leverage the full potential of this versatile building block in their synthetic endeavors.
Introduction: The Strategic Significance of the C7-Substituted Indole
The indole scaffold is a privileged motif in a vast number of natural products and pharmaceuticals, owing to its ability to engage in various biological interactions.[1] While the chemistry of indoles substituted at the C2 and C3 positions has been extensively explored, the C7 position offers a unique vector for molecular elaboration. This compound serves as a readily available and highly versatile starting material for introducing molecular complexity at this often-underutilized position.[2] Its aldehyde functionality acts as a linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an invaluable precursor for the synthesis of novel therapeutic agents, functional materials, and agrochemicals.[2]
Physicochemical Properties and Reactivity Profile
The synthetic utility of this compound is intrinsically linked to its distinct physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO | |
| Molecular Weight | 145.16 g/mol | |
| Appearance | Yellow crystalline powder | [2] |
| Melting Point | 87-91 °C | |
| CAS Number | 1074-88-0 |
The formyl group at the C7 position is a moderately deactivating group, influencing the electron density of the indole ring. This electronic perturbation, coupled with the steric environment around the C7 position, dictates the regioselectivity and reactivity in various chemical transformations. The aldehyde moiety itself is a versatile functional handle, susceptible to nucleophilic attack and readily participating in a wide range of condensation and coupling reactions.
Key Synthetic Transformations: Protocols and Mechanistic Insights
This compound is a versatile substrate for a plethora of synthetic transformations. This section provides detailed, step-by-step protocols for several key reactions, accompanied by mechanistic insights to guide experimental design and troubleshooting.
Condensation Reactions: The Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound.[1] This reaction is particularly useful for the synthesis of α,β-unsaturated systems, which are valuable intermediates in organic synthesis.
Protocol 1: Synthesis of (E)-2-(1H-indol-7-yl)methylene)malononitrile
-
Materials:
-
This compound (1.0 mmol, 145 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Ethanol (10 mL)
-
Ice-cold water
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation of the product.
-
Collect the precipitate by filtration and wash with ice-cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to afford the desired (E)-2-(1H-indol-7-yl)methylene)malononitrile.
-
-
Expected Yield: 71-99% (based on analogous reactions with aromatic aldehydes).[1]
-
Causality and Insights: The basic catalyst, piperidine, deprotonates the active methylene compound (malononitrile) to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product. The use of a polar solvent like ethanol facilitates the dissolution of the reactants and the catalytic action of piperidine.
Reductive Amination: Synthesis of N-Substituted Indolylmethanamines
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.
Protocol 2: Synthesis of 1-((1H-indol-7-yl)methyl)pyrrolidine
-
Materials:
-
This compound (1.0 mmol, 145 mg)
-
Pyrrolidine (1.1 mmol, 78 mg)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)
-
Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
To a solution of this compound in DCM, add pyrrolidine and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-((1H-indol-7-yl)methyl)pyrrolidine.
-
-
Expected Yield: High yields are generally observed for this transformation.
-
Causality and Insights: The reaction proceeds through the formation of an iminium ion intermediate from the condensation of this compound and pyrrolidine. Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the iminium ion over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct. DCM is a good solvent for this reaction as it is inert to the reagents and facilitates the dissolution of the starting materials.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions either through the aldehyde functionality (after conversion to a suitable coupling partner) or through functionalization of the indole nucleus. For the purpose of this guide, we will focus on reactions where the indole ring itself is functionalized, for instance, by converting the aldehyde to a triflate or halide. A more direct approach involves the C-H activation of the indole ring.
Protocol 3: Suzuki-Miyaura Coupling of 7-Formyl-1H-indole
This protocol assumes the availability of a suitable halo- or triflyloxy-substituted this compound derivative.
-
Materials:
-
N-Protected 7-bromo-1H-indole-2-carboxaldehyde (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Water (4:1 mixture, 5 mL)
-
-
Procedure:
-
In a Schlenk tube, combine the N-protected 7-bromo-1H-indole-2-carboxaldehyde, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water mixture.
-
Heat the reaction mixture at 80-100 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Expected Yield: Good to excellent yields are typically achieved in Suzuki-Miyaura couplings.[2]
-
Causality and Insights: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the active palladium(0) species. The base is crucial for the transmetalation step. The N-protection of the indole is often necessary to prevent side reactions and improve yields.
Applications in the Synthesis of Biologically Active Molecules
The synthetic versatility of this compound has been harnessed in the synthesis of a wide range of biologically active molecules. Its ability to serve as a precursor to various substituted indoles makes it a valuable starting point in drug discovery programs.
For instance, derivatives of this compound have been investigated for their potential as:
-
Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. Functionalization at the C7 position can lead to novel compounds with improved efficacy and selectivity.
-
Antiviral Compounds: Indole derivatives have shown promise as antiviral agents, and this compound provides a handle to explore this chemical space.
-
CNS-active Agents: The structural similarity of the indole core to neurotransmitters like serotonin has made it a rich source of compounds targeting the central nervous system.
Conclusion
This compound has firmly established itself as a powerful and versatile building block in the arsenal of the synthetic organic chemist. Its unique reactivity, coupled with its commercial availability, makes it an attractive starting material for the synthesis of a diverse array of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in both academic research and industrial drug development, paving the way for the discovery of novel compounds with significant biological and material properties.
References
- Carvalho, H. L., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(2).
- Pirrung, M. C., et al. (2003). Synthesis of 7-cyano- and 7-acetamido-indoles via cyanocarbonation/hydrogenation of 7-formyl indole. Tetrahedron Letters, 44(45), 8257-8259.
- Wikipedia.
- Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
- Arkat USA, Inc. Indole based multicomponent reactions towards functionalized heterocycles. [Link]
- Lei, X., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. Chemical Science, 13(30), 8863-8868.
- chemeurope.com. Pictet-Spengler reaction. [Link]
- Dömling, A. (2013). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 113(10), 7507-7569.
- Al-Zoubi, R. M., et al. (2018). Recent advances in the application of indoles in multicomponent reactions. RSC Advances, 8(20), 10853-10884.
- Massay, C., et al. (2015). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically active tetrahydro-β-carbolines. Arkivoc, 2015(6), 289-322.
- ResearchGate. (PDF) Indole-Based Multicomponent Reactions Towards Functionalized Heterocycles. [Link]
- Bentham Science Publishers.
- HETEROCYCLES. THE PICTET-SPENGLER REACTION. [Link]
- ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]
- ResearchGate. Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile.. [Link]
- National Institutes of Health.
- ResearchGate. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. [Link]
- Royal Society of Chemistry.
- Math-Net.Ru.
- Canadian Journal of Chemistry.
- MDPI. Recent Developments on Five-Component Reactions. [Link]
- ChemRxiv.
- ResearchGate. Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. [Link]
- National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- American Chemical Society.
- Science Madness.
- Der Pharma Chemica.
- National Institutes of Health.
- ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
- ResearchGate. Optimisation of the Sonogashira coupling between phenylacetylene and 1.... [Link]
- Organic Syntheses. indole-3-aldehyde. [Link]
- National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- ResearchGate. (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
Sources
The Strategic Utility of Indole-7-carboxaldehyde in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its inherent biological activity and synthetic versatility make it a privileged structure in drug discovery. Among the various functionalized indoles, Indole-7-carboxaldehyde (I7C) has emerged as a particularly valuable and reactive intermediate. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of complex pharmaceutical intermediates, with a focus on the development of potent kinase and tubulin polymerization inhibitors. We will explore the causality behind synthetic choices, provide detailed, validated protocols, and offer insights into the mechanistic pathways that underscore the utility of this critical building block.
This compound is a versatile compound utilized in the pharmaceutical industry for the development of biologically active molecules.[1] Its unique reactivity serves as a foundation for constructing complex molecular architectures targeting a range of diseases, including cancer and neurological disorders.[1] The aldehyde functional group at the 7-position is a key handle for a variety of chemical transformations, including but not limited to, condensation reactions, nucleophilic additions, and multi-component reactions.
Core Principles of Reactivity and Application
The strategic importance of this compound lies in the reactivity of its constituent parts: the indole nucleus and the aldehyde group. The indole ring system is electron-rich and susceptible to electrophilic substitution, while the aldehyde group is a versatile electrophile, readily undergoing reactions with a wide range of nucleophiles. This dual reactivity allows for the construction of diverse and complex molecular scaffolds.
A critical application of this compound is in the synthesis of potent antitubulin agents, which are a cornerstone of cancer chemotherapy.[2] Additionally, it serves as a precursor for the preparation of various kinase inhibitors, which are at the forefront of targeted cancer therapies.[3]
The following sections will provide detailed protocols and mechanistic insights into the use of this compound in the synthesis of key pharmaceutical intermediate classes.
Application I: Synthesis of Indole-Based Tubulin Polymerization Inhibitors
Tubulin inhibitors are a class of anticancer agents that interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton. Many potent tubulin inhibitors feature an indole core. The following protocol details a representative synthesis of a 3-substituted indole derivative, a common scaffold for tubulin polymerization inhibitors, using this compound as a starting material.
Rationale for Synthetic Strategy:
The synthetic approach leverages the reactivity of the indole nitrogen and the C3 position, which is activated for electrophilic substitution. The aldehyde at the 7-position can be maintained throughout the initial steps or modified as required for the final compound's structure-activity relationship (SAR).
Experimental Workflow: Synthesis of a 1,3-Disubstituted Indole Intermediate
Caption: Synthetic workflow for a disubstituted indole intermediate.
Detailed Protocol: Synthesis of 1-(2-morpholinoethyl)-1H-indole-3,7-dicarboxaldehyde
This protocol is adapted from a known procedure for the synthesis of indole-based anticancer agents.[4]
Step 1: Synthesis of 1-(2-morpholinoethyl)-1H-indole-7-carboxaldehyde
-
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃) (5.0 eq)
-
N-(2-chloroethyl)morpholine hydrochloride (2.0 eq)
-
Anhydrous acetonitrile (ACN)
-
-
Procedure:
-
To a stirred solution of this compound in dry acetonitrile, add potassium carbonate.
-
After 15-20 minutes of stirring at room temperature, add N-(2-chloroethyl)morpholine hydrochloride dropwise.
-
Heat the reaction mixture to reflux for 28 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and perform an extractive workup with ethyl acetate and water.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 2: Synthesis of 1-(2-morpholinoethyl)-1H-indole-3,7-dicarboxaldehyde
-
Materials:
-
1-(2-morpholinoethyl)-1H-indole-7-carboxaldehyde (1.0 eq)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a flask, prepare the Vilsmeier reagent by slowly adding POCl₃ to anhydrous DMF at 0°C.
-
Slowly add a solution of 1-(2-morpholinoethyl)-1H-indole-7-carboxaldehyde in DMF to the prepared Vilsmeier reagent at 0°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to 90°C for 5-7 hours.
-
Cool the reaction and quench by the addition of a saturated sodium carbonate solution until the mixture is basic.
-
The precipitated solid is filtered, washed, and dried to yield the desired dicarboxaldehyde.
-
Table 1: Representative Reaction Parameters and Yields
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | This compound, N-(2-chloroethyl)morpholine HCl | K₂CO₃ | ACN | Reflux | 28 | 85-95 |
| 2 | 1-(2-morpholinoethyl)-1H-indole-7-carboxaldehyde | POCl₃, DMF | DMF | 90 | 5-7 | 80-90 |
Application II: Synthesis of Indole-Based Kinase Inhibitors
Kinase inhibitors are a class of targeted therapy that block the action of enzymes called kinases, which are involved in cell signaling pathways that control cell growth and division. Many kinase inhibitors possess a heterocyclic core, with indole derivatives being prominent.
Rationale for Synthetic Strategy:
The synthesis of kinase inhibitors often involves the construction of a complex heterocyclic system fused to or substituted on the indole ring. The aldehyde functionality of this compound is a key starting point for building these complex structures, often through condensation reactions followed by cyclization.
Reaction Pathway: Synthesis of a Pyrido[4,3-b]indole Core
Caption: General pathway for Pyrido[4,3-b]indole synthesis.
Detailed Protocol: Synthesis of a Substituted 1-Amino-5H-pyrido[4,3-b]indole-4-carboxamide Intermediate
This protocol is a conceptualized procedure based on synthetic strategies for Janus Kinase (JAK) inhibitors.[5]
-
Materials:
-
This compound (1.0 eq)
-
2-Amino-5-bromopyrimidine (1.1 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane)
-
-
Procedure:
-
To a reaction vessel, add this compound, 2-amino-5-bromopyrimidine, palladium catalyst, ligand, and base.
-
Degas the vessel and backfill with an inert gas (e.g., Argon).
-
Add anhydrous 1,4-dioxane and heat the mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.
-
The crude product is then subjected to further transformations, such as cyanation and hydrolysis, to afford the target carboxamide.
-
Table 2: Key Reaction Parameters for C-N Coupling
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| This compound | 2-Amino-5-bromopyrimidine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 |
Conclusion
This compound is a powerful and versatile intermediate in the synthesis of pharmaceutical agents. Its unique electronic and steric properties, combined with the reactivity of the aldehyde group, provide a robust platform for the construction of complex and biologically active molecules. The protocols and strategies outlined in this document serve as a guide for the rational design and efficient synthesis of novel indole-based therapeutics, particularly in the areas of oncology and neurology. As the demand for targeted and effective therapies continues to grow, the strategic application of key building blocks like this compound will remain a critical component of successful drug discovery programs.
References
- Google Patents. WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
- Ziarani, G. M., Moradi, R., Ahmadi, T., & Lashgari, N. (2018). Recent advances in the application of indoles in multicomponent reactions. RSC advances, 8(21), 11499–11535. [Link]
- ResearchGate. Synthesis of Novel Tubulin Inhibitor Candidates as Potential Anti‐Cancer Agents. [Link]
- ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
- BEARdocs, Baylor University.
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Movassaghi, M., & Schmidt, M. A. (2014). A practical route to substituted 7-aminoindoles from pyrrole-3-carboxaldehydes. Organic letters, 16(23), 6048–6051. [Link]
- PubMed.
- Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future medicinal chemistry, 4(16), 2085–2115. [Link]
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Obaid, A. M., & Abdel-Aziz, A. A. M. (2025). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules (Basel, Switzerland), 30(4), 863. [Link]
- Sharma, G., & Kumar, A. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC advances, 15(3), 1845–1867. [Link]
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- ICSN.
- Dömling, A. (2013). Indoles in Multicomponent Processes (MCPs). Chemical reviews, 113(10), 7517–7595. [Link]
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Application Notes & Protocols: Synthesis of Indole-7-carboxaldehyde Derivatives for Medicinal Chemistry
Introduction: The Privileged Status of the Indole Scaffold in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a multitude of biological receptors and enzymes.[2] Compounds featuring this heterocyclic system exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][3][4]
Within this important class of molecules, Indole-7-carboxaldehyde stands out as a particularly valuable and versatile building block.[5][] The aldehyde functional group at the C7 position serves as a reactive handle for a wide range of chemical transformations, enabling the construction of complex molecular architectures. This strategic positioning allows for the synthesis of derivatives that have been investigated as potent antitubulin agents, liver X receptor (LXR) agonists, antiandrogens, and inhibitors of various kinases, making it a crucial intermediate in modern drug development programs.[7]
This guide provides an in-depth exploration of key synthetic strategies for creating and functionalizing this compound derivatives, complete with detailed protocols and expert insights into the rationale behind the methodologies.
Section 1: Core Synthetic Strategies
The effective synthesis of this compound derivatives can be approached from two primary directions: the construction of the core this compound scaffold itself, and the subsequent functionalization of this key intermediate. A more advanced strategy involves building the benzenoid portion of the indole onto a pre-functionalized pyrrole, offering a flexible route to highly substituted derivatives.
Strategy A: Synthesis of the this compound Core
A common and reliable method for preparing the parent this compound is through the selective oxidation of the corresponding alcohol, (1H-indol-7-yl)methanol.
-
Causality of Experimental Choice: The use of activated manganese(IV) oxide (MnO₂) is a preferred method for this transformation. MnO₂ is a mild and chemoselective oxidizing agent, particularly effective for oxidizing allylic and benzylic alcohols. Its key advantage is the preservation of other sensitive functional groups on the indole ring, which might be susceptible to more aggressive oxidants. The reaction is typically heterogeneous, simplifying product purification as the manganese byproducts can be removed by simple filtration.
Strategy B: Annulation from Pyrrole Precursors for Substituted Derivatives
A powerful and flexible strategy for generating highly functionalized indole derivatives, particularly at the 7-position, involves building the benzene ring onto a pyrrole-3-carboxaldehyde precursor.[8][9] This "inside-out" approach provides access to compounds that are difficult to synthesize using classical methods like the Fischer indole synthesis, which typically start with a functionalized benzene ring.[8][9]
-
Mechanistic Insight: This route employs a two-step sequence:
-
Wittig Olefination: A three-component Wittig reaction between a pyrrole-3-carboxaldehyde, fumaronitrile, and a phosphine (e.g., PEt₃) generates a key allylic nitrile intermediate.[10]
-
Intramolecular Houben-Hoesch Cyclization: The allylic nitrile is then subjected to a Lewis acid-mediated cyclization. The Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂), activates the nitrile group, making it susceptible to intramolecular electrophilic attack by the electron-rich C2 position of the pyrrole ring.[8][9] This annulation step forms the six-membered ring, yielding a highly substituted 7-amino-5-cyanoindole. The choice of a strong Lewis acid is critical; weaker acids may fail to activate the nitrile sufficiently, and coordinating solvents like THF can sequester the Lewis acid, inhibiting the reaction.[8][9]
-
Strategy C: Derivatization of the C7-Aldehyde
The aldehyde group is a versatile functional handle for diversification. Once the this compound core is obtained, it can be readily converted into a multitude of derivatives.
-
Reductive Amination: This reaction introduces primary, secondary, or tertiary amines by reacting the aldehyde with an amine to form an imine, which is then reduced in situ with an agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). This is a cornerstone reaction for introducing basic nitrogen atoms, which are often crucial for receptor binding and improving pharmacokinetic properties.
-
Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles. A prime example is the reaction with thiosemicarbazides to form thiosemicarbazones.[11] These derivatives are of significant interest as the N,N,S system they contain is known to interact with various biomolecules and can act as a chelating scaffold for metal ions, leading to potent biological activity.[11]
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for carbon chain extension and the introduction of diverse functionalities.
Section 2: Experimental Protocols & Data
The following protocols are presented as self-validating systems, including details on reagents, procedure, purification, and expected outcomes.
Protocol 1: Synthesis of 1H-Indole-7-carboxaldehyde via Oxidation
This protocol details the oxidation of (1H-indol-7-yl)methanol using activated manganese(IV) oxide.[12]
Workflow Diagram
Caption: Workflow for the oxidation of (1H-indol-7-yl)methanol.
Materials & Reagents:
-
(1H-indol-7-yl)methanol
-
Activated Manganese(IV) Oxide (MnO₂, 85%)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Silica Gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Dissolve (1H-indol-7-yl)methanol (1.0 eq, e.g., 8.0 g, 54.3 mmol) in a sufficient volume of dichloromethane (e.g., 400 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add activated manganese(IV) oxide (approx. 7.4 eq, e.g., 41.0 g, 0.40 mol) in one portion.
-
Stir the resulting black suspension vigorously at room temperature for 72 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 30% ethyl acetate in hexanes. The starting material will have a lower Rf than the more polar aldehyde product.
-
Upon completion, dilute the reaction mixture with dichloromethane (e.g., 200 mL) and methanol (e.g., 400 mL) to dissolve the product fully and reduce viscosity.
-
Set up a filtration apparatus with a pad of silica gel in a sintered glass funnel. Filter the reaction mixture through the silica gel pad to remove the solid manganese oxides. Wash the pad thoroughly with a DCM/MeOH mixture to ensure all product is recovered.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).
-
Combine the pure fractions and evaporate the solvent to afford 1H-indole-7-carboxaldehyde as a yellow crystalline solid.[12]
-
Validation: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and mass spectrometry. The expected yield is typically high (e.g., ~83%).[12] The melting point should be in the range of 87-91 °C.[7]
Protocol 2: Synthesis of a 7-Amino-5-cyanoindole Derivative
This protocol describes the flexible conversion of a pyrrole-3-carboxaldehyde to a highly substituted 7-aminoindole via a Wittig/Houben-Hoesch sequence.[8][9]
Reaction Pathway Diagram
Caption: Annulation pathway from pyrrole-3-carboxaldehyde.
Materials & Reagents:
-
N-TIPS-pyrrole-3-carboxaldehyde (TIPS = triisopropylsilyl)
-
Fumaronitrile
-
Triethylphosphine (PEt₃)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
1,2-Dichloroethane (DCE), anhydrous
-
Toluene, anhydrous
Procedure: Step A: Wittig Olefination
-
In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve N-TIPS-pyrrole-3-carboxaldehyde (1.0 eq) and fumaronitrile (1.1 eq) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylphosphine (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor by TLC for the consumption of the aldehyde.
-
Upon completion, concentrate the reaction mixture in vacuo and purify the resulting allylic nitrile intermediate by flash chromatography.
Step B: Houben-Hoesch Annulation
-
Dissolve the purified allylic nitrile (1.0 eq) in anhydrous 1,2-dichloroethane in an oven-dried flask under an inert atmosphere.
-
Add boron trifluoride etherate (2.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.[8][9]
-
Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 7-amino-5-cyanoindole derivative.
-
Validation: The structure should be confirmed by NMR and HRMS. The success of the cyclization is dependent on the electronic nature of the pyrrole; electron-rich pyrroles generally give higher yields.[9]
Summary of Annulation Reaction Scope
| Entry | Pyrrole Substituent (R) | Yield (%)[9] |
| 1 | H | 85 |
| 2 | Me | 92 |
| 3 | Phenyl | 88 |
| 4 | Br | 75 |
| 5 | CO₂Me | 60 |
Section 3: Medicinal Chemistry Relevance & Applications
The true value of this compound lies in the diverse biological activities of its derivatives. The synthetic flexibility allows for fine-tuning of steric and electronic properties to optimize interactions with biological targets.
-
Anticancer Agents: Many indole derivatives function as potent anticancer agents by inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[4] The this compound scaffold is a key starting point for creating such antitubulin agents.[7]
-
Kinase Inhibitors: The indole nucleus is a common feature in ATP-mimetic kinase inhibitors. Derivatives synthesized from this compound have been explored as indolocarbazole kinase inhibitors.[7]
-
Metabolic and Neurological Disorders: The scaffold serves as a reactant for preparing Liver X Receptor (LXR) agonists, which are targets for metabolic diseases, and antagonists for serotonin receptors (e.g., 5-HT₁D), relevant to neurological conditions.[7]
-
Anti-infective and Anti-inflammatory Agents: The broader indole class of compounds has demonstrated significant potential as antibacterial, antifungal, and anti-inflammatory agents, highlighting the wide therapeutic window for derivatives.[1][3]
The ability to easily modify the C7 position allows for the generation of large compound libraries for high-throughput screening, accelerating the discovery of new lead compounds.
References
- A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes.
- The Role of 7-Azaindole-4-carboxaldehyde in Modern Drug Discovery. Angene. [Link]
- A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. [Link]
- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies.
- ChemInform Abstract: A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes.
- Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]
- A practical route to substituted 7-aminoindoles from pyrrole-3-carboxaldehydes.
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
- (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- Indole-Containing Metal Complexes and Their Medicinal Applic
- Carbonylative synthesis and functionalization of indoles. Beilstein Journals. [Link]
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- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 吲哚-7-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 12. This compound | 1074-88-0 [chemicalbook.com]
The Enigmatic Isomer: Indole-7-carboxaldehyde in Tryptophan Metabolism Research
Introduction: Beyond the Canonical Pathways of Tryptophan Metabolism
The essential amino acid L-tryptophan is a cornerstone of cellular function, serving not only as a building block for proteins but also as a precursor to a vast array of bioactive metabolites. The scientific community has extensively characterized the kynurenine and serotonin pathways, which govern everything from neurotransmission to immune tolerance.[1][2] Concurrently, the gut microbiome's profound influence on tryptophan metabolism has unveiled a third major axis: the indole pathway.[1][3] This pathway generates a host of indole derivatives that are now recognized as critical signaling molecules, particularly in the context of gut homeostasis and host-microbe communication.
While much of the research has rightfully focused on prominent microbial metabolites like indole-3-acetic acid (IAA) and indole-3-carboxaldehyde (I3A), a lesser-known isomer, Indole-7-carboxaldehyde (I7A) , presents a new frontier of investigation.[4][5] Although its natural biosynthesis from tryptophan is not yet fully elucidated, its structural similarity to well-characterized indole aldehydes suggests a potential, yet unexplored, role in the intricate network of tryptophan-derived signaling.
This comprehensive guide serves as a foundational resource for researchers, scientists, and drug development professionals poised to investigate the role of this compound. We will delve into its known properties, provide detailed protocols for its analytical characterization and biological investigation, and propose a framework for understanding its potential significance in the broader context of tryptophan metabolism research.
Physicochemical Properties and Spectral Data of this compound
A thorough understanding of a molecule's physical and chemical characteristics is paramount for designing robust experimental protocols. This compound is a solid at room temperature with a melting point of 87-91 °C. Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO | [6] |
| Molecular Weight | 145.16 g/mol | [6] |
| CAS Number | 1074-88-0 | [6] |
| Appearance | Solid | |
| Melting Point | 87-91 °C | |
| InChIKey | XQVZDADGTFJAFM-UHFFFAOYSA-N | [6] |
Table 1: Physicochemical properties of this compound.
The structural identity of I7A can be unequivocally confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for the identification and quantification of small molecules in complex biological matrices. The electron ionization mass spectrum of I7A is characterized by a molecular ion peak corresponding to its molecular weight.[9][10] For targeted quantification using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), specific precursor-product ion transitions must be determined.
| Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
| 146.06 ([M+H]⁺) | 129.2, 118.1, 72.1 | Instrument Dependent |
| 144.04 ([M-H]⁻) | 116.1 | Instrument Dependent |
Table 2: Predicted MS/MS transitions for this compound for use in targeted mass spectrometry.[6]
The Tryptophan Metabolism Landscape: A Potential Niche for I7A
Tryptophan metabolism is a complex network of intersecting pathways, each yielding metabolites with distinct biological functions. To appreciate the potential role of I7A, it is essential to understand this broader context.
Sources
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- 4. Gut microbiota-derived tryptophan metabolite indole-3-carboxaldehyde enhances intestinal barrier function via aryl hydrocarbon receptor/AMP-activated protein kinase signaling activation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
Application Notes & Protocols: Condensation Reactions of Indole-7-carboxaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Indole-7-carboxaldehyde
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and bioactive molecules.[1] While indole-3-carboxaldehyde has been extensively studied, its lesser-explored isomer, This compound , offers a unique vector for molecular elaboration.[2] Its aldehyde functionality, positioned on the benzene portion of the indole ring, allows for the synthesis of derivatives with distinct electronic and steric properties. These derivatives are valuable intermediates in the creation of complex molecules targeting a range of diseases, including cancer, neurological disorders, and infectious agents.[1][2]
This guide provides a detailed exploration of two primary condensation reactions of this compound with amines: Schiff base formation and the Pictet-Spengler reaction. We will delve into the underlying mechanisms, provide field-tested protocols, and discuss the characterization and application of the resulting products in drug discovery.
Part 1: Core Condensation Pathways & Mechanisms
The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, making it a prime substrate for nucleophilic attack by amines. This interaction primarily leads to two classes of products: imines (Schiff bases) via direct condensation, and complex heterocyclic systems through subsequent intramolecular cyclization.
Schiff Base (Imine) Formation
The reaction between this compound and a primary amine is a classic acid-catalyzed condensation that results in the formation of an imine, also known as a Schiff base, characterized by a carbon-nitrogen double bond (azomethine group).[3][4]
Mechanism: The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfer to form a neutral intermediate called a carbinolamine.[3]
-
Dehydration: Under mild acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine product.[3][5]
The reaction is reversible, and the rate is typically optimal at a slightly acidic pH (~4-5).[6] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.
Caption: Pictet-Spengler Reaction Mechanism.
Part 2: Experimental Protocols
The following protocols provide generalized procedures. Researchers should optimize conditions based on the specific reactivity and solubility of the amine substrate.
Protocol 1: General Synthesis of a Schiff Base from this compound
This protocol describes a standard acid-catalyzed condensation in ethanol.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline, benzylamine) (1.0-1.1 eq)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, reflux condenser
-
TLC plates (Silica gel 60 F254) and appropriate mobile phase (e.g., Hexane:Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a suitable volume of absolute ethanol (e.g., 0.1 M concentration).
-
Addition of Amine: Add the primary amine (1.0-1.1 eq) to the solution. Stir for 5 minutes at room temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 4-8 hours). [7]5. Work-up:
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove impurities. [8] * If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be subjected to purification.
-
-
Purification:
-
Recrystallization: The most common method for purifying solid Schiff bases is recrystallization from a suitable solvent, such as ethanol or methanol. [9][10] * Column Chromatography: If the product is an oil or recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Protocol 2: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
This protocol details the reaction of this compound with tryptamine under more stringent acidic conditions to facilitate cyclization.
Materials:
-
This compound (1.0 eq)
-
Tryptamine (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂) (1.1-2.5 eq) [11]* Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add tryptamine (1.0 eq) and this compound (1.0 eq).
-
Solvent Addition: Dissolve the reactants in anhydrous DCM.
-
Acid Catalyst: Cool the mixture in an ice bath (0°C). Slowly add the acid catalyst (e.g., TFA) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. Heating may be required for less reactive substrates. [12]5. Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to a stirred, saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired tetrahydro-β-carboline product.
Caption: General Experimental Workflow.
Part 3: Product Characterization & Data
The synthesized compounds must be rigorously characterized to confirm their structure and purity.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic signals expected for the products of these condensation reactions. Note that exact values will vary based on the amine used and the solvent.
| Compound Class | Technique | Key Signal / Feature | Approximate Range/Value |
| Schiff Base (Imine) | FT-IR | C=N stretch (azomethine) | 1605–1698 cm⁻¹ [7] |
| N-H stretch (indole) | 3250–3510 cm⁻¹ [7] | ||
| ¹H NMR | CH=N proton (singlet) | δ 8.9–10.7 ppm [7] | |
| N-H proton (indole, broad singlet) | δ 11.0–12.5 ppm [7] | ||
| Aromatic protons | δ 7.0–8.5 ppm | ||
| ¹³C NMR | C=N carbon | δ 158-168 ppm [4] | |
| Pictet-Spengler Product | FT-IR | Absence of C=O and C=N stretch | - |
| (THBC) | N-H stretches (indole and piperidine ring) | 3200–3400 cm⁻¹ | |
| ¹H NMR | Aliphatic protons (CH, CH₂) on the newly formed piperidine ring | δ 2.5–4.5 ppm | |
| Absence of imine proton signal | - | ||
| Mass Spec | Molecular ion peak [M]⁺ corresponding to the cyclized adduct | Calculated M.W. of (this compound + Amine - H₂) |
Part 4: Applications in Drug Development & Research
The derivatives synthesized from this compound are of significant interest to medicinal chemists.
-
Schiff Bases as Bioactive Scaffolds: Indole-based Schiff bases are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties. [13][14][15]The imine linkage is often crucial for biological activity and can be readily hydrolyzed under physiological conditions, making these compounds potential pro-drugs.
-
β-Carbolines as CNS Agents: The tetrahydro-β-carboline core, generated via the Pictet-Spengler reaction, is a privileged scaffold found in numerous alkaloids with potent central nervous system (CNS) activity. These compounds can act as antidepressants, anxiolytics, and agents for treating neurodegenerative diseases. [16]* Molecular Probes: The extended conjugation in these indole derivatives makes them candidates for the development of fluorescent probes for biological imaging and sensing applications. [2] By strategically choosing the amine coupling partner, researchers can tune the physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) and pharmacological profile of the final molecule, making the condensation of this compound a versatile strategy in modern drug discovery. [8]
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Application Note & Protocol: A Validated Approach to the Synthesis of Biologically Active Schiff Bases from Indole-7-carboxaldehyde
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic drugs.[1][2][3][4] When functionalized as a Schiff base, the resulting imine (-C=N-) linkage imbues the molecule with a distinct electronic and structural character, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5][6][7] This document provides a detailed, field-proven protocol for the synthesis of Schiff bases via the condensation of Indole-7-carboxaldehyde with primary amines. We delve into the underlying reaction mechanism, offer a step-by-step experimental workflow, and outline rigorous methods for spectroscopic characterization, ensuring researchers can reliably produce and validate these high-value compounds.
Scientific Principles & Mechanistic Insight
The synthesis of a Schiff base is a classic condensation reaction that involves the nucleophilic addition of a primary amine to the carbonyl carbon of an aldehyde, followed by a dehydration step to form the characteristic imine or azomethine group.[8]
The Mechanism Unveiled:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a zwitterionic intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in the formation of a neutral, but unstable, carbinolamine intermediate.
-
Acid Catalysis & Dehydration: The reaction is often catalyzed by a small amount of acid (e.g., glacial acetic acid). The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).
-
Imine Formation: The lone pair on the nitrogen atom then forms a double bond with the adjacent carbon, expelling the water molecule and yielding the final, stable Schiff base product.
The use of a solvent like ethanol is strategic; it effectively dissolves both reactants and, under reflux conditions, helps to drive the reaction forward by facilitating the removal of the water byproduct.[6][9][10]
Experimental Design & Workflow
This section outlines the complete workflow for the synthesis, from initial setup to the final purified product.
Visualized Experimental Workflow
Below is a diagram illustrating the key stages of the synthesis protocol.
Caption: High-level workflow for Schiff base synthesis.
Detailed Synthesis Protocol
This protocol details the synthesis using a generic primary amine. Researchers should adjust molar masses accordingly for their specific amine.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound | Round-bottom flask (50 mL or 100 mL) |
| A selected primary amine (e.g., Aniline) | Reflux condenser |
| Absolute Ethanol (Solvent) | Magnetic stirrer and stir bar |
| Glacial Acetic Acid (Catalyst) | Heating mantle or oil bath |
| Distilled Water | Buchner funnel and filter paper |
| TLC plates (Silica gel 60 F254) | Beakers and graduated cylinders |
| Mobile Phase (e.g., Ethyl acetate:Hexane) | Rotary evaporator (optional) |
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.45 g, 0.01 mol) in 25 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the solid is fully dissolved.
-
Amine Addition: To this solution, add an equimolar amount of the chosen primary amine (e.g., for aniline, 0.93 g, 0.01 mol).
-
Catalyst Addition: Carefully add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.[4]
-
Reaction Under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 75-80°C) using a heating mantle.[6] Maintain the reflux for 2-4 hours.
-
Monitoring Progress: The reaction's progress should be monitored by Thin Layer Chromatography (TLC).[6][9] Periodically take a small aliquot from the reaction mixture and spot it on a TLC plate against the starting materials. The formation of a new spot and the disappearance of the aldehyde spot indicate the reaction is proceeding.
-
Product Isolation: After the reaction is complete (as determined by TLC), remove the flask from the heat and allow it to cool to room temperature. Often, the product will begin to precipitate out of the solution upon cooling. The process can be further encouraged by placing the flask in an ice bath.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Purification: For higher purity, the crude product should be recrystallized from a suitable solvent, typically ethanol.[6] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. Filter the purified crystals and dry them in a vacuum oven.
Structural Validation and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following spectroscopic methods are standard practice.
Expected Spectroscopic Data
| Technique | Observation | Rationale & Interpretation |
| FT-IR | Appearance of a strong band at ~1610-1630 cm⁻¹ . Disappearance of C=O (~1680 cm⁻¹) and primary amine N-H bands (~3300-3400 cm⁻¹). | The new band is characteristic of the C=N (azomethine) stretch, confirming imine formation. The loss of aldehyde and amine signals confirms the consumption of starting materials.[11][12] |
| ¹H NMR | Appearance of a singlet in the δ 8.5 - 9.5 ppm region. | This downfield singlet is the hallmark signal for the azomethine proton (-CH=N-). Its integration should correspond to one proton.[12][13][14] |
| ¹³C NMR | Appearance of a signal in the δ 158 - 163 ppm region. | This signal corresponds to the carbon atom of the azomethine group (-C=N-), providing further structural confirmation.[12] |
| Mass Spec. | Molecular ion peak (M⁺) corresponds to the calculated molecular weight of the target Schiff base. | Confirms that the product has the correct molecular mass, validating the successful condensation.[13] |
Applications in Drug Discovery and Materials Science
The protocol described herein yields indole-based Schiff bases that are not merely synthetic curiosities but are potent pharmacophores. Their planar structure and the presence of the electron-rich indole nucleus facilitate interactions with various biological targets.[4]
-
Medicinal Chemistry: These compounds are extensively explored for their potential as anti-inflammatory, antimicrobial, anticonvulsant, and anticancer agents.[3][6]
-
Coordination Chemistry: The nitrogen atom of the imine group and other potential donor atoms within the structure make these compounds excellent ligands for forming stable complexes with transition metals.[15][16] These metal complexes often exhibit enhanced biological activity or novel catalytic properties.
Conclusion
This application note provides a comprehensive and validated protocol for the synthesis of Schiff bases from this compound. By combining a clear, step-by-step procedure with an understanding of the underlying chemical principles and rigorous characterization techniques, researchers in drug development and chemical synthesis can confidently produce these versatile and biologically significant molecules. The reliability of this method ensures a consistent supply of high-purity material for further investigation and application.
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Application Notes and Protocols: The Strategic Use of Indole-7-carboxaldehyde in the Preparation of Bioactive Alkaloids
Abstract
The indole nucleus is a cornerstone of numerous biologically active alkaloids, serving as a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3][4] Indole-7-carboxaldehyde, in particular, has emerged as a versatile and strategic starting material for the synthesis of complex alkaloid frameworks.[5][6] Its unique substitution pattern, featuring a reactive aldehyde at the C7 position, offers a distinct entry point for constructing polycyclic systems that are otherwise challenging to access. This guide provides an in-depth exploration of key synthetic transformations involving this compound, complete with detailed experimental protocols and mechanistic insights, designed for researchers in organic synthesis and drug development.
Introduction: The Strategic Advantage of the C7-Aldehyde
Indole alkaloids represent a vast and diverse class of natural products, renowned for their wide range of potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] The synthesis of these complex molecules is a significant challenge that often hinges on the clever use of functionalized starting materials. This compound serves as an invaluable precursor in this context.
The aldehyde group at the C7 position provides a powerful chemical handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Unlike the more common indole-3-carboxaldehyde, the C7-substitution allows for the annulation of rings onto the benzenoid portion of the indole core, a critical step in assembling the intricate architectures of alkaloids such as those belonging to the Strychnos and Aspidosperma families.[10][11][12][13] This document will focus on the practical application of this compound in two cornerstone reactions for alkaloid synthesis: the Pictet-Spengler reaction and the Wittig olefination.
Core Synthetic Strategy I: The Pictet-Spengler Reaction for β-Carboline Synthesis
The Pictet-Spengler reaction is arguably the most powerful method for constructing the tetrahydro-β-carboline skeleton, a core structural motif in thousands of indole alkaloids.[14][15][16] The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.
Causality of the Mechanism: The reaction's efficiency stems from the formation of a highly electrophilic iminium ion intermediate under acidic conditions. The electron-rich C3 position of the indole nucleus then acts as a nucleophile, attacking the iminium ion to forge the new ring system in a regio- and often stereoselective manner.[15][17] Using this compound in this reaction leads to products with substitution at a less common position, providing access to novel alkaloid analogs.
Caption: The Pictet-Spengler reaction mechanism.
Experimental Protocol 1: Synthesis of a Novel Tetrahydro-β-carboline
This protocol describes a representative procedure for the Pictet-Spengler reaction between this compound and tryptamine hydrochloride.
Data Presentation: Reagents and Conditions
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 145.16 | 145 mg (1.0 mmol) |
| Tryptamine hydrochloride | 1.05 | 196.68 | 206 mg (1.05 mmol) |
| Trifluoroacetic Acid (TFA) | 0.2 | 114.02 | 15 µL (0.2 mmol) |
| Dichloromethane (DCM) | - | - | 10 mL |
Step-by-Step Methodology:
-
Reactant Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and tryptamine hydrochloride (1.05 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask. Stir the resulting suspension at room temperature.
-
Catalyst Addition: Add trifluoroacetic acid (0.2 mmol) dropwise to the stirring suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The disappearance of the starting aldehyde (visualized with a UV lamp and/or potassium permanganate stain) indicates reaction completion.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in DCM) to yield the pure tetrahydro-β-carboline product.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the formation of the desired polycyclic structure.
Core Synthetic Strategy II: Wittig Olefination for Carbon Skeleton Extension
To construct more complex polycyclic alkaloids, such as those in the Aspidosperma family, it is often necessary to extend the carbon skeleton before performing key cyclization steps.[12][18] The Wittig reaction is a robust method for converting the aldehyde functionality of this compound into an alkene, which can then serve as a handle for subsequent transformations like Heck reactions or ring-closing metathesis.
Causality of the Mechanism: The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the electrophilic aldehyde carbon. This forms a betaine intermediate which collapses to an oxaphosphetane, subsequently fragmenting to yield the desired alkene and triphenylphosphine oxide. The stability of the ylide determines the stereoselectivity (E/Z) of the resulting alkene.
Experimental Protocol 2: Wittig Olefination of this compound
This protocol provides a general method for the synthesis of a 7-vinylindole derivative using a stabilized Wittig ylide.
Data Presentation: Reagents and Conditions
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 145.16 | 145 mg (1.0 mmol) |
| (Carbethoxymethylene)triphenylphosphorane | 1.1 | 348.38 | 383 mg (1.1 mmol) |
| Toluene | - | - | 10 mL |
Step-by-Step Methodology:
-
Reactant Setup: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and (carbethoxymethylene)triphenylphosphorane (1.1 mmol) in anhydrous toluene (10 mL).
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to 110 °C (reflux) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction at reflux for 4-6 hours. Monitor the reaction's progress by TLC (eluent: 20% ethyl acetate in hexanes), observing the consumption of the starting aldehyde.
-
Work-up: After the reaction is complete, cool the flask to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude residue will contain the product and triphenylphosphine oxide. Purify directly by flash column chromatography on silica gel (eluting with a gradient of 5-20% ethyl acetate in hexanes) to isolate the pure 7-(2-ethoxycarbonyl-vinyl)-indole product.
Application Workflow: A Modular Approach to Complex Cores
The true power of this compound lies in its use in multi-step sequences to rapidly assemble complex molecular architectures. The products from the protocols above are not merely final compounds but are versatile intermediates for further elaboration.
Caption: Synthetic pathways from this compound.
This workflow demonstrates how two distinct strategies originating from the same starting material can lead to fundamentally different, yet highly valuable, alkaloid cores. The Pictet-Spengler route provides direct access to β-carboline systems, while the olefination pathway opens the door to constructing the fused ring systems characteristic of Aspidosperma alkaloids through subsequent cyclization reactions.[18][19] This modularity is essential for building libraries of complex molecules for biological screening and drug development.
Conclusion
This compound is a potent and versatile building block for the synthesis of bioactive alkaloids. Its strategic utility is rooted in the C7-aldehyde functionality, which enables the construction of polycyclic systems through reliable and well-understood reactions like the Pictet-Spengler and Wittig reactions. The protocols and strategies outlined in this guide provide a robust foundation for researchers to explore novel synthetic routes to complex natural products and their analogs, ultimately accelerating the discovery of new therapeutic agents.
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- 18. Formal Synthesis of Aspidosperma Alkaloids via the Intramolecular [3 + 2] Cycloaddition of 2-Azapentdienyllithiums - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Studies on the synthesis of bisindole Aspidosperma alkaloids [dspace.mit.edu]
Indole-7-Carboxaldehyde: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds with Therapeutic Potential
Introduction: The Strategic Importance of Indole-7-Carboxaldehyde
In the landscape of medicinal chemistry and drug discovery, the indole scaffold remains a cornerstone of innovation. Its inherent biological activity and synthetic versatility have led to its incorporation into a multitude of approved therapeutics. Among the various functionalized indoles, this compound emerges as a particularly strategic precursor for the construction of novel heterocyclic systems.[1][2] Its unique substitution pattern, with the aldehyde group at the 7-position, offers distinct reactivity and steric properties compared to its more commonly studied isomers, such as indole-3-carboxaldehyde. This unique arrangement allows for the regioselective synthesis of a diverse array of fused and substituted heterocycles, many of which are poised for exploration as novel therapeutic agents.[3]
This comprehensive guide provides detailed application notes and protocols for leveraging this compound in the synthesis of promising heterocyclic scaffolds. We will delve into the mechanistic rationale behind key synthetic transformations and provide step-by-step procedures for researchers, scientists, and drug development professionals to unlock the potential of this versatile building block. Recent studies have also highlighted the potential of this compound itself in optoelectronics and as an anti-cancer agent, further underscoring its significance.[4]
Core Synthetic Strategies and Protocols
This compound's aldehyde functionality serves as a reactive handle for a variety of classical and modern organic reactions. These transformations, including condensation reactions, multicomponent reactions, and cycloadditions, provide access to a rich diversity of heterocyclic cores.
Knoevenagel Condensation: A Gateway to Bioactive Alkenes and Heterocycles
The Knoevenagel condensation is a robust method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound. This reaction, when applied to this compound, yields highly functionalized α,β-unsaturated systems that are not only bioactive in their own right but also serve as versatile intermediates for further cyclization reactions.
Causality Behind Experimental Choices: The choice of a basic catalyst is crucial for deprotonating the active methylene compound, thereby generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of this compound. Piperidine is a commonly used weak base that effectively catalyzes the reaction without promoting significant side reactions. The reaction is often carried out in a protic solvent like ethanol to facilitate the dissolution of reactants and the stabilization of intermediates.
Protocol 1: Synthesis of 2-((1H-indol-7-yl)methylene)malononitrile
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (10 mL per mmol of aldehyde)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 mmol) and malononitrile (1.05 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-((1H-indol-7-yl)methylene)malononitrile.
Expected Outcome & Characterization: The product is typically a crystalline solid. Characterization can be performed using:
-
¹H NMR: Expect to see a characteristic singlet for the vinyl proton, along with signals corresponding to the indole ring protons.
-
¹³C NMR: Signals for the nitrile carbons, the vinyl carbons, and the indole ring carbons.
-
IR Spectroscopy: Characteristic peaks for the C≡N stretch and C=C stretch.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Workflow for Knoevenagel Condensation:
Caption: Workflow for the Knoevenagel condensation of this compound.
Multicomponent Reactions (MCRs): Building Complexity in a Single Step
Multicomponent reactions are highly efficient synthetic strategies that combine three or more reactants in a one-pot process to generate complex molecules, incorporating most or all of the atoms from the starting materials.[5] The use of this compound in MCRs opens up avenues for the rapid synthesis of diverse heterocyclic libraries. A notable example is the synthesis of pyrazole derivatives.[6]
Causality Behind Experimental Choices: The synthesis of pyrazoles often involves the condensation of a β-dicarbonyl compound, a hydrazine derivative, and an aldehyde. In this context, this compound provides the aldehydic component. The reaction is typically catalyzed by an acid or base and can be performed under solvent-free conditions or in a suitable solvent like ethanol.
Protocol 2: One-Pot Synthesis of a 1,4-Dihydropyridine Derivative
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.1 eq)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.1 mmol) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyridine derivative.
Logical Relationship in Multicomponent Reactions:
Sources
- 1. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. ajol.info [ajol.info]
- 4. Optoelectronic and anti-cancerous activity of this compound | springerprofessional.de [springerprofessional.de]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Indole-7-carboxaldehyde
Welcome to the technical support center for the synthesis of Indole-7-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. This compound is a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals targeting neurological disorders.[1] However, its synthesis can be fraught with difficulties, including low yields and the formation of stubborn side products. This document provides in-depth troubleshooting guides and frequently asked questions to ensure your synthesis is successful.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Yield of this compound
Q: My reaction has resulted in a very low yield of the desired this compound, or it has failed completely. What are the likely causes and how can I fix this?
A: Low yields in the synthesis of this compound are a frequent issue and can be attributed to several factors, primarily related to the choice of synthetic route and reaction conditions.
Root Cause Analysis:
-
Ineffective Formylation Method: Direct formylation of the indole core is challenging due to the high electron density at the C3 position, which is the kinetically favored site for electrophilic attack.[2] Standard formylation methods like the Vilsmeier-Haack or Reimer-Tiemann reactions preferentially yield the indole-3-carboxaldehyde isomer.[3][4][5] Attempting to directly formylate the C7 position without proper strategy will inevitably lead to low yields of the desired product.
-
Suboptimal Reaction Conditions: Even with a suitable method, conditions such as temperature, reaction time, and reagent stoichiometry are critical. For instance, in ortho-lithiation strategies, incomplete lithiation or degradation of the lithiated intermediate can significantly reduce the yield.[6]
-
Starting Material Quality: The purity of the starting indole derivative is paramount. Impurities can interfere with the reaction, leading to side products or catalyst deactivation.
Solutions & Protocols:
-
Employ a C7-Directing Strategy: The most reliable approach for synthesizing this compound is to use a method that specifically directs functionalization to the C7 position.
-
Directed Ortho-Lithiation: This is a powerful technique that involves using a directing group on the indole nitrogen to guide a strong base (like n-butyllithium or sec-butyllithium) to deprotonate the C7 position. The resulting lithiated species can then be quenched with a formylating agent like N,N-dimethylformamide (DMF). The tert-butoxycarbonyl (Boc) group is an effective directing group for this purpose.[6]
-
-
Optimize Reaction Parameters:
-
Temperature Control: Lithiation reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Reagent Purity: Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether) and high-purity reagents. Ensure your starting N-protected indole is free of moisture and other impurities.
-
-
Consider Alternative Synthetic Routes: If direct C7 formylation proves difficult, a multi-step synthesis starting from a pre-functionalized benzene ring, followed by indole ring formation (e.g., a modified Bischler-Möhlau synthesis), might be a more viable, albeit longer, alternative.[7][8][9]
Problem 2: Formation of Multiple Isomers and Side Products
Q: My reaction mixture shows multiple spots on TLC, and NMR analysis indicates the presence of other formylated indole isomers and unexpected byproducts. How can I improve the selectivity and minimize side reactions?
A: The formation of isomers, particularly indole-3-carboxaldehyde, is the most common side reaction. Other byproducts can also arise from the reactivity of the indole nucleus under the reaction conditions.
Root Cause Analysis:
-
Competing Electrophilic Attack: As mentioned, the C3 position of indole is highly nucleophilic. Any free electrophilic formylating species can readily react at this position, leading to the thermodynamically stable indole-3-carboxaldehyde.
-
Vilsmeier-Haack and Reimer-Tiemann Reactions: These classic formylation reactions are notorious for their lack of regioselectivity on unsubstituted indoles, strongly favoring the C3 position.[3][4] The Reimer-Tiemann reaction, which uses chloroform and a strong base to generate dichlorocarbene, can also lead to ring-expansion products like chloropyridines.[10][11]
-
Formation of Tris(indolyl)methanes: In the presence of strong acids and a formyl source like trimethyl orthoformate, indoles can undergo a reaction to form tris(indolyl)methanes as a significant byproduct.[12]
Solutions & Protocols:
-
Strategic Use of Protecting Groups: Protecting the indole nitrogen is crucial for directing the formylation to the C7 position. The choice of protecting group is critical for the success of directed ortho-lithiation.[6]
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group is highly effective for directing lithiation to the C7 position.[6]
-
-
Purification Techniques:
-
Column Chromatography: Careful column chromatography is often necessary to separate this compound from its isomers and other impurities. A gradient elution system using a mixture of hexane and ethyl acetate is typically effective.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent method for obtaining highly pure this compound.
-
Problem 3: Difficulty in Product Purification
Q: I am struggling to isolate pure this compound from the reaction mixture. The product seems to co-elute with impurities during chromatography. What are some effective purification strategies?
A: Purification challenges often arise from the similar polarities of the desired product and the various side products, particularly the isomeric indole-3-carboxaldehyde.
Root Cause Analysis:
-
Similar Polarity of Isomers: this compound and its isomers often have very similar polarities, making their separation by standard chromatographic techniques difficult.
-
Product Instability: While generally stable, this compound can be sensitive to strongly acidic or basic conditions, potentially leading to degradation during workup or purification.[1]
Solutions & Protocols:
-
Optimize Chromatographic Conditions:
-
Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexane or dichloromethane) can improve separation.
-
Adsorbent: Consider using different silica gel mesh sizes or alternative stationary phases like alumina.
-
-
Recrystallization: This is a powerful technique for purifying crystalline solids. Experiment with different solvents or solvent mixtures to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Derivatization: In challenging cases, consider temporarily converting the aldehyde to a derivative (e.g., an acetal) that has a different polarity, facilitating separation. The aldehyde can then be regenerated in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The most reliable and regioselective method is the directed ortho-lithiation of an N-protected indole, followed by quenching with a formylating agent like DMF.[6] This approach effectively overcomes the inherent reactivity of the C3 position.
Q2: Can I use the Vilsmeier-Haack reaction to synthesize this compound?
A2: While the Vilsmeier-Haack reaction is a powerful formylation method, it is generally not suitable for the direct synthesis of this compound from unsubstituted indole due to its strong preference for the C3 position.[2][13] However, with appropriate directing groups on the indole nitrogen, C7 functionalization may be achievable, though it is a less common approach than ortho-lithiation.[14][15]
Q3: Are there any "green" or more environmentally friendly methods for this synthesis?
A3: Research is ongoing to develop greener synthetic methods. Some newer approaches for indole formylation utilize iron catalysis or boron-based catalysts with less hazardous reagents, although their specific application for C7-selective formylation is still an area of active development.[12][16][17]
Q4: What are the key safety precautions to take during the synthesis of this compound?
A4: When working with strong bases like butyllithium, it is crucial to use anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) as these reagents are pyrophoric. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The formylating agents and solvents used can also be hazardous, so it is important to consult the safety data sheets (SDS) for all chemicals and work in a well-ventilated fume hood.
Data and Protocols
Table 1: Comparison of Common Formylation Methods for Indoles
| Method | Reagents | Typical Position of Formylation | Common Side Products | Suitability for this compound |
| Vilsmeier-Haack | POCl₃, DMF | C3 | N-formylated products, di-formylated products | Low |
| Reimer-Tiemann | CHCl₃, NaOH | C3 | Ring-expansion products (chloropyridines) | Low |
| Directed Ortho-lithiation | 1. N-protecting group (e.g., Boc) 2. Strong base (e.g., n-BuLi) 3. Formylating agent (e.g., DMF) | C7 (with appropriate directing group) | Incomplete reaction, other lithiated isomers | High |
Experimental Protocol: Synthesis of this compound via Directed Ortho-Lithiation
This protocol is a general guideline and may require optimization for specific substrates and scales.
Step 1: N-Protection of Indole
-
Dissolve indole in a suitable solvent (e.g., dichloromethane or THF).
-
Add a base (e.g., triethylamine or DMAP) followed by the protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.
-
Purify the N-protected indole by column chromatography or recrystallization.
Step 2: Directed Ortho-Lithiation and Formylation
-
Dissolve the N-protected indole in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of sec-butyllithium (or another suitable strong base) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for the optimized time to ensure complete lithiation.
-
Add anhydrous DMF dropwise to the reaction mixture, again maintaining a low temperature.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to yield N-protected this compound.
Step 3: Deprotection (if necessary)
-
Dissolve the N-protected this compound in a suitable solvent.
-
Add the appropriate deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection).
-
Stir the reaction at room temperature until completion.
-
Neutralize the reaction and work up to isolate the final product, this compound.
Visualization of Synthetic Challenges
DOT Script for Regioselectivity Issues
Caption: Regioselectivity of different indole formylation methods.
References
- BenchChem. (n.d.). Technical Support Center: Side Reactions in the Formylation of Indole.
- Chem-Impex. (n.d.). This compound.
- ResearchGate. (n.d.). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | Request PDF.
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
- chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
- ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.
- Merck Index. (n.d.). Bischler-Möhlau Indole Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
- ACS Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega.
- YouTube. (2025). Vilsmeier–Haack reaction of indole.
- ResearchGate. (n.d.). Bischler-Möhlau indole synthesis.
- ResearchGate. (n.d.). The Reimer–Tiemann Reaction.
- Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactivity.
- Organic Syntheses. (n.d.). indole-3-aldehyde.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Springer. (2025). Optoelectronic and anti-cancerous activity of this compound.
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
- Organic Syntheses. (n.d.). 7-indolinecarboxaldehyde.
- Chemistry Stack Exchange. (2020). Reimer-Tiemann reaction on indole.
- PubMed. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds.
- ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Organic Chemistry Portal. (n.d.). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air.
- ResearchGate. (2025). C-H Functionalization of Indoles at the C7 Position.
- RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 1074-88-0).
- Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
- National Institutes of Health. (n.d.). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source.
- ACS Publications. (n.d.). FORMYLATION AND CYANOETHYLATION OF SUBSTITUTED INDOLES. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Beilstein Journals. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles.
- National Center for Biotechnology Information. (n.d.). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source.
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Technical Support Center: Optimizing Reaction Conditions for Indole-7-carboxaldehyde Synthesis
Welcome to the technical support center for the synthesis of Indole-7-carboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. This compound is a crucial intermediate for a range of pharmacologically active molecules, including antiandrogens and liver X receptor (LXR) agonists[1][2].
However, its synthesis is not trivial. The inherent electronic properties of the indole ring heavily favor electrophilic substitution at the C3 position, making regioselective formylation at C7 a significant challenge[3]. This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues, optimize reaction conditions, and ensure the successful synthesis of your target compound.
Section 1: Core Synthetic Strategies & Mechanistic Considerations
Before troubleshooting, it's essential to understand the primary routes to this compound. The choice of strategy often depends on the availability of starting materials and tolerance for multi-step procedures.
-
Oxidation of (1H-indol-7-yl)methanol: This is arguably the most direct and reliable method if the starting alcohol is commercially available or readily synthesized. The reaction involves the oxidation of a primary alcohol to an aldehyde, avoiding the challenges of regioselective C-H functionalization.
-
Directed C-H Formylation: This approach is more atom-economical but requires careful control to overcome the natural reactivity of the C3 position. Strategies include the use of specific catalysts or protecting/directing groups on the indole nitrogen.
-
Multi-step Synthesis with Annulation: Building the indole ring from a pre-functionalized benzene precursor (e.g., via the Bartoli indole synthesis from a substituted nitrobenzene) can install the desired functionality at the 7-position from the outset[4].
The following diagram illustrates the logical flow for selecting a synthetic strategy.
Caption: Decision workflow for selecting a synthetic strategy.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Problem Area: Low or No Product Yield
Q: My oxidation of (1H-indol-7-yl)methanol to this compound is giving a low yield. What are the likely causes?
A: This is a common issue that typically points to the choice of oxidant, reaction time, or product degradation.
-
Causality & Explanation: The indole nucleus, particularly the nitrogen lone pair, can be sensitive to harsh oxidizing conditions, leading to side reactions or polymerization. The choice of oxidant is critical. Manganese(IV) oxide (MnO₂) is a preferred, mild oxidant for this transformation, but its activity can vary significantly between suppliers and batches. Over-oxidation to the carboxylic acid is also a potential side reaction, though less common with MnO₂.
-
Troubleshooting Steps:
-
Verify Oxidant Activity: Use a fresh, high-activity batch of activated MnO₂. A common protocol uses a large excess (7-10 equivalents) to drive the reaction to completion[5].
-
Optimize Reaction Time & Monitoring: These reactions can be slow, sometimes requiring 48-72 hours at room temperature[5]. Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or LC-MS. Look for the disappearance of the starting alcohol spot and the appearance of the more polar aldehyde product.
-
Solvent Choice: Dichloromethane (DCM) is a common solvent for this reaction[5]. Ensure it is anhydrous, as water can interfere with the reaction.
-
Work-up Procedure: Upon completion, it's crucial to remove the solid MnO₂ by filtration. A common technique is to filter the reaction mixture through a pad of Celite or silica gel to ensure all fine particles are removed, which can complicate downstream purification[5].
-
Q: My direct formylation reaction is failing or showing a complex mixture of products. What should I check first?
A: Direct formylation is highly sensitive to reaction conditions. Failure often stems from reagent quality, temperature control, or inherent substrate reactivity.
-
Causality & Explanation: Classic formylation methods like the Vilsmeier-Haack (POCl₃/DMF) or Reimer-Tiemann (CHCl₃/base) generate highly reactive electrophiles[6][7]. The indole ring is electron-rich and prone to acid-catalyzed polymerization, leading to the formation of dark, insoluble tars, especially at elevated temperatures[8]. Furthermore, without a directing group, these reactions will almost exclusively yield the thermodynamically favored Indole-3-carboxaldehyde[9][10].
-
Troubleshooting Steps:
-
Re-evaluate Your Strategy: Confirm that your chosen method is suitable for C7 formylation. Standard Vilsmeier-Haack conditions are unlikely to work. Consider specialized methods like Boron-Catalyzed Formylation, which has been shown to produce C7-derivatives[11].
-
Temperature Control: Maintain strict temperature control, especially during the addition of reagents. Many formylation reactions are initiated at 0°C to manage the initial exothermic reaction before slowly warming[6][12].
-
Reagent Purity: Use fresh, high-purity reagents. Phosphorus oxychloride (POCl₃) is moisture-sensitive and should be handled under inert conditions.
-
Inert Atmosphere: For many syntheses, especially those involving organometallics or sensitive catalysts, working under an inert atmosphere (Nitrogen or Argon) is critical to prevent side reactions with atmospheric moisture and oxygen[13].
-
Caption: Troubleshooting workflow for low product yield.
Problem Area: Poor Regioselectivity
Q: My formylation is yielding Indole-3-carboxaldehyde instead of the desired this compound. How can I improve C7 selectivity?
A: This is the central challenge in this synthesis. Achieving C7 selectivity requires overcoming the innate electronic preference of the indole ring for C3 substitution.
-
Causality & Explanation: The highest occupied molecular orbital (HOMO) of indole has the largest coefficient at the C3 position, making it the most nucleophilic and kinetically favored site for electrophilic attack[3]. To achieve C7 formylation, you must either sterically block the C2/C3 positions or electronically alter the ring to make the C7 position more reactive.
-
Strategies for C7-Selectivity:
-
Nitrogen Protecting/Directing Groups: Introducing a bulky protecting group on the indole nitrogen (e.g., tosyl (Ts) or a trialkylsilyl (TIPS) group) can sterically hinder attack at C2, which can indirectly influence reactivity at other positions. More importantly, N-protection allows for C2-lithiation. Subsequent reaction with an electrophile can direct functionalization. While this is common for C2, specific N-directing groups can promote metalation at C7.
-
Boron-Catalyzed Formylation: A reported method using boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst and trimethyl orthoformate (TMOF) as the formyl source has shown success in synthesizing C7-formylindoles[11]. The Lewis acidic boron catalyst likely coordinates to the indole nitrogen, altering the electronic distribution of the ring to favor substitution on the benzenoid portion.
-
The Bartoli Indole Synthesis: This method constructs the indole ring from a nitro-aromatic precursor and vinyl Grignard reagents[4]. By starting with an ortho-substituted nitrobenzene, you can build the indole ring with a substituent already in the 7-position. This is an excellent, albeit longer, route for achieving specific substitution patterns.
-
Caption: Regioselectivity in indole formylation.
Problem Area: Purification Challenges
Q: How can I effectively purify this compound from the reaction mixture?
A: Purification typically relies on standard chromatographic techniques, but success depends on the nature of the impurities.
-
Causality & Explanation: this compound is a yellow crystalline solid[5][]. Common impurities include unreacted starting material, regioisomers (like indole-3-carboxaldehyde), and polymeric byproducts. The polarity of the different isomers can be very similar, making separation challenging.
-
Purification Protocol:
-
Aqueous Work-up: After quenching the reaction, perform an aqueous work-up to remove inorganic salts and highly polar reagents like DMF. This typically involves partitioning the mixture between an organic solvent (like Ethyl Acetate) and water.
-
Silica Gel Column Chromatography: This is the most common method for purification[5].
-
Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 5-10% EtOAc) to elute non-polar impurities and gradually increase the polarity to elute your product.
-
Monitoring: Use TLC to identify the fractions containing your product. Indole compounds can be visualized under UV light (254 nm) and often stain with reagents like potassium permanganate or vanillin.
-
-
Recrystallization: If the product is obtained as a solid but is still impure, recrystallization can be an effective final purification step. The residue from the column can be recrystallized from a suitable solvent system (e.g., water or ethyl acetate/hexanes)[15].
-
Section 3: Detailed Experimental Protocols
The following are representative protocols based on literature procedures. Always perform a thorough risk assessment before conducting any experiment.
Protocol 1: Synthesis via Oxidation of (1H-indol-7-yl)methanol[5]
Caption: Experimental workflow for synthesis via oxidation.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve (1H-indol-7-yl)methanol (1.0 eq.) in dichloromethane (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add activated manganese(IV) oxide (approx. 7.5 eq.).
-
Reaction: Stir the resulting black suspension vigorously at room temperature for 48-72 hours. The flask should be open to the air or loosely capped.
-
Monitoring: Periodically check the reaction's progress by taking a small aliquot, filtering it through a pipette with a cotton plug, and analyzing the filtrate by TLC.
-
Work-up: Upon completion, dilute the mixture with additional dichloromethane and methanol, then filter it through a short pad of silica gel or Celite to remove the solid MnO₂. Wash the pad thoroughly with a DCM/methanol mixture to recover all the product.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product.
Protocol 2: Boron-Catalyzed C7-Formylation of Indole[11]
Step-by-Step Methodology:
-
Setup: To a flame-dried flask under an inert atmosphere (Argon), add the indole starting material (1.0 eq.) and an appropriate anhydrous solvent (e.g., 1,2-dichloroethane).
-
Reagent Addition: Add trimethyl orthoformate (TMOF, as formyl source) to the solution.
-
Catalyst Addition: Cool the mixture (e.g., to 0°C) and slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, stoichiometric amounts may be required).
-
Reaction: Allow the reaction to warm to the optimized temperature (e.g., room temperature or gentle heating) and stir for the required time, monitoring by TLC.
-
Quenching & Work-up: Carefully quench the reaction by adding it to an ice-cold aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.
Table 1: Comparison of Synthetic Strategies
| Strategy | Key Reagents | Typical Yield | Pros | Cons | Key Reference |
| Oxidation | (1H-indol-7-yl)methanol, MnO₂ | >80% | High regioselectivity, mild conditions, simple procedure. | Requires access to the starting alcohol. | ChemicalBook[5] |
| Boron-Catalyzed Formylation | Indole, TMOF, BF₃·OEt₂ | Moderate to Good | Direct C-H functionalization, good atom economy. | Requires stoichiometric Lewis acid, strict anhydrous conditions. | Charoensawas, K. et al.[11] |
| Bartoli Annulation | o-Substituted Nitroarene, Vinyl Grignard | Good | Excellent regiocontrol, versatile for substituted indoles. | Multi-step, requires handling of Grignard reagents. | Pharmaguideline[4] |
References
- Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. Thieme Synlett.
- Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal.
- Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ACS Publications.
- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega.
- Reimer–Tiemann reaction. Wikipedia.
- Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | Request PDF. ResearchGate.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7- phenoxyindolin-2-ylidene)malonaldehyde and its some reactions. Growing Science.
- indole-3-aldehyde. Organic Syntheses Procedure.
- Vilsmeier–Haack reaction of indole. YouTube.
- Reimer-Tiemann Reaction | JEE Chemistry. Unacademy.
- Reimer-Tiemann Reaction. J&K Scientific LLC.
- Give the mechanism of the Reimer Tieman reaction on indole. Brainly.in.
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
- Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journals.
- Synthesis and Chemistry of Indole. SlideShare.
- Indole. Wikipedia.
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
- This compound. PubChem.
- Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
- Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC - NIH.
- Preparation and Properties of INDOLE. eGyanKosh.
- A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. PMC.
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi.
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purification challenges of Indole-7-carboxaldehyde from reaction mixtures
Welcome to the technical support center for the purification of Indole-7-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this versatile synthetic intermediate. My aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
Understanding the Synthetic Landscape: Common Impurities
This compound is most commonly synthesized via electrophilic formylation of indole, with the Vilsmeier-Haack reaction being a prevalent method.[1][2] This reaction, while effective, can generate a variety of byproducts that complicate purification. Understanding these potential impurities is the first step toward a successful purification strategy.
Common Impurities in this compound Synthesis:
| Impurity | Origin | Impact on Purification |
| Starting Indole | Incomplete reaction. | Can have similar polarity to the product, making chromatographic separation challenging. |
| Isomeric Carboxaldehydes | Non-selective formylation at other positions of the indole ring. | Often difficult to separate due to very similar physicochemical properties. |
| Bis(indolyl)methanes | Reaction of the product with unreacted indole under acidic conditions.[3] | High molecular weight byproduct that can often be removed by crystallization or chromatography. |
| Vilsmeier Reagent Residues & Byproducts | Remnants from the formylation reagent (e.g., from DMF and POCl₃).[2][4] | Typically water-soluble and can be removed during aqueous workup. |
| Polymeric Materials | Acid-catalyzed polymerization of indole or the product. | Can often be removed by filtration or precipitation. |
Troubleshooting Purification Challenges: A Q&A Approach
This section addresses specific problems you might encounter during the purification of this compound, providing potential causes and actionable solutions.
Q1: My crude product is a dark, oily residue after the reaction workup. What should I do first?
Potential Cause: This often indicates the presence of polymeric byproducts and residual acidic components from the Vilsmeier-Haack reaction.
Troubleshooting Protocol:
-
Neutralization and Extraction:
-
Carefully quench the reaction mixture in ice-cold water or a saturated sodium bicarbonate solution.[5] Caution: Avoid ammonia-based quenching agents as they can lead to side reactions.[5]
-
Extract the aqueous mixture thoroughly with a suitable organic solvent like ethyl acetate or dichloromethane.[6][7] This will move your product into the organic phase, leaving behind many of the water-soluble impurities.
-
Wash the combined organic layers with brine to remove excess water, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Initial Purification by Filtration:
-
After drying, concentrate the organic extract under reduced pressure.
-
If a significant amount of solid material is present along with the oil, attempt to triturate the residue with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This may precipitate your product or dissolve some of the oily impurities.
-
Filter the resulting solid and wash with cold non-polar solvent.
-
Q2: Thin Layer Chromatography (TLC) of my crude product shows multiple spots close to my desired this compound spot. How can I improve separation?
Potential Cause: The presence of isomeric indole carboxaldehydes or other closely related indole derivatives often leads to poor separation on TLC.[8]
Solution: Column Chromatography Optimization
Column chromatography is a primary method for separating such mixtures.[6] The key to success lies in optimizing the stationary and mobile phases.
Step-by-Step Chromatography Protocol:
-
Stationary Phase Selection: Standard silica gel (60-120 or 230-400 mesh) is typically effective.
-
Mobile Phase (Eluent) System Selection:
-
Start with a non-polar solvent system and gradually increase polarity. A common starting point is a hexane/ethyl acetate gradient.[6]
-
Begin with a low percentage of ethyl acetate (e.g., 5-10%) and slowly increase the concentration while monitoring the separation by TLC.
-
For more polar impurities, a dichloromethane/methanol gradient might be necessary.[6]
-
Solvent System Selection Guide:
| Polarity of Impurities | Recommended Solvent System | Rationale |
| Less Polar | Hexane/Ethyl Acetate | Provides good separation for compounds with small differences in polarity. |
| More Polar | Dichloromethane/Methanol | Effective at eluting more polar compounds that may not move with less polar systems. |
Workflow for Column Chromatography Optimization:
Caption: Decision workflow for optimizing column chromatography.
Q3: I've isolated a solid, but NMR analysis shows it's still impure. Is crystallization a viable next step?
Potential Cause: Co-elution of impurities during column chromatography can occur. Crystallization is an excellent secondary purification technique for removing minor impurities.[8]
Solution: Recrystallization
This compound is a yellow crystalline solid, making crystallization a suitable purification method.[9][10]
Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Procedure:
-
Dissolve the impure solid in a minimal amount of the hot solvent.
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Q4: My final product purity, as determined by HPLC, is still below the required specification (e.g., >98%). What are my options?
Potential Cause: Very closely related impurities may not be easily removed by standard chromatography or crystallization.
Advanced Purification and Analysis:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC is the method of choice. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid for better peak shape) is a good starting point.[13]
-
Purity Analysis: Ensure your analytical HPLC method is robust and can resolve all potential impurities.[14] Mass spectrometry (LC-MS) can be invaluable for identifying unknown impurities.[7]
Purification Strategy Decision Tree:
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q: What is the typical appearance and melting point of pure this compound? A: Pure this compound is a yellow crystalline solid.[9][10] Its reported melting point is in the range of 87-91 °C.[10]
Q: How should I store purified this compound? A: It should be stored in a cool (0-8°C), dry place, protected from light and air, as aldehydes can be susceptible to oxidation.[9][15]
Q: Are there any specific safety precautions I should take when handling this compound? A: Yes, it is harmful if swallowed and may cause an allergic skin reaction.[16] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Q: Can I use a different formylation reaction to avoid some of these impurities? A: While the Vilsmeier-Haack reaction is common, other formylation methods exist.[4] However, each will have its own set of potential byproducts. The choice of reaction should be guided by the specific indole substrate and the desired scale of the reaction.
Q: My NMR spectrum looks clean, but HPLC shows a small impurity peak. Why is that? A: HPLC is often a more sensitive technique for purity determination than NMR.[14] An impurity may be present at a level that is below the detection limit of NMR but is readily detected by UV or MS detectors in an HPLC system.
References
- BenchChem. (n.d.). Technical Support Center: Side Reactions in the Formylation of Indole.
- BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Formylation of Indoles.
- BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
- Chem-Impex. (n.d.). This compound.
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Der Pharma Chemica. (2016). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
- Food Chemistry Advances. (2024). FLORE.
- MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
- Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
- RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
- ResearchGate. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
- National Institutes of Health. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1).
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-.
- National Institutes of Health. (n.d.). 1H-Indole-3-carbaldehyde.
- ResearchGate. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1).
- SIELC. (n.d.). Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column.
- National Institutes of Health. (n.d.). This compound.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Sigma-Aldrich. (n.d.). This compound 97 1074-88-0.
- Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.
- Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS.
- Indian Journal of Chemistry. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.
- Pharmaffiliates. (n.d.). CAS No : 1074-88-0 | Product Name : this compound.
- ResearchGate. (n.d.). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.
- Fisher Scientific. (n.d.). This compound, 98%.
- NIST. (n.d.). This compound.
- NIST. (n.d.). This compound.
- LookChem. (n.d.). Cas 1074-88-0,this compound.
- Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.
- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
- MDPI. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells.
- MedChemExpress. (n.d.). Indole-3-carboxaldehyde (3-Formylindole) | Endogenous Metabolite.
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- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. flore.unifi.it [flore.unifi.it]
- 8. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. lookchem.com [lookchem.com]
- 11. 1H-Indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]
- 13. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 16. This compound | C9H7NO | CID 2734629 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability and storage conditions for Indole-7-carboxaldehyde
Welcome to the technical support center for Indole-7-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address potential issues related to the storage and use of this compound.
I. Understanding the Stability of this compound
This compound is a versatile aromatic aldehyde widely used in the synthesis of pharmaceuticals and other complex organic molecules.[1] Like many aldehydes, its reactivity can also be a source of instability if not handled and stored correctly. The primary degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid. For this compound, this would be Indole-7-carboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
II. Troubleshooting Guide
Unexpected experimental results can often be traced back to reagent instability. This section provides a systematic approach to troubleshooting issues that may arise from the degradation of this compound.
Scenario 1: Low or No Product Yield in a Reaction
You've performed a reaction, such as a condensation or a reductive amination, using this compound, and the yield of your desired product is significantly lower than expected, or you observe no product formation at all.
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Assess the Physical Appearance of the Solid:
-
Verify Purity with Thin Layer Chromatography (TLC):
-
Run a TLC of your this compound solid.
-
Expected Result: A single, well-defined spot.
-
Indication of Degradation: The presence of multiple spots, especially a more polar spot that could correspond to the carboxylic acid, suggests impurity or degradation.
-
-
Confirm Structural Integrity via Spectroscopy:
-
If you have access to Infrared (IR) spectroscopy, a broad absorption in the 2500-3300 cm⁻¹ range could indicate the presence of the carboxylic acid O-H group from the degradation product. The characteristic aldehyde C-H stretches around 2700-2860 cm⁻¹ might be diminished.[3]
-
Scenario 2: Formation of Multiple Unidentified Side Products
Your reaction yields a complex mixture of products, making purification difficult and reducing the yield of the desired compound.
Possible Cause: Use of partially degraded this compound, which introduces impurities that can lead to side reactions.
Troubleshooting Steps:
-
Purify the Starting Material: If you suspect your this compound has degraded, consider purifying it before use. Recrystallization from a suitable solvent system can be effective for obtaining high-purity material.
-
Optimize Reaction Conditions:
-
Inert Atmosphere: Reactions involving aldehydes can be sensitive to atmospheric moisture and oxygen.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent further degradation during the experiment.
-
Dry Solvents: Ensure you are using dry solvents, as water can sometimes interfere with reactions and contribute to degradation.
-
III. Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for solid this compound?
-
A1: Solid this compound should be stored in a tightly sealed container in a refrigerator at 0-8°C.[1] It should be protected from light and moisture. Storing under an inert atmosphere is also recommended for long-term stability.
-
-
Q2: How can I tell if my this compound has degraded?
-
A2: Visual inspection is the first step. A noticeable darkening in color from light yellow to brown is a strong indicator of degradation. For a more definitive assessment, TLC or other analytical techniques like NMR or IR spectroscopy can be used to check for the presence of impurities, such as the oxidized carboxylic acid product.
-
-
Q3: Is this compound sensitive to air and light?
-
A3: Yes, as an aromatic aldehyde, it is susceptible to oxidation in the presence of air and can be sensitive to light. Exposure to these conditions can accelerate degradation.
-
Stock Solutions
-
Q4: What is the recommended solvent for preparing stock solutions of this compound?
-
A4: this compound has low solubility in water but is soluble in polar organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing stock solutions.
-
-
Q5: How should I store stock solutions of this compound?
-
A5: Stock solutions should be stored in tightly sealed vials, protected from light, at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 4°C may be sufficient, but it is advisable to prepare fresh solutions for sensitive experiments.
-
-
Q6: How long can I store stock solutions?
IV. Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 0-8°C (Refrigerated) | To slow down potential degradation reactions. |
| Atmosphere | Tightly sealed, inert gas (e.g., Argon, Nitrogen) recommended for long-term storage. | To minimize exposure to oxygen and moisture, which can cause oxidation. |
| Light Exposure | Store in an amber vial or in the dark. | Aromatic aldehydes can be light-sensitive, leading to degradation. |
| Form | Solid (crystalline powder) | Storing as a solid is generally more stable than in solution. |
| Incompatible Materials | Strong oxidizing agents, strong acids. | To prevent vigorous and potentially hazardous reactions. |
V. Experimental Protocol: Preparation of a Stock Solution
This protocol provides a step-by-step method for preparing a stock solution of this compound, minimizing the risk of degradation.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial with a PTFE-lined cap
-
Calibrated balance
-
Pipettes
Procedure:
-
Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry weighing boat.
-
Dissolution: Transfer the weighed solid to an amber glass vial. Add the required volume of anhydrous DMSO to achieve the desired concentration.
-
Mixing: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
Storage: For immediate use, keep the solution on ice and protected from light. For short-term storage, store at 4°C. For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
VI. Visualization of Degradation Pathway
Caption: Potential degradation pathway of this compound.
VII. References
-
AK Scientific, Inc. (n.d.). 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde Safety Data Sheet.
-
Apollo Scientific. (n.d.). 5-Fluoro-1H-indole-3-carboxaldehyde Safety Data Sheet.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
-
Robbins, J. A., Campidonica, M. J., & Burger, D. W. (1988). Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regimes. Journal of Environmental Horticulture, 6(2), 33–38.
-
Sigma-Aldrich. (n.d.). This compound 97%.
-
Cayman Chemical. (2025). Indole-3-carboxaldehyde Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
-
ChemicalBook. (2025). This compound Safety Data Sheet.
-
Chem-Impex. (n.d.). This compound.
-
BenchChem. (2025). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde.
-
MedChemExpress. (n.d.). 1H-Indole-7-carbaldehyde (this compound).
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 1074-88-0).
-
The Good Scents Company. (n.d.). indole-3-carboxaldehyde.
-
El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-741.
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
-
MDPI. (2022). Aldehydes: What We Should Know About Them.
-
ResearchGate. (2023). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen.
-
PMC. (2021). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects.
-
ACS Publications. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions.
-
ResearchGate. (2024). Current Scenario of Indole Marine-Derivatives: Synthetic Approaches and Therapeutic Applications.
-
LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
-
PubMed. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024).
-
ResearchGate. (2017). Colorimetric Recognition of Aldehydes and Ketones.
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1H-Indole-7-carbaldehyde.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1H-Indole-7-carbaldehyde | 1074-88-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Byproducts in Indole-7-carboxaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Indole-7-carboxaldehyde. This guide is designed to provide in-depth troubleshooting and practical advice for identifying and mitigating common byproducts in your reactions. As a versatile building block in organic synthesis, this compound's reactivity can sometimes lead to undesired side reactions.[1] This resource, structured in a question-and-answer format, offers insights into the causality of these issues and provides actionable solutions to enhance the efficiency and purity of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material appears discolored. Is it still usable?
A: this compound is a solid that should ideally be a white to light yellow powder. Darkening of the material, often to a tan or brown color, can indicate degradation. Indoles are susceptible to air and light-induced oxidation, which can lead to the formation of colored oligomeric or polymeric impurities.[2]
Recommendation:
-
Purity Check: Before use, it is advisable to check the purity of discolored starting material by thin-layer chromatography (TLC) against a known pure standard, if available. You can also assess its purity by taking a melting point, which for pure this compound is in the range of 87-91 °C.
-
Purification: If impurities are detected, you may consider purifying the starting material by recrystallization.
-
Storage: To prevent degradation, store this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common reactions involving this compound, focusing on the identification and mitigation of byproducts.
Vilsmeier-Haack Formylation: Unwanted Dimerization and Diformylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings like indoles.[3][4] However, with indole substrates, it can be prone to side reactions, leading to byproducts that complicate purification and reduce yields.
Q2: During the Vilsmeier-Haack formylation of an indole derivative using this compound as a starting point for a subsequent reaction, I observe a significant amount of a high-molecular-weight, often insoluble, byproduct. What is it and how can I avoid it?
A: This common byproduct is likely a bis(indolyl)methane derivative. It forms when the desired aldehyde product reacts with a second molecule of the starting indole under the acidic conditions of the reaction.[1]
Causality: The Vilsmeier-Haack reaction generates an acidic environment. The newly formed, electron-rich this compound can be protonated, making it susceptible to nucleophilic attack by another indole molecule.
Mitigation Strategies:
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) during the addition of the indole to the pre-formed Vilsmeier reagent. Elevated temperatures can significantly accelerate the formation of the bis(indolyl)methane byproduct.[1]
-
Stoichiometry: Use a minimal excess of the Vilsmeier reagent (POCl₃ and DMF). A large excess can lead to a higher concentration of the aldehyde product, driving the equilibrium towards the formation of the bis(indolyl)methane. A near 1:1 stoichiometry is often optimal.[1]
-
Order of Addition: Always add the indole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature. This ensures that the indole preferentially reacts with the formylating agent rather than any aldehyde product already formed.
-
Reaction Monitoring: Monitor the reaction progress closely by TLC. Once the starting material is consumed, quench the reaction promptly to prevent the product from participating in subsequent side reactions.
Q3: I am observing a second formylated product in my reaction mixture. What is this and how can I prevent it?
A: This is likely a diformylated product. While formylation of indoles typically occurs at the C3 position, under forcing conditions or with excess Vilsmeier reagent, a second formyl group can be introduced at another position on the indole ring.
Mitigation Strategies:
-
Limit Vilsmeier Reagent: Use a stoichiometric amount of the Vilsmeier reagent relative to your indole substrate.
-
Milder Conditions: Employ lower reaction temperatures and shorter reaction times.
Table 1: Effect of Reaction Parameters on Byproduct Formation in Vilsmeier-Haack Formylation of Indoles [1]
| Parameter | Condition | Desired Product Yield | Major Byproduct(s) | Notes |
| Temperature | Low (0-25 °C) | Generally Higher | Bis(indolyl)methane | Favors kinetic control, minimizing side reactions. |
| High (>60 °C) | Can Decrease | Bis(indolyl)methane, Diformylated products | Increased rates of side reactions. | |
| Stoichiometry | ~1:1 | Optimal | Minimal | Reduces the chance of over-formylation. |
| (Vilsmeier Reagent:Indole) | >1.5:1 | Can Decrease | Diformylated products, Bis(indolyl)methane | Excess reagent can lead to multiple formylations. |
| Reaction Time | Optimal (monitored by TLC) | Highest | Minimal | Reaction is stopped once the starting material is consumed. |
| Long | Can Decrease | Bis(indolyl)methane, Decomposition products | Product can degrade or participate in side reactions. |
Experimental Protocol: Minimized Byproduct Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the indole substrate (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM). Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up and Isolation: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted. Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagram 1: Troubleshooting Vilsmeier-Haack Byproducts
Caption: Decision tree for troubleshooting common Vilsmeier-Haack reaction byproducts.
Wittig Reaction: Controlling Stereoselectivity and Minimizing Side Products
The Wittig reaction is a cornerstone for alkene synthesis from aldehydes and ketones.[5][6] When reacting this compound, the primary challenges often revolve around controlling the E/Z stereoselectivity of the resulting alkene and preventing side reactions related to the ylide and the indole nucleus.
Q4: My Wittig reaction with this compound is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?
A: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the phosphonium ylide used.[5][7]
-
Stabilized Ylides: Ylides stabilized by an electron-withdrawing group (e.g., an ester or a ketone) are less reactive and their addition to the aldehyde is often reversible. This allows for thermodynamic control, leading predominantly to the more stable (E)-alkene .[5][8]
-
Non-stabilized Ylides: Ylides with alkyl or aryl substituents are more reactive, and the reaction is typically under kinetic control. This generally favors the formation of the (Z)-alkene .[5][8]
-
Semi-stabilized Ylides: These ylides often give mixtures of E and Z isomers, and the ratio can be sensitive to reaction conditions.
Strategies for Controlling Stereoselectivity:
-
Choice of Ylide: Select a stabilized ylide if the (E)-isomer is desired. For the (Z)-isomer, a non-stabilized ylide is the preferred choice.
-
Schlosser Modification: For the synthesis of the (E)-alkene with non-stabilized ylides, the Schlosser modification can be employed. This involves deprotonating the betaine intermediate with a strong base at low temperature, followed by protonation to favor the more stable trans-oxaphosphetane, which then collapses to the (E)-alkene.
-
Solvent and Additives: The presence of lithium salts can decrease Z-selectivity by stabilizing the betaine intermediate, allowing for equilibration.[5] Using salt-free ylides can enhance Z-selectivity.
Q5: Besides E/Z isomers, what other byproducts should I be aware of in the Wittig reaction of this compound?
A:
-
Aldol Condensation: Under strongly basic conditions, the aldehyde can undergo self-condensation, although this is generally less of a concern with aromatic aldehydes compared to aliphatic ones.
-
Ylide Decomposition: The ylide itself can be unstable, especially at higher temperatures, leading to various decomposition products.
-
Reaction with the Indole N-H: The indole N-H is weakly acidic (pKa ≈ 17) and can be deprotonated by very strong bases like n-butyllithium, which is often used to generate non-stabilized ylides. This can lead to N-alkylation or other side reactions. Using a milder base like sodium hydride or potassium tert-butoxide can mitigate this.
-
Triphenylphosphine Oxide Removal: While not a reaction byproduct of the indole, the triphenylphosphine oxide formed can be difficult to remove from the desired product.[8] Purification by column chromatography is often necessary.
Diagram 2: Factors Influencing Wittig Reaction Outcome
Caption: Key factors influencing the stereochemical outcome and byproduct formation in Wittig reactions.
Reductive Amination: Avoiding Over-Alkylation and Aldehyde Reduction
Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds.[9] However, when working with this compound, careful control of the reaction conditions is necessary to avoid common pitfalls.
Q6: I am trying to synthesize a secondary amine via reductive amination of this compound with a primary amine, but I am getting a significant amount of the tertiary amine byproduct. How can I prevent this over-alkylation?
A: The formation of a tertiary amine is a common side reaction where the initially formed secondary amine product reacts with another molecule of the aldehyde.[7]
Mitigation Strategies:
-
Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) to outcompete the secondary amine product for reaction with the aldehyde.
-
Order of Addition: In a two-step procedure, pre-form the imine by reacting the aldehyde and primary amine (often with removal of water) before adding the reducing agent. In a one-pot reaction, adding the reducing agent last can sometimes help.
-
Rate of Addition: Slowly adding the aldehyde to a mixture of the amine and the reducing agent can keep the aldehyde concentration low, disfavoring the reaction with the less nucleophilic secondary amine product.
Q7: My reductive amination is yielding the corresponding alcohol (indol-7-ylmethanol) as a major byproduct. What is causing this and how can I stop it?
A: The formation of the alcohol byproduct is due to the direct reduction of the starting aldehyde by the reducing agent before it can form the imine with the amine.
Causality: This side reaction is more prevalent with less reactive amines or when a highly reactive reducing agent is used.
Mitigation Strategies:
-
Choice of Reducing Agent: Use a milder reducing agent that is selective for the reduction of the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[10][11] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[10]
-
pH Control: The rate of imine formation is generally optimal at a slightly acidic pH (around 4-6). Adding a small amount of acetic acid can catalyze imine formation, favoring it over aldehyde reduction.
-
Pre-formation of the Imine: As mentioned previously, forming the imine before the addition of the reducing agent can completely circumvent this issue. This is often achieved by stirring the aldehyde and amine together in a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
Table 2: Common Reducing Agents for Reductive Amination and Their Selectivity
| Reducing Agent | Typical Conditions | Selectivity for Imine/Iminium Ion | Common Byproducts |
| Sodium Borohydride (NaBH₄) | Methanol, room temp. | Moderate | Alcohol |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 4-6 | High | Toxic cyanide waste |
| Sodium Triacetoxyborohydride (NaB(OAc)₃H) | Dichloromethane, acetic acid | Very High | Minimal |
| H₂/Pd, Pt, or Ni | Various solvents, pressure | Varies | Over-reduction of other functional groups |
Diagram 3: Competing Pathways in Reductive Amination
Caption: Competing reaction pathways in the reductive amination of this compound.
Oxidation Reactions: Preventing Over-oxidation and Ring Cleavage
The oxidation of this compound to Indole-7-carboxylic acid is a common transformation. However, the electron-rich indole nucleus is susceptible to oxidation, which can lead to a variety of byproducts.
Q8: When I try to oxidize this compound to the corresponding carboxylic acid, I get a complex mixture of products and a low yield of the desired acid. What is going wrong?
A: The indole ring is sensitive to strong oxidizing agents, which can lead to over-oxidation, polymerization, or even cleavage of the heterocyclic ring.
Common Byproducts and Their Causes:
-
Oxindoles: Oxidation can occur at the C2 position of the indole ring to form an oxindole derivative.
-
Ring-Opened Products: Strong oxidants can cleave the C2-C3 bond of the indole ring, leading to derivatives of anthranilic acid.
-
Polymeric Tars: Under harsh oxidative conditions, indoles can polymerize into intractable tars.
-
Baeyer-Villiger Oxidation: If peroxy acids are used, the aldehyde can undergo Baeyer-Villiger oxidation to give a formate ester, which would then be hydrolyzed to a phenol.
Strategies for Selective Aldehyde Oxidation:
-
Mild Oxidizing Agents: Employ mild and selective oxidizing agents that are known to convert aldehydes to carboxylic acids without affecting the indole ring. Some suitable reagents include:
-
Silver (I) oxide (Tollens' reagent): A classic and mild method for aldehyde oxidation.
-
Sodium chlorite (NaClO₂): Often used with a scavenger like 2-methyl-2-butene to prevent side reactions.
-
Potassium permanganate (KMnO₄): Can be used under carefully controlled basic conditions, but over-oxidation is a risk.
-
-
Manganese Dioxide (MnO₂): While typically used to oxidize allylic and benzylic alcohols to aldehydes, under certain conditions, it can oxidize aldehydes to carboxylic acids. However, it can also promote dimerization and other side reactions.
-
Pyridinium Chlorochromate (PCC): PCC is generally used to oxidize primary alcohols to aldehydes, but its use with aldehydes can sometimes lead to the carboxylic acid, especially if water is present.[2][9] However, it can also lead to the formation of tar-like byproducts.[12]
Experimental Protocol: Selective Oxidation using Sodium Chlorite
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of tert-butanol and water.
-
Addition of Reagents: Add 2-methyl-2-butene (a chlorine scavenger, ~4-5 equivalents). In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 equivalents) in water.
-
Reaction: Slowly add the sodium chlorite solution to the stirred solution of the aldehyde at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction with a solution of sodium sulfite. Acidify the mixture with HCl and extract the carboxylic acid product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude carboxylic acid, which can be further purified by recrystallization.
References
- BenchChem Technical Support Team. (2025).
- Organic Chemistry Portal. Wittig Reaction.
- PubMed. (2014). Catalytic wittig reactions of semi- and nonstabilized ylides enabled by ylide tuning.
- ResearchGate. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study.
- CDN. Interpreting NMR Spectra from your Wittig Reaction.
- Myers, A. Myers Chem 115.
- Chem-Station Int. Ed. (2024). Wittig Reaction.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- ResearchGate. (2014). Catalytic Wittig Reactions of Semi- and Nonstabilized Ylides Enabled by Ylide Tuning.
- Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate).
- DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link] lar.dut.ac.za/handle/10321/1049
- Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
- ACS Publications. (2021). Regioselective C5−H Direct Iodination of Indoles.
- Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Reddit. Reductive amination NaB(AcO)3.
- Recent Advancement in the Green Synthesis of Bis(indolyl)
- PSIBERG. (2022). Wittig Reaction, Example, Mechanism, and Stereochemistry.
- PubMed. (2009). Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up.
- ResearchGate. Oxidation of Indoles by PANI and PCC.
- Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate).
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- 1. The Wittig Reaction.
- Chemistry LibreTexts. (2022). PCC Oxidation Mechanism.
- SIELC Technologies. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column.
- SIELC Technologies. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- ACS Publications. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
- ACS Publications. (2021). Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation.
- PubChem. This compound.
- PubMed. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
- RSC Publishing. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions.
- The Royal Society of Chemistry. Electronic Supplementary Information.
- ACS Publications. Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies.
- MDPI. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
- BMRB. BMRB entry bmse000645 - Indole-3-carboxaldehyde.
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- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 12. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Improving the Yield of Indole-7-carboxaldehyde Formylation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and optimizing the formylation of indole-7-carboxaldehyde, a critical step in the synthesis of various pharmaceutical intermediates. This document is designed to provide both theoretical understanding and practical, actionable solutions to common experimental challenges.
Introduction to Indole Formylation
The introduction of a formyl group onto an indole scaffold is a fundamental transformation in organic synthesis. The Vilsmeier-Haack reaction is the most prevalent method for this purpose, utilizing a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF)[1][2]. This electrophilic reagent preferentially attacks the electron-rich C3 position of the indole ring[3]. However, when formylating a pre-substituted indole, such as this compound, the existing electron-withdrawing aldehyde group can deactivate the benzene ring, directing the second formylation to the pyrrole ring.
The primary product of the formylation of this compound is generally expected to be indole-3,7-dicarboxaldehyde .
Visualizing the Reaction Pathway
The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), followed by electrophilic aromatic substitution on the indole ring, and subsequent hydrolysis to yield the aldehyde[1].
Caption: Vilsmeier-Haack formylation of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the formylation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Conversion of Starting Material | 1. Inactive Vilsmeier Reagent: Moisture in DMF or POCl₃ can quench the reagent.[4] 2. Insufficient Reagent: The electron-withdrawing nature of the starting material may require a higher excess of the Vilsmeier reagent. 3. Low Reaction Temperature: The deactivating effect of the C7-aldehyde may necessitate higher temperatures to drive the reaction. | 1. Use freshly distilled or anhydrous grade DMF and POCl₃. Prepare the Vilsmeier reagent under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the stoichiometry of the Vilsmeier reagent (e.g., from 1.5 to 3-5 equivalents). 3. After initial formation of the Vilsmeier reagent at 0°C, consider raising the reaction temperature to room temperature or even gentle heating (e.g., 40-60°C). Monitor the reaction progress carefully by TLC. |
| Formation of Multiple Products/Low Yield of Desired Dicarboxaldehyde | 1. Side Reactions: Unwanted side reactions such as polymerization or the formation of chlorinated byproducts can occur.[5] 2. Incomplete Reaction: Insufficient reaction time or temperature may lead to a mixture of starting material and product. 3. Product Degradation: Prolonged exposure to acidic conditions or high temperatures can lead to product degradation. | 1. Ensure strict anhydrous conditions. Consider using a milder formylating agent or a catalytic Vilsmeier-Haack protocol.[6][7] 2. Monitor the reaction by TLC to determine the optimal reaction time. 3. Perform a careful aqueous workup immediately after the reaction is complete. Neutralize the reaction mixture with a base (e.g., sodium carbonate solution) during workup. |
| Difficult Purification | 1. Similar Polarity of Products: The starting material, desired product, and potential byproducts may have similar polarities, making chromatographic separation challenging. 2. Incomplete Hydrolysis of the Iminium Intermediate: The iminium salt intermediate may not fully hydrolyze during workup, leading to impurities. | 1. Utilize a high-resolution silica gel column and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol). Recrystallization can also be an effective purification method. 2. Ensure the aqueous workup is sufficiently long and vigorous to promote complete hydrolysis. Heating the aqueous mixture during workup can sometimes facilitate this process.[8] |
| Formation of a Dark, Tarry Reaction Mixture | 1. Polymerization of Indole: Indoles are susceptible to polymerization under strongly acidic conditions. 2. Decomposition of Reagents or Products: High reaction temperatures can lead to decomposition. | 1. Add the this compound solution slowly to the pre-formed Vilsmeier reagent at a low temperature to minimize localized heating and high concentrations of acid. 2. Maintain careful temperature control throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of this compound?
A1: The C3 position of the indole ring is the most electron-rich and nucleophilic site, making it the most probable location for electrophilic attack by the Vilsmeier reagent. The existing aldehyde at the C7 position is an electron-withdrawing group, which deactivates the benzene portion of the molecule towards further electrophilic substitution. Therefore, the primary product expected is indole-3,7-dicarboxaldehyde .
Q2: How can I confirm the formation of the Vilsmeier reagent?
A2: The reaction of DMF and POCl₃ is exothermic and typically results in a color change to a pale yellow or pinkish solution, which may become a paste[8]. This is a visual indication of reagent formation. For more rigorous confirmation, ¹H NMR spectroscopy can be used to observe the characteristic signals of the chloroiminium ion.
Q3: Are there alternative, milder formylation methods?
A3: Yes, several alternative methods have been developed. These include:
-
Catalytic Vilsmeier-Haack Reaction: These methods use a catalytic amount of a phosphine oxide to regenerate the active species, reducing the need for stoichiometric amounts of hazardous reagents like POCl₃[6][7].
-
Iron-Catalyzed Formylation: Using formaldehyde and aqueous ammonia with an iron catalyst offers a greener alternative[9].
-
Visible-Light-Promoted Formylation: Photoredox catalysis can be employed for C3-formylation under mild conditions[10].
Q4: What are the key considerations for the workup procedure?
A4: The workup is critical for hydrolyzing the intermediate iminium salt to the final aldehyde and for neutralizing the acidic reaction mixture.
-
Quenching: The reaction is typically quenched by pouring it onto crushed ice.
-
Hydrolysis and Neutralization: A basic solution (e.g., saturated sodium carbonate or sodium hydroxide) is added to hydrolyze the iminium salt and neutralize the acid. This step can be exothermic and should be done carefully with cooling. Heating the basic solution can sometimes drive the hydrolysis to completion[8].
-
Extraction: The product is then extracted into an organic solvent like ethyl acetate.
-
Washing and Drying: The organic layer should be washed with brine to remove residual water and then dried over an anhydrous salt like sodium sulfate before solvent removal.
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
This protocol is a general guideline and may require optimization for your specific setup and scale.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
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- 5. ijpcbs.com [ijpcbs.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 10. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yield in the Oxidation of 7-Hydroxymethylindole
Introduction
Welcome to the technical support guide for the oxidation of 7-hydroxymethylindole to 7-formylindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic step. The indole scaffold is a privileged structure in medicinal chemistry, but its electron-rich nature presents unique challenges during oxidative transformations.[1][2] Low yields are a common hurdle, often stemming from substrate instability, competing side reactions, or suboptimal reagent choice.
This guide provides a structured, question-and-answer approach to diagnose and resolve common issues encountered in the laboratory. We will delve into the causality behind experimental phenomena and provide validated protocols to enhance the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark brown or black, and I isolate very little of the desired 7-formylindole. What is happening?
A color change to dark brown or black is a common indicator of indole degradation and potential polymerization.[3] The indole nucleus is electron-rich and highly susceptible to oxidation, especially under harsh conditions.[1][2] This degradation can be triggered by overly aggressive oxidants, elevated temperatures, or the presence of acidic impurities. Before investigating other parameters, assess the stability of your starting material and the reaction conditions.
Q2: I'm observing multiple spots on my TLC plate that are not my starting material or desired product. What are these byproducts?
The presence of multiple byproducts suggests a lack of reaction selectivity. The most common side reactions in indole oxidation include:
-
Over-oxidation: The desired aldehyde is further oxidized to a carboxylic acid or other degradation products.
-
C2-C3 Bond Cleavage: Aggressive oxidants can cleave the double bond of the pyrrole ring in a process sometimes referred to as Witkop oxidation.[1]
-
Oxidation of the Pyrrole Ring: The C2 and C3 positions of the indole are prone to oxidation, leading to the formation of oxindole derivatives.[4][5]
-
N-Oxidation: The indole nitrogen can also be a site of oxidation, though this is less common with selective alcohol oxidants.
Q3: Should I protect the indole nitrogen (N-H) before performing the oxidation?
Protecting the indole nitrogen is a highly recommended strategy to improve yield and prevent side reactions. The N-H proton can be acidic, and the nitrogen atom can interfere with some oxidation processes. An electron-withdrawing protecting group, such as tert-butyloxycarbonyl (Boc), can stabilize the indole ring against oxidative degradation.[6] While adding protection and deprotection steps to your synthesis, the investment often pays off with a cleaner reaction and higher, more reproducible yields.
Q4: My oxidant, Manganese Dioxide (MnO₂), seems to be inactive or gives inconsistent results. Why?
The activity of MnO₂ is notoriously variable and is the most critical aspect of this reaction.[7][8] Its efficacy depends heavily on its method of preparation, age, and activation state. Commercially available MnO₂ often requires activation to remove adsorbed water, which deactivates its surface.[9] For reproducible results, it is best practice to activate the MnO₂ immediately before use. Incomplete conversions, even with a large excess of the reagent, often point to deactivated MnO₂.[9]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root causes of low yield.
Logical Troubleshooting Workflow
The following diagram outlines a logical flow for troubleshooting your reaction.
Caption: A step-by-step decision tree for troubleshooting.
Problem: Predominantly Unreacted Starting Material
If you primarily recover 7-hydroxymethylindole, the issue lies with reaction activation.
-
Cause A: Inactive Oxidant. As discussed in the FAQ, MnO₂ quality is paramount. Commercial MnO₂ must be activated. Dess-Martin Periodinane (DMP) can also degrade upon prolonged exposure to moisture.
-
Solution: For MnO₂, activate it by heating under vacuum at 100-120°C overnight.[9] Store the activated reagent in a desiccator and use it promptly. For DMP, ensure you are using a high-quality reagent from a reputable supplier, stored under an inert atmosphere.
-
-
Cause B: Suboptimal Reaction Conditions. The reaction may be too slow under your current conditions. MnO₂ oxidations are heterogeneous, and reaction rates can be limited by surface area and solvent.[8]
-
Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40°C). For MnO₂ oxidations, consider switching to a solvent that better suspends the reagent, such as ethyl acetate or toluene, and ensure vigorous stirring.[7] For DMP oxidations, the addition of a small amount of water can sometimes accelerate the reaction rate.[10]
-
Problem: Multiple Byproducts Observed
This indicates a lack of selectivity in the oxidation.
-
Cause A: Oxidant is too Harsh. Strong oxidants like chromates or permanganates will readily attack the indole ring.[1][11]
-
Cause B: N-H Interference. The indole N-H can be deprotonated or participate in side reactions.
-
Solution: Protect the indole nitrogen with a Boc group. This modification reduces the electron density of the indole ring, making it more stable towards oxidation and eliminating N-H related side reactions.[6] See the protocol below for this procedure.
-
Problem: Significant Degradation / Tar Formation
This is the most common issue, arising from the inherent instability of the indole nucleus.[2][3]
-
Cause A: Unprotected Indole. An unprotected 7-hydroxymethylindole is highly susceptible to oxidative degradation.
-
Solution: The most effective solution is to use an N-protected substrate. The Boc protecting group is ideal as it is robust enough for the oxidation but can be removed under mild conditions.[6]
-
-
Cause B: Acidic Conditions. The reaction may be generating acidic byproducts, which can catalyze indole decomposition. DMP oxidation, for instance, produces two equivalents of acetic acid.[10]
-
Solution: When using DMP, buffer the reaction with a mild base like sodium bicarbonate or pyridine to neutralize the generated acid.[10] This is crucial for acid-labile substrates.
-
Oxidant Selection and Comparison
Choosing the right oxidant is critical for success. The two most common and effective reagents for this transformation are Manganese Dioxide (MnO₂) and Dess-Martin Periodinane (DMP).
| Feature | Manganese Dioxide (MnO₂) | Dess-Martin Periodinane (DMP) |
| Selectivity | Excellent for benzylic and allylic alcohols.[13] | Excellent for primary and secondary alcohols; highly chemoselective.[10][14] |
| Conditions | Heterogeneous reaction; requires vigorous stirring; often needs elevated temperature (RT to reflux). | Homogeneous reaction; typically runs quickly at room temperature.[10] |
| Stoichiometry | Requires a large excess (5-20 eq.).[8] | Near-stoichiometric amounts (1.1-1.5 eq.). |
| Workup | Simple filtration to remove MnO₂/MnO solids. | Requires quenching and aqueous washes to remove iodine byproducts.[15] |
| Key Challenge | Activity is highly variable and requires fresh activation.[8][9] | Can be explosive under shock/heat; generates acidic byproducts.[10] |
| Cost | Relatively inexpensive. | More expensive than MnO₂. |
Reaction Pathway and Common Side Reactions
Caption: Desired vs. undesired reaction pathways.
Recommended Experimental Protocols
Protocol 1: N-Boc Protection of 7-Hydroxymethylindole
This protocol is foundational for preventing degradation and side reactions.
-
Dissolution: Dissolve 7-hydroxymethylindole (1.0 eq.) in anhydrous Tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq.) to the solution.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield N-Boc-7-hydroxymethylindole.
**Protocol 2: Oxidation using Activated Manganese Dioxide (MnO₂) **
This is a robust method, provided the MnO₂ is active.
-
Activation: Place commercial MnO₂ in a flask and heat at 120°C under high vacuum for at least 4 hours. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a flask containing N-Boc-7-hydroxymethylindole (1.0 eq.), add a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Oxidant Addition: Add activated MnO₂ (10 eq. by weight) in one portion.
-
Reaction: Stir the suspension vigorously at room temperature (or heat to 40°C if the reaction is slow). Monitor the reaction progress by TLC or LC-MS. The reaction can take anywhere from 4 to 24 hours.
-
Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite®. Wash the Celite pad thoroughly with copious amounts of ethyl acetate or DCM to recover all the product.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 3: Oxidation using Dess-Martin Periodinane (DMP)
A mild and reliable protocol for sensitive substrates.
-
Reaction Setup: Dissolve N-Boc-7-hydroxymethylindole (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Buffering: Add sodium bicarbonate (3.0 eq.) to the solution. This is critical to neutralize the acetic acid byproduct.[10]
-
Oxidant Addition: Add Dess-Martin Periodinane (1.2 eq.) portion-wise at room temperature. The mixture may become slightly warm.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching & Workup: Dilute the reaction with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate. Stir vigorously until the layers are clear.[15]
-
Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?Source
- MDPI. (2005). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Source
- BenchChem. (2025).
- ResearchGate. (2021).
- Wikipedia. Protecting group. Source
- NIH National Library of Medicine. (2019).
- NIH National Library of Medicine. (2017). A unified strategy to reverse-prenylated indole alkaloids: total syntheses of preparaherquamide, premalbrancheamide, and (+)-VM-55599. Source
- IIT Bombay. (2020). Protecting Groups. Source
- ACS Publications. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. Source
- ACS Publications. (2018). Some Items of Interest to Process R&D Chemists and Engineers. Source
- Reddit. (2022).
- BenchChem. (2025).
- Wikipedia.
- Chemistry Steps. Dess–Martin periodinane (DMP)
- Organic Chemistry Portal. (2026). Manganese Dioxide, MnO2. Source
- Chemistry Stack Exchange. (2017).
- ResearchGate. (2019).
- Common Organic Chemistry. Manganese Dioxide. Source
- Semantic Scholar. (1992). Synthesis of 7-Formylindole Using the Bartoli Indole Methodology. Source
- ResearchGate. (2014).
- YouTube. (2020). MnO2 oxidation reaction|| solved questions. Source
- Research Communities. (2019).
- Reddit. (2023).
- Royal Society of Chemistry. (2021).
Sources
- 1. Green oxidation of indoles using halide catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Manganese Dioxide [commonorganicchemistry.com]
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- 14. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
side reactions of Indole-7-carboxaldehyde under acidic conditions
Technical Support Center: Indole-7-carboxaldehyde
Introduction
Welcome to the technical support guide for this compound. This versatile building block is crucial in the synthesis of pharmaceuticals and complex organic molecules.[1] However, its indole nucleus, while a source of useful reactivity, is also susceptible to a range of side reactions under acidic conditions, which can lead to reduced yields, complex purification challenges, and unexpected product formation. The electron-rich nature of the indole's pyrrole ring makes it highly nucleophilic, while the aldehyde group can be activated by acid catalysts.[2][3] This dual reactivity requires careful control of reaction parameters.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to proactively design more robust and efficient experiments.
Frequently Asked Questions & Troubleshooting Guides
Scenario 1: Formation of Intractable Solids and Reaction Darkening
Question: "I'm running a reaction with this compound using a strong Brønsted acid (like HCl or TFA), and the mixture is turning dark brown/black. I'm also seeing a significant amount of insoluble, tar-like material crashing out, leading to very low yields of my desired product. What is happening and how can I prevent it?"
Answer: This is a classic presentation of acid-catalyzed self-condensation or polymerization.[4] The indole nucleus is highly susceptible to strong acids. Under these conditions, two primary competing pathways are initiated that lead to this degradation.
Mechanistic Rationale:
-
Aldehyde Protonation: The acid protonates the carbonyl oxygen of the aldehyde group on one molecule of this compound. This dramatically increases the electrophilicity of the carbonyl carbon.
-
Electrophilic Aromatic Substitution: A second molecule of this compound, acting as a nucleophile, attacks this activated electrophile. The attack occurs at the C3 position, which is the most electron-rich and nucleophilic site on the indole ring.[3]
-
Propagation: This initial dimerization creates a new species that can be repeatedly activated and attacked, leading to the formation of oligomers and polymers. These extended, conjugated systems are often dark-colored and have poor solubility.
A simplified mechanism for the initial dimerization and subsequent polymerization is illustrated below.
Caption: Acid-catalyzed polymerization of this compound.
Troubleshooting & Optimization Protocol
The key to preventing this side reaction is to moderate the acidic conditions to a level that is sufficient for your desired reaction without initiating widespread polymerization.
| Parameter | Problematic Condition | Recommended Adjustment | Rationale |
| Acid Type | Strong Brønsted acids (e.g., HCl, H₂SO₄, TFA) | Switch to a milder Lewis acid (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) or a weaker Brønsted acid (e.g., Acetic Acid, p-TsOH).[2][5] In some cases, reactions can proceed without any acid catalyst.[6] | Lewis acids primarily activate the carbonyl group, reducing non-specific protonation of the indole ring which can lead to degradation. |
| Acid Concentration | Stoichiometric or excess amounts | Use catalytic amounts of the acid (e.g., 5-20 mol%). If the acid is a reactant, consider slow addition via syringe pump. | Minimizes the standing concentration of protonated, highly reactive species at any given time, thus suppressing the polymerization pathway. |
| Temperature | Elevated temperatures (> 50 °C) | Run the reaction at room temperature or below (0 °C to -20 °C). | Polymerization and degradation pathways often have a higher activation energy than the desired reaction. Lowering the temperature disproportionately slows these side reactions. |
| Reaction Time | Prolonged (e.g., > 12 hours) | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed or conversion plateaus. | Reduces the time the material is exposed to harsh acidic conditions, minimizing the opportunity for byproduct formation. |
Scenario 2: Unexpected Byproduct with Loss of Aldehyde Functionality
Question: "My reaction is clean, but my yield is low. Upon analyzing the crude mixture, I've identified a significant amount of a byproduct that appears to be indole (mass = 117 g/mol ), suggesting my starting material has lost its C7-aldehyde group. Is deformylation a known side reaction?"
Answer: Yes, deformylation of indole carboxaldehydes can occur under certain conditions, although it is more commonly documented for the C3-isomer.[7] The reaction can be catalyzed by strong acids, particularly at elevated temperatures or in the presence of nucleophilic species that can form an intermediate which then cleaves.
Mechanistic Rationale:
While the exact mechanism at the C7 position is less studied, it likely proceeds through a pathway involving a quinazolinone intermediate if a nucleophilic scavenger like anthranilamide is present.[7] In a more general acidic context, the mechanism could involve:
-
Hydration: Protonation of the aldehyde followed by attack of water to form a gem-diol hydrate.
-
Cleavage: Subsequent acid-catalyzed cleavage of the C-C bond between the indole ring and the hydrated carbonyl carbon, releasing formic acid or its equivalent and the deformylated indole.
Experimental Protocol to Verify Deformylation
This protocol is designed to test the stability of your starting material under your reaction conditions, isolating the variable of deformylation.
Objective: To determine if this compound undergoes deformylation under your specific acidic conditions.
Materials:
-
This compound
-
The acid catalyst used in your main reaction (e.g., TFA)
-
The solvent used in your main reaction (e.g., Dichloromethane)
-
An internal standard (e.g., dodecane or another inert compound with a distinct NMR/GC peak)
-
Indole (as a reference standard for TLC/LC-MS)
Procedure:
-
Prepare a Stock Solution: Accurately weigh this compound and the internal standard and dissolve in your reaction solvent to create a stock solution of known concentration.
-
Set up Control Reaction: In a reaction vessel, add the solvent and the acid catalyst at the same concentration and temperature as your problematic reaction.
-
Initiate and Sample: Add a known volume of the stock solution to the control reaction vessel. Immediately take a "time zero" sample and quench it (e.g., with saturated NaHCO₃ solution).
-
Incubate and Monitor: Let the reaction stir under the intended conditions. Take samples at regular intervals (e.g., 1h, 4h, 12h, 24h) and quench them immediately.
-
Analysis: Analyze all quenched samples by LC-MS and ¹H NMR.
-
LC-MS: Look for the appearance of a peak with the mass of indole (m/z = 118 [M+H]⁺). Co-inject with your indole reference standard to confirm retention time.
-
¹H NMR: Compare the integrals of the aldehyde proton (~10 ppm) and a distinct aromatic proton of this compound against the integral of the inert internal standard. A decrease in the relative integral of the aldehyde over time indicates degradation. The appearance of new signals corresponding to unsubstituted indole would confirm deformylation.
-
Scenario 3: Poor Reactivity in Pictet-Spengler Reactions
Question: "I am attempting a Pictet-Spengler reaction between tryptamine and this compound, but the reaction is sluggish and gives poor yields, with mostly starting materials recovered. I've tried increasing the acid concentration, but this only seems to cause decomposition. What's the issue?"
Answer: This is a common challenge that stems from the delicate balance of reactivity required for the Pictet-Spengler reaction.[6] The reaction requires an acid catalyst to form the electrophilic iminium ion from the tryptamine and aldehyde, but the indole nucleus of the tryptamine must remain sufficiently nucleophilic to perform the key ring-closing C-C bond formation.
Mechanistic Rationale & Troubleshooting Workflow:
The C7-aldehyde group on your this compound is electron-withdrawing, which slightly deactivates the molecule overall but does not prevent its participation as the aldehyde component. The critical issue lies with the tryptamine component. Excessive acid will protonate the C3 position of the tryptamine's indole ring, "killing" its nucleophilicity and preventing the cyclization step.[8] The optimal condition is a "sweet spot" where there is enough acid to promote iminium ion formation but not so much that it deactivates the nucleophile.
The following workflow can help you find the optimal conditions for your specific substrates.
Caption: Troubleshooting workflow for optimizing Pictet-Spengler reactions.
References
- Pictet–Spengler reaction - Wikipedia. Wikipedia.
- Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - Beilstein Journals. Beilstein Journal of Organic Chemistry.
- A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC. Organic Letters.
- Electrophilic Substitution Reactions of Indoles | Request PDF - ResearchGate. ResearchGate.
- Electrophilic Aromatic Substitution of a BN Indole - PMC. ACS Omega.
- Deformylation of Indole and Azaindole-3-carboxaldehydes Using Anthranilamide and Solid Acid Heterogeneous Catalyst via Quinazolinone Intermediate - ResearchGate. ResearchGate.
- Lewis Acid Catalyzed Electrophilic Substitution of Indole with Aldehydes and Schiff's Bases Under Microwave Solvent‐Free Irradiation - Taylor & Francis Online. Synthetic Communications.
- This compound | C9H7NO - PubChem. National Center for Biotechnology Information.
- The mechanism of the Pictet–Spengler reaction - ResearchGate. ResearchGate.
- Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles - Thieme. Synthesis.
- Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - NIH. Bioorganic & Medicinal Chemistry.
Sources
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- 2. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
optimization of solvent systems for Indole-7-carboxaldehyde chromatography
Technical Support Center: Chromatography of Indole-7-carboxaldehyde
Welcome to the technical support center for the chromatographic optimization of this compound. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification and analysis of this and similar indole derivatives. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
This compound is a moderately polar molecule, a property dictated by the confluence of its aromatic, non-polar indole ring and the polar aldehyde and N-H functional groups.[1][2] This duality is the primary source of challenges in achieving sharp, symmetrical peaks and efficient separation from impurities. This guide provides a structured approach to overcoming these challenges across common chromatographic techniques.
Troubleshooting Guide: Common Chromatographic Issues
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: My compound is streaking or tailing significantly on the TLC plate. What's happening and how do I fix it?
A1: Tailing is often a sign of undesirable secondary interactions between your analyte and the stationary phase, or it could be due to sample overloading or decomposition.
Potential Causes & Solutions:
-
Acid-Base Interactions: Standard silica gel is acidic due to the presence of silanol groups (Si-OH). The nitrogen atom in the indole ring is weakly basic. This acid-base interaction can cause strong, non-specific binding, leading to tailing.
-
Sample Overloading: Applying too much sample to the TLC plate can exceed the capacity of the stationary phase at the origin, causing streaks and tailing.
-
Solution: Dilute your sample and apply a smaller spot. Use a microcapillary tube for precise, small applications.
-
-
Compound Instability: Some indole derivatives can be sensitive and may degrade on the acidic surface of silica gel.[5][6]
-
Solution: First, confirm instability by running a 2D TLC (run the plate once, dry it, rotate it 90 degrees, and run it again in the same solvent system). If a new spot appears off the diagonal, degradation is occurring. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a TEA-containing solvent system.[6][7]
-
-
Inappropriate Solvent Polarity: If the solvent is not polar enough to effectively move the compound, or if the compound has poor solubility in the chosen eluent, it can lead to streaking.
-
Solution: Ensure your compound is fully dissolved before spotting. Systematically increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).
-
Q2: I'm performing flash column chromatography, but my fractions are all mixed, even though the separation looked good on TLC. Why?
A2: This is a classic and frustrating problem that usually stems from issues with column packing, loading technique, or a misunderstanding of how TLC results translate to column performance.
Potential Causes & Solutions:
-
Poor Column Packing: Voids, channels, or cracks in the silica bed will ruin a separation by allowing the solvent and sample to travel through unevenly.
-
Solution: Pack your column carefully. A "slurry packing" method, where the silica is mixed with the initial, non-polar solvent before being added to the column, is generally superior to "dry packing." Ensure the silica bed is compact and level before loading the sample.
-
-
Improper Sample Loading: Loading too large a volume of sample dissolved in a strong (polar) solvent is a primary cause of broad, overlapping bands. The strong solvent carries the compound partway down the column in a diffuse band before the mobile phase can begin the separation.
-
Solution (Dry Loading): This is the preferred method. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the sample is introduced as a very narrow, concentrated band.
-
Solution (Wet Loading): If you must wet load, dissolve the sample in the absolute minimum volume of the weakest possible solvent that will fully dissolve it.
-
-
Running the Column Too Fast: High flow rates reduce the number of equilibrium events between the stationary and mobile phases, leading to broader peaks and poorer resolution.
-
Solution: Maintain a steady, controlled flow rate. For a typical lab-scale column, a flow rate of about 1-2 mL per minute is a good starting point.[8]
-
Workflow for Troubleshooting Poor Separation
The following diagram outlines a logical workflow for addressing separation issues in TLC and column chromatography.
Sources
- 1. chem-casts.com [chem-casts.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in the Functionalization of Indole-7-carboxaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of indole-7-carboxaldehyde. This versatile building block is crucial in the synthesis of pharmaceuticals and biologically active compounds, but controlling its reactivity presents a significant synthetic challenge.[1] This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to help you navigate the complexities of your experiments and achieve your desired regiochemical outcomes.
The core challenge arises from the indole scaffold's inherent electronic properties. The pyrrole ring is electron-rich and highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic site, followed by C2.[2][3] In contrast, the benzene ring (positions C4-C7) is significantly less reactive. The presence of the C7-carboxaldehyde, an electron-withdrawing group, further deactivates the benzene moiety, making selective functionalization a non-trivial pursuit that requires precise control over reaction conditions and strategy.[4]
Core Concepts: A Reactivity Overview
To effectively troubleshoot, one must first understand the innate reactivity patterns of the this compound scaffold.
Caption: General reactivity map for the indole scaffold.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the functionalization of this compound in a question-and-answer format.
Question 1: My reaction is producing a mixture of C2 and C3-substituted products, but my goal is to functionalize the benzene ring (C4-C6). What's going wrong?
Answer: This is the most common challenge and stems from the high intrinsic nucleophilicity of the pyrrole ring.[3][5] Standard electrophilic or metal-catalyzed conditions without proper controls will almost always favor reaction at C3.
Causality & Solution Workflow:
-
Problem: Uncontrolled Electrophilic Attack. Your reagents are reacting at the site of highest electron density.
-
Solution A: Employ a Directing Group (DG) Strategy. This is the most powerful method for overriding the innate reactivity. By installing a directing group on the indole nitrogen (N1), you can use a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) to form a stable metallacycle intermediate that delivers the reaction to a specific C-H bond.[4][6]
-
Solution B: Protect the Nitrogen. At a minimum, the N-H proton should be protected (e.g., with a Boc or tosyl group) to prevent side reactions and improve solubility, though these are often not strong directing groups themselves.
Caption: Troubleshooting workflow for poor regioselectivity.
Question 2: I am attempting a C-H activation, but the aldehyde group is reacting instead (e.g., reduction or nucleophilic addition). How can I prevent this?
Answer: The carboxaldehyde group is a potent electrophile and will react with nucleophilic or reducing agents. To achieve C-H functionalization without interference, you must protect the aldehyde.
-
Causality: The C=O bond of the aldehyde is highly polarized and susceptible to attack by reagents like organometallics, hydrides, or even certain amines/alcohols under catalytic conditions.
-
Solution: Acetal Protection. The most common and robust strategy is to protect the aldehyde as a cyclic acetal.
-
Protocol: React this compound with ethylene glycol in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid, PTSA) with removal of water (e.g., using a Dean-Stark apparatus).
-
Stability: The resulting 1,3-dioxolane is stable to a wide range of C-H activation conditions, including those using Pd, Rh, and Cu catalysts, as well as organolithium reagents at low temperatures.
-
Deprotection: The acetal is easily removed post-functionalization by treatment with aqueous acid (e.g., HCl, TFA).
-
Question 3: My directed C-H activation reaction has a very low yield, with mostly starting material recovered. What factors should I investigate?
Answer: Low conversion in C-H activation points to issues with the catalytic cycle. This can be due to catalyst deactivation, suboptimal reaction parameters, or an ineffective directing group/catalyst combination.
-
Potential Causes & Solutions:
-
Oxidant Choice: Many C-H activation cycles require an oxidant (e.g., AgOAc, Cu(OAc)₂, benzoquinone) to regenerate the active catalyst. The choice of oxidant is critical and often system-dependent. Troubleshooting Step: Screen a panel of oxidants.
-
Ligand Effects: While some reactions are "ligandless," many benefit from a specific ligand that stabilizes the catalyst and promotes the desired reactivity. The solvent itself (like dioxane or DMSO) can also act as a ligand.[2][8] Troubleshooting Step: If applicable, screen different phosphine or nitrogen-based ligands.
-
Temperature & Time: C-H activation often requires elevated temperatures (80-120 °C) to overcome the activation barrier. However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. Troubleshooting Step: Run a temperature screen and monitor the reaction over time to find the optimal balance.
-
Atmosphere: Many transition metal catalysts, particularly in their active state, are sensitive to oxygen. Troubleshooting Step: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) using properly dried, degassed solvents.
-
Frequently Asked Questions (FAQs)
Q1: Can the C7-carboxaldehyde itself function as a directing group?
A1: Yes, carbonyl groups can serve as directing groups in C-H activation. For instance, an aldehyde at the C3 position has been successfully used to direct palladium-catalyzed arylation to the C4 position.[9] For this compound, the aldehyde could theoretically direct a reaction to the C6 position via a 6-membered palladacycle. However, this is often less efficient and less general than using a well-established, strongly coordinating directing group on the N1 nitrogen, which forms a more favorable 5-membered metallacycle to direct to C7.[4]
Q2: What is the best general-purpose protecting group for the N1 position?
A2: The choice is highly context-dependent:
-
For Directing Group-Assisted C-H Activation: A pivaloyl (Piv) group is an excellent choice as it is sterically bulky and a proven directing group for C7 functionalization, but it can be difficult to remove.[10]
-
For General Protection (Non-Directing): A tert-butyloxycarbonyl (Boc) group is common as it is easily installed and removed under acidic conditions. However, it is not a strong directing group. A tosyl (Ts) group is very robust but requires harsher conditions for removal.
Q3: What are the definitive analytical methods to confirm the position of functionalization?
A3: Unambiguous structure determination is critical.
-
Primary Method: 2D NMR Spectroscopy.
-
NOESY/ROESY: Nuclear Overhauser Effect spectroscopy will show through-space correlations between protons. For example, a new substituent at C6 should show a correlation to the proton at C5. A substituent at C4 would show a correlation to the proton at C5 and potentially the N-H or a substituent on the nitrogen.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is invaluable for confirming connectivity. For example, the proton of the C7-aldehyde (-CHO) should show a correlation to the C7 and C6 carbons.
-
-
Supporting Methods:
Key Methodologies & Protocols
Protocol 1: Acetal Protection of this compound
This protocol provides a standard procedure for protecting the aldehyde functional group, enabling subsequent reactions on the indole core.
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (PTSA, 0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound, toluene (approx. 0.2 M), ethylene glycol, and PTSA.
-
Heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed. Water will collect in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly or purified by flash chromatography on silica gel if necessary.
Table 1: Guide to Regioselective C-H Functionalization Strategies
This table summarizes common strategies to target specific positions on the indole scaffold, based on established literature for indole functionalization.
| Target Position | Strategy | Typical Catalyst System | Directing/Protecting Group | Key Insight & Reference |
| C2 | Directed C-H Alkenylation | Pd(OAc)₂ | N-(2-pyridyl)sulfonyl | The N-pyridylsulfonyl group forms a stable metallacycle that favors C2 activation.[2] |
| C3 | Electrophilic Substitution | Lewis or Brønsted Acid (e.g., Montmorillonite Clay) | N-H (unprotected) | This is the electronically favored position for classical electrophilic attack.[3] |
| C4 | Directed C-H Arylation | Pd(OAc)₂ / Ag₂CO₃ | C3-Amide or C3-Aldehyde | A directing group at the adjacent C3 position enables formation of a metallacycle incorporating C4.[9][13] |
| C6 | Directed C-H Arylation | Cu(OAc)₂ | N-P(O)tBu₂ | Copper catalysis can exhibit different regioselectivity compared to palladium, enabling C6 functionalization.[4] |
| C7 | Directed C-H Arylation | Pd(OAc)₂ / Ligand | N-P(O)tBu₂ or N-Piv | A bulky directing group on N1 sterically disfavors C2 attack and geometrically favors C7 palladation.[4][7] |
References
- Kavala, V., et al. (2010). Synthesis of N‐Protected/Free Indole‐7‐Carboxaldehyde. Synthetic Communications.
- Verma, A. K., et al. (2020). C−H Functionalization of Indoles by 3d Transition‐Metal Catalysis. Asian Journal of Organic Chemistry.
- Halli, M., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules.
- Wang, B., et al. (2021). C-H Functionalization of indoles and oxindoles through CDC reactions. Organic & Biomolecular Chemistry.
- Leitch, J. A., et al. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis.
- Smyshliaeva, L. A., et al. (2020). Nucleophilic Addition of Indoles to Carborancarboxaldehyde – A Convenient Synthetic Strategy towards Novel Boron-Enriched 3-Indolylmethanols. AIP Conference Proceedings.
- Yang, Y., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society.
- AIP Publishing. (2020). Nucleophilic addition of indoles to carborancarboxaldehyde – A convenient synthetic strategy towards novel boron-enriched 3-indolylmethanols. AIP Conference Proceedings.
- Kumar, P., et al. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry.
- Yadav, V., et al. (2023). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry.
- Sundberg, R. J. (2002). Electrophilic Substitution Reactions of Indoles. ResearchGate.
- Rej, S., & Chatani, N. (2020). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews.
- Banerji, J., et al. (2001). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-10. Indian Journal of Chemistry.
- Wang, D.-H., et al. (2010). C-H Functionalization of Indoles at the C7 Position. Angewandte Chemie.
- Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry.
- Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research.
- Nuñez-Gómez, D., et al. (2019). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods.
- Wu, X., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science.
- Guisan, A., et al. (2005). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules.
- MDPI. (2019). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables.
- Al-Asmari, A. K., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Separations.
- Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
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Technical Support Center: Scaling Up Indole-7-carboxaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis of Indole-7-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this valuable synthesis from the lab bench to pilot and production scales. Here, we address common and complex challenges in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Foundational Synthesis & Troubleshooting
This section addresses common issues encountered during the initial synthesis and optimization of this compound, with a focus on the widely used Vilsmeier-Haack formylation.
FAQ 1: My Vilsmeier-Haack reaction is resulting in a low yield of this compound. What are the likely causes?
Low yields in the formylation of indole to produce this compound can often be attributed to several critical factors. A systematic approach to troubleshooting is essential.
-
Reagent Quality: The Vilsmeier-Haack reagent is highly sensitive to moisture. The purity of your phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is paramount.[1] Old or improperly stored reagents can lead to decreased reactivity and the formation of side products. Always use freshly distilled POCl₃ and anhydrous DMF.
-
Reaction Temperature: The formation of the Vilsmeier reagent (the chloroiminium salt) from POCl₃ and DMF is exothermic and should be performed at low temperatures (typically 0-5 °C) to prevent degradation.[2] Subsequent addition of the indole substrate should also be carefully temperature-controlled.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the indole substrate is crucial. An excess of the Vilsmeier reagent can lead to the formation of di-formylated or other side products, while an insufficient amount will result in incomplete conversion.
-
Work-up Procedure: The quenching of the reaction is a critical step. The iminium intermediate must be hydrolyzed to the aldehyde. This is typically achieved by adding the reaction mixture to ice water, followed by neutralization.[3] Improper quenching can lead to the formation of byproducts or degradation of the desired product.
Section 2: Scaling Up the Synthesis: Core Challenges & Solutions
Transitioning from a lab-scale synthesis to a pilot or industrial scale introduces a new set of challenges related to reaction kinetics, heat and mass transfer, and process safety.
FAQ 2: We are observing a significant exotherm during the Vilsmeier-Haack reaction at a larger scale, leading to difficulties in temperature control. How can we manage this?
The Vilsmeier-Haack reaction is notoriously exothermic, and managing this heat release is a primary concern during scale-up.[4] Loss of temperature control can lead to runaway reactions, decreased yield, and the formation of impurities.
-
Controlled Addition: Instead of adding the reagents all at once, a semi-batch process is recommended. This involves the slow, controlled addition of one reagent to the other. For instance, adding the POCl₃ to the DMF at a controlled rate allows for the heat of reaction to be dissipated more effectively.
-
Efficient Cooling: The reactor must be equipped with a high-efficiency cooling system. The choice of heat transfer fluid is critical for low-temperature reactions. Fluids with a low viscosity at the operating temperature will provide better heat transfer.[5][6][7][8][9]
-
Solvent Selection: The choice of solvent can influence the reaction rate and heat transfer. While DMF is a reactant, using a co-solvent can help to moderate the reaction and improve heat dissipation.
-
Process Modeling: Computational Fluid Dynamics (CFD) can be a powerful tool to model the heat and mass transfer within a large reactor.[10][11][12][13] This can help in optimizing the reactor design, agitation speed, and addition rates to ensure efficient heat removal.
Troubleshooting Workflow for Exotherm Control
Caption: A workflow for troubleshooting exotherm control during scale-up.
FAQ 3: During the large-scale synthesis of this compound, we are observing a different impurity profile compared to our lab-scale experiments. What are the common scale-up impurities and how can we minimize them?
Impurity profiles can indeed change upon scaling up due to variations in reaction conditions and longer reaction times.[14][15][16]
-
Di-formylated Indoles: At higher temperatures or with an excess of the Vilsmeier reagent, di-formylation of the indole ring can occur. Careful control of stoichiometry and temperature is crucial to minimize this.
-
Polymeric Materials: Indoles can be sensitive to strong acids and high temperatures, leading to the formation of polymeric tars.[17] Efficient mixing to avoid localized "hot spots" and maintaining the lowest possible reaction temperature are key.
-
Unreacted Starting Materials: Inadequate mixing in a large reactor can lead to localized areas of low reagent concentration, resulting in incomplete conversion.
-
Byproducts from Reagent Decomposition: As mentioned, impure or decomposed DMF and POCl₃ can introduce a host of side reactions.
Table 1: Common Impurities in this compound Synthesis and Mitigation Strategies
| Impurity | Potential Cause | Mitigation Strategy |
| Di-formylated Indoles | Excess Vilsmeier reagent, high temperature | Strict stoichiometric control, maintain low reaction temperature |
| Polymeric Tars | Localized overheating, prolonged reaction time | Enhance agitation, optimize reaction time |
| Unreacted Indole | Poor mixing, insufficient Vilsmeier reagent | Improve agitation, ensure proper stoichiometry |
| N-formylindole | Side reaction | Optimize reaction conditions, particularly temperature |
Section 3: Downstream Processing at Scale
Purification of the final product at a large scale presents its own set of challenges that are often not apparent in the laboratory.
FAQ 4: We are struggling with the crystallization and purification of this compound at a multi-kilogram scale. What are some effective strategies?
Large-scale crystallization requires careful control over cooling rates, agitation, and solvent selection to ensure consistent product quality and ease of handling.[18][19]
-
Solvent System: A mixed solvent system, such as methanol and water, can be effective for the crystallization of indole derivatives. The ratio of the solvents will need to be optimized for your specific impurity profile.
-
Cooling Profile: A controlled, gradual cooling profile is essential to promote the growth of larger, more easily filterable crystals. Crash cooling will lead to the formation of fine needles that can be difficult to filter and wash.
-
Seeding: Seeding the supersaturated solution with a small amount of pure this compound can help to control the crystal size and morphology.
-
Agitation: The agitation rate must be sufficient to keep the solids suspended but not so high as to cause crystal breakage.
Experimental Protocol: Large-Scale Crystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.
-
Hot Filtration: Perform a hot filtration to remove any insoluble impurities.
-
Controlled Cooling & Seeding: Slowly cool the solution with controlled agitation. Once the solution is supersaturated, add a small amount of pure this compound as seed crystals.
-
Crystallization: Continue the controlled cooling to the desired final temperature (e.g., 0-5 °C) to maximize the yield.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a cold methanol/water mixture to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature.
Purification Workflow
Caption: A typical workflow for the large-scale purification of this compound.
Section 4: Safety Considerations for Scale-Up
The scale-up of any chemical process requires a thorough safety assessment. The Vilsmeier-Haack reaction has specific hazards that must be addressed.[4][20][21]
FAQ 5: What are the key safety considerations when scaling up the Vilsmeier-Haack synthesis of this compound?
-
Thermal Hazards: As discussed, the exothermicity of the reaction is a major concern. A thorough thermal hazard assessment, including reaction calorimetry, should be performed to understand the heat of reaction and the potential for a runaway reaction.[4]
-
Reagent Handling: POCl₃ is a highly corrosive and water-reactive substance. Appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Off-gassing: The reaction and subsequent work-up can produce hazardous gases. The reactor should be equipped with a proper venting and scrubbing system.
-
Process Safety Management (PSM): A comprehensive PSM program should be in place, including management of change procedures, operator training, and regular safety reviews.[20][21]
This technical support guide provides a starting point for addressing the challenges of scaling up this compound synthesis. Each specific process will have its own unique set of challenges, and a thorough understanding of the chemistry and chemical engineering principles is essential for a safe and successful scale-up.
References
- Paratherm. (n.d.). CR Heat Transfer Fluid.
- Caldera. (n.d.). Low Temperature Heat Transfer Fluids & Thermal Oil.
- ResearchGate. (n.d.). Examples of scalable synthesis of aldehydes from carboxylic acids.
- Global Heat Transfer. (n.d.). Low temperature thermal fluid.
- Relatherm. (n.d.). RELATHERM ULT Ultra-Low Temperature Heat Transfer Fluid.
- Esseltherm. (n.d.). Low temperature heat transfer fluids.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Journal of the American Chemical Society. (n.d.). Selective and Scalable Aldehyde Production via Partial Oxidation of Alcohols in Acidic Media.
- IChemE. (2009). PRACTICAL PROCESS SAFETY MANAGEMENT IN CHEMICAL MANUFACTURING. Symposium Series No. 155.
- Crow, J. M. (n.d.). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World.
- International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Organic Syntheses. (n.d.). Indole-3-aldehyde.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- MDPI. (n.d.). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters.
- Green Chemistry. (2019). Photo-organocatalytic synthesis of acetals from aldehydes.
- OSHA. (n.d.). Process Safety Management of Highly Hazardous Chemicals.
- reposiTUm. (2021). Reaction Modeling in Computational Fluid Dynamics with Special Focus on the Blast Furnace Raceway Zone.
- ResearchGate. (n.d.). Modelling a Biochemical Reaction with Computational Fluid Dynamics.
- BioPharm International. (2018). Elements in Raw Materials May Impact Product Quality.
- Organic Syntheses. (n.d.). indole-3-aldehyde.
- PubChem. (n.d.). This compound.
- MDPI. (n.d.). Computational Fluid Dynamics Simulation and Reaction Network Modelling for the Hydrothermal Liquefaction of Shorea Wood Sawdust.
- RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications.
- ResearchGate. (n.d.). Crystallization purification of indole.
- ACS Publications. (n.d.). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory.
- International Journal of Pharmacy and Pharmaceutical Sciences. (2025). Review article on impurity profiling.
- PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- CORE. (n.d.). The Synthesis of 2- and 3-Substituted Indoles.
- MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- SlideShare. (n.d.). Synthesis and Chemistry of Indole.
- Green Chemistry. (2022). Sustainable multicomponent indole synthesis with broad scope.
- YouTube. (2023). Computational Fluid Dynamics (CFD) for reactor modelling (Andrea Turolla).
- Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation.
- MDPI. (n.d.). Computational Fluid Dynamics (CFD) Modeling and Analysis of Hydrocarbon Vapor Cloud Explosions (VCEs) in Amuay Refinery and Jaipur Plant Using FLACS.
- MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
- NIST. (n.d.). This compound.
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Technical Support Center: Analytical Methods for Detecting Impurities in Indole-7-carboxaldehyde
Welcome to the Technical Support Center for the analysis of Indole-7-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the detection and quantification of impurities. Our approach is rooted in scientific expertise and practical field experience to ensure the integrity and reliability of your analytical data.
I. Introduction to Impurity Profiling of this compound
This compound is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount to the safety and efficacy of the final drug product. Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance.[2][3] This guide will walk you through the common analytical techniques and provide solutions to challenges you may encounter during your analysis.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, providing both the "what" and the "why" to empower your troubleshooting process.
A. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the cornerstone for purity and impurity determination of non-volatile organic compounds.[3][4]
Question 1: I am observing significant peak tailing for the main this compound peak. What are the likely causes and how can I resolve this?
Answer: Peak tailing in HPLC is a common issue, often indicating secondary interactions between the analyte and the stationary phase, or problems with the HPLC system itself. For a molecule like this compound, which contains a polar aldehyde group and a slightly basic indole nitrogen, several factors can contribute to tailing:
-
Secondary Silanol Interactions: The most probable cause is the interaction of the indole nitrogen with acidic silanol groups on the silica-based C18 column.
-
Solution:
-
Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., 2.5-3.5) using a buffer like phosphate or formate. This protonates the silanol groups, minimizing their interaction with the analyte.
-
Use an End-Capped Column: Employ a high-quality, end-capped HPLC column where the residual silanol groups are chemically bonded with a small silylating agent.
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample. If the peak shape improves, you were likely overloading the column.
-
-
Column Void or Contamination: A void at the head of the column or contamination from previous injections can disrupt the sample band, causing tailing.
-
Solution:
-
Flush the Column: Flush the column with a strong solvent to remove any contaminants.
-
Reverse the Column: If the manufacturer's instructions permit, reverse the column and flush it at a low flow rate.
-
Replace the Column: If the problem persists, the column may be irreversibly damaged and should be replaced.
-
-
Question 2: My chromatogram shows split peaks for what should be a single impurity. What could be the reason?
Answer: Peak splitting can be perplexing, but it's often traceable to a few key issues:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase's initial conditions (e.g., pure acetonitrile in a high aqueous mobile phase), it can cause the sample band to distort as it enters the column.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve your sample.
-
-
Blocked Column Frit or Contamination: A partially blocked inlet frit can cause the sample to flow unevenly onto the column packing, leading to a split peak.
-
Solution: Replace the column inlet frit. If that's not possible, replacing the column is the next step. Using a guard column can help protect the analytical column from particulate matter.
-
-
Co-eluting Impurities: It's possible that what appears to be a split peak is actually two closely eluting, unresolved impurities.
-
Solution: Modify your chromatographic conditions to improve resolution. You can try adjusting the mobile phase composition, changing the gradient slope, or using a column with a different selectivity.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[3][4]
Question 3: I need to analyze for residual solvents in my this compound sample. What are the key considerations for sample preparation and GC-MS method development?
Answer: Residual solvent analysis is a critical quality control step. Headspace GC-MS is the preferred method as it avoids injecting the non-volatile drug substance onto the GC column.
-
Sample Preparation:
-
Solvent Selection: The sample needs to be dissolved in a high-boiling point solvent that does not interfere with the analysis of the residual solvents. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N,N-Dimethylacetamide (DMAc).[5][6] It is crucial to use a "headspace grade" solvent to ensure it is free from the solvents you are analyzing.[5][6]
-
Sample Concentration: A typical concentration is around 100 mg of your this compound sample in 1 mL of the headspace solvent.[2]
-
-
GC-MS Method Parameters:
-
Column Selection: A column with a stationary phase designed for volatile compounds is necessary. A common choice is a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., DB-624 or equivalent).[2]
-
Headspace Parameters:
-
Incubation Temperature and Time: The vial needs to be heated to drive the volatile solvents into the headspace. A temperature around 80°C for 30-45 minutes is a good starting point.[7]
-
Loop Temperature and Transfer Line Temperature: These should be hot enough to prevent condensation of the analytes, typically around 100-120°C.
-
-
GC Oven Program: A temperature gradient is used to separate the solvents. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C).[7]
-
Mass Spectrometer: The MS should be operated in full scan mode to identify any unexpected solvents. For quantification of known solvents, selected ion monitoring (SIM) mode can be used for enhanced sensitivity.
-
C. Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical methods.[3][8][9][10]
Question 4: I am planning a forced degradation study for this compound. What conditions should I use, and what are the likely degradation products?
Answer: Forced degradation studies intentionally stress the drug substance to produce degradation products. The goal is to achieve 5-20% degradation.
-
Stress Conditions:
-
Acid Hydrolysis: Treat a solution of this compound with an acid like 0.1 M HCl at room temperature or slightly elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Use a base such as 0.1 M NaOH under similar temperature conditions.
-
Oxidation: Hydrogen peroxide (e.g., 3%) is a common oxidizing agent. The reaction is typically performed at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80-100°C).
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light.
-
-
Potential Degradation Products:
-
Hydrolysis: The aldehyde group is generally stable to hydrolysis. However, under strong acidic or basic conditions, polymerization or other complex reactions of the indole ring could occur.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, forming Indole-7-carboxylic acid . The indole ring itself can also be oxidized, leading to various hydroxylated or ring-opened products.
-
Thermal and Photolytic Stress: These conditions can lead to the formation of dimers or other complex degradation products.
-
It is crucial to use a mass spectrometry-compatible method (LC-MS) to identify the masses of the degradation products formed, which provides clues to their structures.
III. Experimental Protocols & Method Parameters
The following are suggested starting points for your method development. These methods will likely require optimization and must be fully validated for your specific application.
A. HPLC Method for Purity and Impurity Profiling
| Parameter | Suggested Conditions |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (50:50) |
B. Headspace GC-MS Method for Residual Solvents
| Parameter | Suggested Conditions |
| GC Column | DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min |
| Inlet Temperature | 250°C |
| Headspace Sampler | |
| Incubation Temp | 80°C |
| Incubation Time | 30 minutes |
| Loop Temperature | 110°C |
| Transfer Line Temp | 120°C |
| MS Detector | |
| Ion Source Temp | 230°C |
| Scan Range | 35-350 amu |
IV. Advanced Analytical Techniques
A. Quantitative NMR (qNMR)
For highly accurate purity determination without the need for a specific reference standard for every impurity, qNMR is a powerful tool.[11][12]
Key Principles:
-
The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
-
By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Troubleshooting qNMR:
-
Poor Signal-to-Noise: For accurate integration, a high signal-to-noise ratio (S/N > 250:1) is required.[13] Increase the number of scans to improve S/N.
-
Incomplete Relaxation: Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the signals being integrated to allow for full relaxation between pulses.[4][14]
-
Baseline Distortion: Careful phasing and baseline correction are critical for accurate integration. Automated routines may not always be sufficient, and manual adjustments may be necessary.
V. Workflow Diagram
Caption: A general workflow for the identification and quantification of impurities in this compound.
VI. References
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). International Journal of Innovative Science and Research Technology. Retrieved January 8, 2026, from [Link]
-
Dong, M. W. (2012). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International. Retrieved January 8, 2026, from [Link]
-
ijrti. (2020). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. International Journal for Research Trends and Innovation. Retrieved January 8, 2026, from [Link]
-
University of York. (n.d.). Quantitative NMR Spectroscopy. Retrieved January 8, 2026, from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved January 8, 2026, from [Link]
-
Open Access Journals. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research. Retrieved January 8, 2026, from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (2019). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved January 8, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C9H7NO). Retrieved January 8, 2026, from [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved January 8, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (2017). (PDF) Forced Degradation Studies. Retrieved January 8, 2026, from [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved January 8, 2026, from [Link]
-
Science.gov. (n.d.). developed rp-hplc method: Topics by Science.gov. Retrieved January 8, 2026, from [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved January 8, 2026, from [Link]
-
EGT Chemie AG. (n.d.). Solvents for GC-Headspace. Retrieved January 8, 2026, from [Link]
-
University of California, Riverside. (n.d.). Useful Mass Differences. Analytical Chemistry Instrumentation Facility. Retrieved January 8, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. Retrieved January 8, 2026, from [Link]
-
AWS. (2022). qNMR - Quantitative Analysis by NMR. Retrieved January 8, 2026, from [Link]
-
Wang, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. Retrieved January 8, 2026, from [Link]
-
Palladino, P., et al. (2024). A colorimetric assay for the detection of indole-3-carbaldehyde in foods. Food Chemistry Advances. Retrieved January 8, 2026, from [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek. Retrieved January 8, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed Central. Retrieved January 8, 2026, from [Link]
-
Sudha, P. R., Bharath, P., & Ramachandran, D. (2024). Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. Current Trends in Biotechnology and Pharmacy. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (n.d.). HPLC-EC and LC/MS/MS detection of indole-3-acetaldehyde generated from.... Retrieved January 8, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 8, 2026, from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]
Sources
- 1. cms.agr.wa.gov [cms.agr.wa.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. egtchemie.ch [egtchemie.ch]
- 6. itwreagents.com [itwreagents.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ijisrt.com [ijisrt.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. ijrpp.com [ijrpp.com]
- 11. emerypharma.com [emerypharma.com]
- 12. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Indole-7-carboxaldehyde
A Guide to Optimizing Purity by Catalyst Selection and Troubleshooting
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Indole-7-carboxaldehyde. The purity of this key intermediate is paramount for its applications in pharmaceuticals, and catalyst choice is a critical determinant of success.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and optimize your experimental outcomes.
I. Introduction: The Challenge of Regioselectivity
The direct formylation of the indole nucleus presents a significant regioselectivity challenge. The C3 position is the most electron-rich and kinetically favored site for electrophilic substitution, such as in the Vilsmeier-Haack reaction.[2] Consequently, achieving high-purity this compound requires strategies that either block the C3 position or employ directing groups to favor substitution on the benzene ring. The choice of catalyst and reaction conditions is central to navigating this challenge and minimizing the formation of isomeric impurities.
II. Troubleshooting & FAQs: Catalyst and Purity Issues
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on how the catalytic system impacts purity.
Question 1: My final product is a mixture of isomers, with the Indole-3-carboxaldehyde being a major contaminant. How can I improve C7 selectivity?
Answer: This is the most common issue in indole formylation. The high nucleophilicity of the C3 position makes it the default site of attack for standard formylating agents like the Vilsmeier reagent (POCl₃/DMF).[2]
-
Causality (The "Why"): The catalyst, in this case, POCl₃, generates a highly electrophilic chloroiminium ion (Vilsmeier reagent) that readily attacks the electron-rich pyrrole ring of indole. Without a directing group, this attack occurs almost exclusively at C3.
-
Troubleshooting Steps & Solutions:
-
Employ a Protecting Group: The most effective strategy is to use a protecting group on the indole nitrogen that can also act as a directing group. A bulky group like tosyl (Ts) or a group capable of directed ortho-metalation, such as 2-(trimethylsilyl)ethoxymethyl (SEM), is ideal.[3] These groups sterically hinder the C2/C3 positions and facilitate metalation at the C7 position.
-
Shift to a Different Catalytic System: Move away from electrophilic aromatic substitution methods. A highly effective alternative is directed ortho-metalation .
-
Mechanism: This involves deprotonating the C7 position using a strong base like n-butyllithium (n-BuLi) or sec-butyllithium, facilitated by a directing group on the indole nitrogen. The resulting C7-lithiated indole is then quenched with an electrophilic formylating agent like DMF.
-
Catalytic Role: While the strong base is stoichiometric, its interaction with the N-protecting group "catalyzes" the regioselective deprotonation at the adjacent C7 position.
-
-
Consider Boron-Based Catalysis: Recent studies have shown that boron trifluoride diethyl etherate (BF₃·OEt₂) can catalyze the formylation of indoles with trimethyl orthoformate (TMOF).[4][5] While often favoring the C3 position, the selectivity can be influenced by substituents on the indole ring. For N-protected indoles, this method may offer an alternative pathway, although C7 selectivity still relies heavily on the directing effect of the protecting group.[5]
-
Question 2: I'm using a directed metalation approach, but my yields are low and I'm getting significant amounts of starting material back. What's going wrong?
Answer: Low yields in a directed metalation protocol often point to incomplete lithiation or degradation of the lithiated intermediate.
-
Causality (The "Why"): The efficiency of the deprotonation step is critical. Insufficiently low temperatures, presence of moisture, or a non-optimal base/substrate combination can lead to incomplete reaction. The resulting organolithium species is also highly reactive and can be quenched by trace amounts of water or react with other components if not handled correctly.
-
Troubleshooting Steps & Solutions:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum, and all solvents (e.g., THF, diethyl ether) are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone). Use fresh, titrated n-butyllithium.
-
Optimize Temperature: The lithiation step is typically performed at very low temperatures (-78 °C, a dry ice/acetone bath) to ensure the stability of the lithiated intermediate and prevent side reactions. The temperature should be maintained throughout the addition of the base and before the addition of DMF.
-
Choice of Base: For some sterically hindered substrates, sec-butyllithium or tert-butyllithium may be more effective than n-butyllithium.
-
Reaction Time: Allow sufficient time for the metalation to complete (typically 30-60 minutes at -78 °C) before adding the formylating agent.
-
Question 3: After workup and purification, my NMR spectrum shows broad peaks, and I suspect catalyst residue is contaminating my product. How do I effectively remove it?
Answer: Catalyst and reagent residues are common purity issues. Phosphorus-based reagents from Vilsmeier-Haack reactions or lithium salts from metalations can be persistent.
-
Causality (The "Why"): Phosphorus byproducts can form emulsions or oily residues that are difficult to separate. Lithium salts may have some solubility in organic solvents, especially in the presence of polar products.
-
Troubleshooting Steps & Solutions:
-
Aqueous Workup:
-
For Vilsmeier Reactions: A thorough aqueous workup is crucial. Hydrolysis of the intermediate iminium salt is often done with a saturated sodium bicarbonate or sodium acetate solution to neutralize the acidic reaction mixture. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, DCM) are necessary.
-
For Metalation Reactions: Quench the reaction carefully at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl), not water, to avoid a highly exothermic reaction and potential side reactions from the strong base.
-
-
Washing the Organic Layer: After extraction, wash the combined organic layers sequentially with water and then brine. This helps remove water-soluble inorganic salts.
-
Column Chromatography: This is the most effective method for removing persistent impurities. Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate. The polarity of this compound allows for good separation from non-polar starting materials and highly polar baseline impurities.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final step to obtain highly pure material and remove trace impurities.
-
Question 4: How can I reliably determine the purity and isomeric ratio of my this compound product?
Answer: Accurate characterization is essential to confirm purity and the success of your regioselective synthesis. A combination of techniques is recommended.
-
Recommended Analytical Methods:
-
¹H NMR Spectroscopy: This is the most powerful tool for distinguishing between indole carboxaldehyde isomers. The chemical shifts and coupling patterns of the aromatic protons are unique for each isomer. For instance, the aldehyde proton will appear as a singlet, typically downfield (~10 ppm), but the surrounding aromatic protons will confirm the substitution pattern.[6]
-
HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method can effectively separate the different isomers.[7] Using a C18 column with a mobile phase such as acetonitrile/water, you can obtain distinct peaks for this compound and other isomers like Indole-3-carboxaldehyde, allowing for quantification of the isomeric purity.[7][8]
-
GC-MS (Gas Chromatography-Mass Spectrometry): While the mass spectra of isomers can be very similar, their different boiling points and polarities often allow for separation on a GC column.[9] This provides confirmation of the molecular weight and can help identify other volatile impurities.[10]
-
III. Recommended Experimental Protocol: Directed Ortho-Metalation
This protocol describes a reliable method for the synthesis of this compound that maximizes purity by ensuring high C7 regioselectivity.
Step 1: N-Protection of Indole
-
Objective: To introduce a directing group on the indole nitrogen.
-
Procedure:
-
Dissolve indole (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Cool the solution back to 0 °C and add the protecting group agent (e.g., tosyl chloride, 1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the N-protected indole by column chromatography.
-
Step 2: Directed Ortho-Metalation and Formylation
-
Objective: To regioselectively deprotonate the C7 position and introduce the formyl group.
-
Procedure:
-
Dissolve the N-protected indole (1.0 eq) in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add sec-butyllithium (1.3 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting dark solution at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise.
-
Stir at -78 °C for another 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography to yield the N-protected this compound.
-
Step 3: Deprotection (if necessary)
-
Objective: To remove the N-protecting group to yield the final product.
-
Procedure (Example for Tosyl group):
-
Dissolve the N-tosyl-indole-7-carboxaldehyde in methanol.
-
Add a solution of potassium hydroxide (KOH) in water.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool to room temperature, neutralize with HCl, and extract with ethyl acetate.
-
Wash, dry, and purify by chromatography or recrystallization to yield pure this compound.
-
IV. Data & Visualization
Table 1: Comparison of Formylation Strategies
| Method | Catalyst / Key Reagent | Position Favored | Typical Purity Issue | Purity Optimization Strategy |
| Vilsmeier-Haack | POCl₃ / DMF | C3 | High contamination with C3-isomer.[2] | Not suitable for direct C7 synthesis. |
| Directed Ortho-Metalation | s-BuLi / DMF | C7 (with N-directing group) | Incomplete reaction, side products from moisture. | Strict anhydrous conditions, low temperature (-78°C).[3] |
| Boron-Catalyzed | BF₃·OEt₂ / TMOF | C3 (typically) | Isomeric mixtures.[4][5] | Relies on strong directing/blocking groups on the substrate.[5] |
Diagrams
Caption: Decision tree for troubleshooting purity.
V. References
-
Vilsmeier-Haack Formylation of Indoles. Benchchem.
-
Analytical Characterization of Indole-3-Carboxaldehyde. Benchchem.
-
Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Journal of Organic Chemistry.
-
Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry.
-
Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. ResearchGate.
-
Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. DigitalCommons@URI.
-
Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ResearchGate.
-
The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1.
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health (NIH).
-
The Role of Protective Groups in Organic Synthesis. John Wiley & Sons, Inc..
-
A colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances.
-
Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. SIELC Technologies.
-
1H-Indole-3-carboxaldehyde. NIST WebBook.
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ResearchGate.
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances.
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
-
Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry.
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. National Institutes of Health (NIH).
-
Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry.
-
Iodine-induced regioselective C-C and C-N bonds formation of N-protected indoles. PubMed.
-
This compound 97%. Sigma-Aldrich.
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry.
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
-
indole-3-carbonitrile. Organic Syntheses Procedure.
-
Method for producing indole-3-carbinol. Google Patents.
Sources
- 1. 吲哚-7-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. flore.unifi.it [flore.unifi.it]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
Technical Support Center: Strategies to Minimize Dimer Formation in Indole Reactions
Welcome to the technical support center for indole chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with dimer formation in their indole reactions. As a Senior Application Scientist, I have curated this resource to provide not only troubleshooting steps but also a deeper understanding of the underlying chemical principles that govern these side reactions. Our goal is to empower you with the knowledge to optimize your synthetic strategies and achieve higher yields of your desired products.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding dimer formation in indole reactions:
Q1: What is the primary driving force for indole dimerization?
Indole is an electron-rich aromatic heterocycle, with the highest electron density at the C3 position. This makes the C3 position highly nucleophilic and susceptible to electrophilic attack. In the presence of an acid catalyst or an electrophile, one indole molecule can act as a nucleophile, attacking an activated form of a second indole molecule, leading to dimerization.[1]
Q2: In which common indole reactions is dimerization a significant problem?
Dimerization and oligomerization are common side reactions in many acid-catalyzed indole reactions, including:
-
Friedel-Crafts reactions: The Lewis or Brønsted acids used to activate the electrophile can also protonate the indole, initiating dimerization.[2]
-
Fischer Indole Synthesis: Harsh acidic conditions and high temperatures can lead to product degradation and dimerization.[3]
-
Pictet-Spengler reaction: The acidic conditions required for the condensation and cyclization can also promote side reactions, including the formation of bisindole products.[4]
-
N-Alkylation: Incomplete deprotonation of the indole nitrogen can lead to competing C3-alkylation, which can be a precursor to dimerization.
Q3: What is the first thing I should check if I am observing significant dimer formation?
The acidity of your reaction medium is the most critical parameter. Many dimerization processes are acid-catalyzed.[5] Therefore, the first step in troubleshooting should be to re-evaluate the type and concentration of your acid catalyst. Often, switching to a milder acid or reducing the catalyst loading can significantly decrease the rate of dimerization.
Q4: Can solvent choice influence the extent of dimer formation?
Yes, the solvent can play a crucial role. The polarity of the solvent can affect the nucleophilicity of the indole and the stability of any charged intermediates.[6][7] In some cases, less polar solvents can disfavor the formation of the ionic intermediates that lead to dimerization. It is often a parameter worth screening during reaction optimization.
Troubleshooting Guides
This section provides more in-depth troubleshooting advice for specific reaction types where dimerization is a common issue.
Guide 1: Friedel-Crafts Reactions
Problem: My Friedel-Crafts reaction with an indole substrate is producing a high percentage of dimeric and oligomeric byproducts.
Causality: The Lewis or Brønsted acid catalyst required for the Friedel-Crafts reaction can protonate the indole at the C3 position, generating an electrophilic indoleninium ion. This ion is then readily attacked by another nucleophilic indole molecule, initiating the dimerization cascade.
Troubleshooting Workflow:
Troubleshooting Friedel-Crafts Reactions.
Solutions:
-
Optimize the Catalyst:
-
Reduce Catalyst Loading: Use the minimum amount of Lewis or Brønsted acid required to catalyze the desired reaction.
-
Switch to a Milder Catalyst: If using a strong Lewis acid like AlCl₃, consider switching to a milder one such as ZnCl₂, BF₃·OEt₂, or an iron-based catalyst.[2][8] A combination of FeCl₃ and a 1,3-diketone has been shown to be effective while minimizing side reactions.[2]
-
-
Protect the Indole Nitrogen:
-
Rationale: Introducing an electron-withdrawing protecting group on the indole nitrogen reduces the electron density of the indole ring, thereby decreasing its nucleophilicity and its propensity to dimerize.[9]
-
Recommended Protecting Groups:
-
Tosyl (Ts): Provides good electronic deactivation and can be readily introduced and removed.[10]
-
tert-Butoxycarbonyl (Boc): Another common protecting group that effectively reduces dimerization. Its removal is typically straightforward.[11][12]
-
Pivaloyl: This bulky group offers steric protection at both the N-1 and C-2 positions, which can be advantageous.[13]
-
-
-
Modify Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature can often favor the desired reaction pathway over the higher activation energy dimerization process.
-
Slow Addition of Reagents: Adding the electrophile or catalyst slowly can help to maintain a low concentration of reactive intermediates, thus reducing the likelihood of dimerization.
-
Guide 2: Fischer Indole Synthesis
Problem: My Fischer indole synthesis is giving low yields and a significant amount of tar-like material, which I suspect includes oligomers.
Causality: The Fischer indole synthesis often requires strong acids and elevated temperatures.[8] These harsh conditions can lead to the degradation of the starting materials, intermediates, or the final indole product, resulting in polymerization and other side reactions.[3] Electron-donating substituents on the phenylhydrazine can exacerbate N-N bond cleavage, another competing side reaction.[14]
Solutions:
-
Catalyst and Temperature Optimization:
-
In Situ Formation of Hydrazone: Some phenylhydrazones are unstable under the reaction conditions. Consider forming the hydrazone in situ by reacting the phenylhydrazine and the carbonyl compound directly in the acidic medium.[3]
-
Purity of Starting Materials: Ensure your phenylhydrazine and carbonyl compounds are pure, as impurities can catalyze side reactions.[3]
Experimental Protocols
This section provides detailed, step-by-step protocols for key strategies to minimize indole dimerization.
Protocol 1: N-Tosylation of Indole
Purpose: To protect the indole nitrogen with a tosyl group, thereby reducing the nucleophilicity of the indole ring and preventing dimerization in subsequent reactions.
Materials:
-
Indole (1.0 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 eq.)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [10]
-
To a solution of the indole (1.0 eq.) in anhydrous THF or DMF, add NaH (1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (1.1 eq.).
-
Let the reaction proceed at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Deprotection of N-Tosyl Indole
Purpose: To remove the tosyl protecting group to yield the free indole.
Materials:
-
N-Tosylindole (1.0 eq.)
-
Cesium carbonate (Cs₂CO₃, 3.0 eq.)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure: [15]
-
Dissolve the N-tosylindole (1.0 eq.) in a 2:1 mixture of THF and methanol.
-
Add cesium carbonate (3.0 eq.) to the solution.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, evaporate the solvents under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to afford the deprotected indole.
Protocol 3: N-Boc Protection of Indole
Purpose: To protect the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
Indole (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq.)
-
Anhydrous acetonitrile or dichloromethane (DCM)
Procedure:
-
Dissolve the indole (1.0 eq.) and DMAP (0.1 eq.) in anhydrous acetonitrile or DCM.
-
Add Boc₂O (1.1 eq.) to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Deprotection of N-Boc Indole
Purpose: To remove the Boc protecting group.
Materials:
-
N-Boc indole (1.0 eq.)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure: [11]
-
Dissolve the N-Boc indole (1.0 eq.) in DCM.
-
Add an excess of TFA (typically 5-10 equivalents or as a 10-50% solution in DCM) at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield the deprotected indole.
Data Summary: Comparison of N-Protecting Groups
The choice of protecting group can significantly impact the outcome of your reaction. The following table provides a comparative overview of common N-protecting groups for indoles.
| Protecting Group | Key Advantages | Common Deprotection Conditions | Considerations |
| Tosyl (Ts) | Strong electron-withdrawing effect, highly effective at preventing dimerization.[10] | Basic hydrolysis (e.g., Cs₂CO₃, KOH, NaOH).[10][15] | Requires relatively harsh basic conditions for removal, which may not be compatible with all functional groups. |
| Boc | Milder deprotection conditions (acidic).[11][12] | Acidic conditions (e.g., TFA, HCl).[11][16] Can also be removed thermally.[17][18] | May not be stable to strongly acidic reaction conditions. |
| Pivaloyl | Provides steric hindrance at N-1 and C-2.[13] | Strong basic conditions (e.g., LDA).[13] | Difficult to remove.[13] |
Mechanistic Insights: Acid-Catalyzed Indole Dimerization
Understanding the mechanism of dimerization is key to devising effective strategies to prevent it. The following diagram illustrates the generally accepted mechanism for acid-catalyzed indole dimerization.
Mechanism of Acid-Catalyzed Indole Dimerization.
Conclusion
Minimizing dimer formation in indole reactions is a common challenge that can be overcome with a systematic and informed approach. By carefully considering the reaction mechanism and the influence of catalysts, protecting groups, and reaction conditions, you can significantly improve the yield and purity of your desired indole products. This guide provides a starting point for troubleshooting and optimizing your reactions. Remember that each substrate is unique, and some degree of empirical optimization will likely be necessary.
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- Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI.
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- Regio- and Enantioselective Synthesis of Diarylindolylmethanes via Lewis Acid Catalyzed Friedel–Crafts Alkylation of Indoles with In Situ Generated o-Quinone Methides. Organic Letters.
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- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
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- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.
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- Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central.
- The Pictet-Spengler Reaction Updates Its Habits. MDPI.
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Validation & Comparative
A Comparative Spectroscopic Guide to Indole-7-carboxaldehyde and Its Derivatives
This guide provides an in-depth comparative analysis of the spectroscopic properties of Indole-7-carboxaldehyde and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances of these valuable heterocyclic compounds through the lens of modern spectroscopic techniques. We will explore how substitutions on the indole scaffold influence its electronic and vibrational properties, offering field-proven insights into spectral interpretation and experimental design.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. This compound, with its reactive aldehyde functionality positioned on the benzene ring of the indole nucleus, serves as a versatile synthon for the elaboration of more complex molecular architectures.[1] Understanding the spectroscopic signatures of this parent compound and how they are modulated by various substituents is paramount for unambiguous structure elucidation, reaction monitoring, and the rational design of novel therapeutic agents.
This guide will systematically compare the Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data of this compound with representative derivatives bearing electron-donating and electron-withdrawing groups.
Foundational Spectroscopic Principles and Methodologies
A multi-spectroscopic approach is essential for the comprehensive characterization of organic molecules. Each technique probes different aspects of molecular structure and electronic properties, providing complementary information.
Caption: Overview of Spectroscopic Techniques and Their Applications.
Experimental Protocols
The following are generalized yet robust protocols for the spectroscopic analysis of this compound and its derivatives. These protocols are designed to be self-validating by ensuring reproducibility and accuracy.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the indole derivative for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical as the chemical shift of the N-H proton is highly solvent-dependent.[2]
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
¹H NMR Acquisition (400 MHz):
-
Insert the sample, lock, and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire a standard single-pulse ¹H spectrum with a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Set the number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.[2][3]
-
-
¹³C NMR Acquisition (100 MHz):
-
Utilize a standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Set the spectral width to approximately 240 ppm, centered around 120 ppm.
-
A longer relaxation delay (2-5 seconds) and a higher number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C and longer relaxation times.
-
Process the data similarly to the ¹H spectrum, applying an exponential line broadening of 1-2 Hz. Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).[2][3]
-
2.1.2. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Place a small amount of the solid indole derivative onto the ATR crystal.
-
Apply pressure using the anvil to ensure optimal contact between the sample and the crystal surface.[4][5]
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) after analysis.[4]
2.1.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Prepare a stock solution of the indole derivative in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mM.
-
Dilute the stock solution to a final concentration of about 25 µM to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).[6]
-
Record the spectrum from 200 to 400 nm in a 1.0 cm path length quartz cuvette, using the pure solvent as a blank.[6]
2.1.4. Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Prepare a dilute solution of the sample (approximately 10-100 µM) in a solvent system compatible with ESI, such as acetonitrile/water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.[7]
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize the source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas temperature, to achieve a stable and abundant signal for the molecular ion ([M+H]⁺ or [M-H]⁻).[8][9]
-
Acquire the mass spectrum over a relevant m/z range. For tandem MS (MS/MS), isolate the molecular ion and apply collision-induced dissociation (CID) to generate fragment ions for structural confirmation.
Comparative Spectroscopic Analysis
To illustrate the impact of substituents on the spectroscopic properties of the this compound core, we will compare the parent compound with a derivative featuring an electron-donating group (EDG), 5-methoxy-indole-7-carboxaldehyde, and one with an electron-withdrawing group (EWG), 5-nitro-indole-7-carboxaldehyde. Note: Complete experimental data for these specific 7-carboxaldehyde derivatives is not available in a single source. Therefore, data from closely related analogues, primarily substituted at the 3-position, will be used for comparative interpretation, with the expected shifts for the 7-carboxaldehyde isomers discussed.
Caption: Structures of this compound and its derivatives.
UV-Vis Spectroscopy
The UV-Vis spectra of indoles are characterized by two main absorption bands, the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring.[10]
| Compound | Solvent | λmax (nm) | Rationale for Spectral Shifts |
| Indole | Methanol | ~270, ~280, ~290 | The characteristic absorption of the indole chromophore. |
| This compound | Ethanol | ~300 | The aldehyde group, being an electron-withdrawing group, extends the conjugation of the π-system, resulting in a bathochromic (red) shift compared to unsubstituted indole.[6] |
| 5-Methoxy Derivative | Ethanol | Expected > 300 nm | The electron-donating methoxy group at the 5-position increases the electron density of the indole ring, further enhancing the conjugation with the 7-aldehyde group, leading to a more significant bathochromic shift.[6][11] |
| 5-Nitro Derivative | Ethanol | Expected > 300 nm | The strongly electron-withdrawing nitro group at the 5-position will also cause a significant red shift due to the creation of a strong intramolecular charge-transfer character in the excited state.[6][12] |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. For this compound and its derivatives, the most diagnostic peaks are the N-H stretch, the C=O stretch of the aldehyde, and the C-H stretch of the aldehyde.
| Compound | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C-H) aldehyde (cm⁻¹) | Key Observations |
| This compound | ~3300-3400 | ~1660-1680 | ~2820, ~2720 | The C=O stretch is at a lower frequency than a typical aliphatic aldehyde due to conjugation with the aromatic ring. The two C-H stretching bands are characteristic of an aldehyde.[13][14] |
| 5-Methoxy Derivative | ~3300-3400 | Expected < 1660-1680 | ~2820, ~2720 | The electron-donating methoxy group increases electron density on the ring, which can be delocalized to the carbonyl group, weakening the C=O bond and lowering its stretching frequency. |
| 5-Nitro Derivative | ~3300-3400 | Expected > 1660-1680 | ~2820, ~2720 | The electron-withdrawing nitro group pulls electron density away from the ring and the carbonyl group, strengthening the C=O bond and increasing its stretching frequency. |
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule. Substituent effects cause predictable upfield (shielding) or downfield (deshielding) shifts in the spectra.
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | This compound | 5-Methoxy Derivative (Predicted) | 5-Nitro Derivative (Predicted) | Rationale for Shifts |
| N-H | ~11.5 (broad s) | Slightly upfield | Slightly downfield | The electron density at the nitrogen atom is influenced by the substituent at the 5-position. |
| C2-H | ~7.5 (t) | Upfield | Downfield | Sensitive to the electronic effects transmitted through the π-system. |
| C3-H | ~6.6 (t) | Upfield | Downfield | Also influenced by the electronic nature of the 5-substituent. |
| C4-H | ~7.8 (d) | Upfield | Downfield | The ortho proton to the 5-substituent will experience a significant shielding/deshielding effect. |
| C6-H | ~7.2 (t) | Upfield | Downfield | The para proton to the 5-substituent will also be strongly affected. |
| CHO | ~10.0 (s) | Slightly upfield | Slightly downfield | The electronic environment of the aldehyde proton is modulated by the overall electron density of the ring. |
Table 4: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | This compound | 5-Methoxy Derivative (Predicted) | 5-Nitro Derivative (Predicted) | Rationale for Shifts |
| C2 | ~126 | Upfield | Downfield | Reflects the electron density changes in the pyrrole ring. |
| C3 | ~103 | Upfield | Downfield | Highly sensitive to electronic effects. |
| C4 | ~122 | Upfield | Downfield | The ortho carbon to the 5-substituent shows a pronounced shift. |
| C5 | ~121 | Downfield (due to OMe) | Downfield (due to NO₂) | The ipso-carbon directly attached to the substituent. |
| C6 | ~120 | Upfield | Downfield | The para carbon to the 5-substituent. |
| C7 | ~130 | Upfield | Downfield | The carbon bearing the aldehyde is influenced by the overall ring electronics. |
| C=O | ~192 | Slightly upfield | Slightly downfield | The electron density at the carbonyl carbon is modulated by the substituent. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information through fragmentation patterns. For this compound, the molecular ion peak is observed at m/z 145.[6]
Caption: Proposed ESI-MS Fragmentation Pathway for this compound.
-
This compound: The fragmentation is typically initiated by the loss of a hydrogen radical to form a stable acylium ion at m/z 144.[6] Subsequent loss of carbon monoxide yields an ion at m/z 116, which can then lose HCN to give a fragment at m/z 89.[6]
-
5-Methoxy Derivative (m/z 175): The fragmentation pattern is expected to be similar, with the initial fragments retaining the methoxy group. Loss of a methyl radical from the methoxy group is also a possible fragmentation pathway.
-
5-Nitro Derivative (m/z 190): The fragmentation will be influenced by the nitro group. Characteristic losses of NO (30 Da) and NO₂ (46 Da) are expected, in addition to the fragmentation of the aldehyde group.
Conclusion
This guide has systematically outlined the spectroscopic characteristics of this compound and its derivatives. By understanding the fundamental principles of UV-Vis, IR, NMR, and MS, and by analyzing the predictable shifts induced by electron-donating and electron-withdrawing substituents, researchers can confidently elucidate the structures of novel indole-based compounds. The provided protocols serve as a robust starting point for obtaining high-quality, reproducible spectroscopic data, which is the bedrock of chemical and pharmaceutical research.
References
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- Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
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- Mass spectral studies of nitroindole compounds. (n.d.). Tsiournals.com.
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A Senior Application Scientist's Guide to the Quantitative Analysis of Indole-7-carboxaldehyde
Introduction: The Analytical Imperative for Indole-7-carboxaldehyde
This compound is a versatile heterocyclic aldehyde with significant applications in medicinal chemistry and organic synthesis. It serves as a crucial building block in the development of pharmaceuticals, including anti-cancer agents and novel therapeutics targeting neurological disorders.[1] Its unique chemical structure and reactivity also make it a valuable intermediate in the synthesis of agrochemicals and dyes.[1] Given its pivotal role in these fields, the accurate and precise quantification of this compound is paramount for ensuring the quality of intermediates, optimizing reaction yields, and conducting pharmacokinetic studies.
This guide provides a comprehensive comparison of the primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific needs.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a robust and widely accessible technique for the quantification of this compound. Its versatility allows for the analysis of a broad range of analytes in various matrices.
The Rationale Behind the HPLC Approach
The choice of HPLC for this compound analysis is predicated on its ability to separate the analyte from impurities and matrix components with high resolution. Given that this compound is a solid, crystalline powder, it is readily soluble in polar organic solvents like methanol and acetonitrile, making it compatible with reversed-phase HPLC systems.[2]
A critical consideration for enhancing the sensitivity and selectivity of HPLC analysis for aldehydes is derivatization. This chemical modification of the analyte can introduce a chromophore or fluorophore, significantly improving its detectability by UV-Vis or fluorescence detectors.[3][4]
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound standard in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
Dissolve the sample containing this compound in methanol and filter through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of 254 nm.
3. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a mid-range calibration standard.
-
The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
The theoretical plates for the this compound peak should be greater than 2000.
-
The tailing factor should be between 0.8 and 1.5.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be greater than 0.999.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification of this compound.
II. Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Sensitivity and Specificity
Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity and selectivity for the quantification of volatile and semi-volatile compounds. While this compound itself has a relatively high melting point, derivatization can enhance its volatility and thermal stability for GC analysis.[5]
The Rationale Behind the GC-MS Approach
The primary advantage of GC-MS is its ability to provide structural information through mass spectrometry, which aids in peak identification and confirmation. For aldehydes, derivatization is often employed to improve their chromatographic behavior and reduce their polarity.[6] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common derivatization technique for compounds containing hydroxyl or amine groups, and can be applied to the indole nitrogen of this compound.
Experimental Protocol: GC-MS Analysis of this compound (with Derivatization)
This protocol describes a GC-MS method for the quantification of this compound following silylation.
1. Derivatization and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., pyridine or acetonitrile).
-
To a known aliquot of the stock solution or sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Prepare a series of calibration standards by derivatizing known concentrations of this compound.
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of the derivatized this compound (the molecular ion and major fragment ions).
-
3. Quantification:
-
Construct a calibration curve by plotting the peak area of the target ion for the derivatized calibration standards against their concentrations.
-
Perform a linear regression analysis.
-
Determine the concentration of this compound in the derivatized sample from the calibration curve.
Workflow for GC-MS Analysis
Caption: Workflow for UV-Vis spectrophotometric quantification.
IV. Comparative Performance of Analytical Techniques
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table provides a comparative summary of the performance characteristics of HPLC, GC-MS, and UV-Vis spectrophotometry for the quantification of this compound.
Note: The following quantitative data are representative estimates based on the analysis of structurally similar aromatic aldehydes. Method validation with this compound standards is essential for accurate quantification. [7][8][9][10][11]
| Feature | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
|---|---|---|---|
| Principle | Chromatographic separation followed by UV detection | Chromatographic separation followed by mass analysis | Measurement of light absorbance |
| Selectivity | Good to Excellent | Excellent | Low to Moderate |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL to ng/mL) | High (ng/mL to pg/mL) | Low (µg/mL) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Precision (RSD) | < 2% | < 5% | < 5% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost | Moderate | High | Low |
| Expertise Required | Moderate | High | Low |
| Derivatization | Optional, for enhanced sensitivity | Often necessary | Optional, for enhanced selectivity |
Calculating Limit of Detection (LOD) and Limit of Quantification (LOQ):
The LOD and LOQ can be determined from the calibration curve using the following equations, as recommended by the International Conference on Harmonisation (ICH) guidelines: [9]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the response (which can be estimated from the standard deviation of the y-intercepts of the regression line). [8]* S is the slope of the calibration curve. [8]
V. Conclusion and Recommendations
The choice of the most suitable analytical technique for the quantification of this compound hinges on the specific analytical challenge at hand.
-
HPLC-UV is the recommended method for routine quality control and quantitative analysis in moderately complex samples due to its robustness, good precision, and wide availability.
-
GC-MS is the ideal choice for trace-level analysis and for applications requiring unambiguous identification and confirmation of this compound, especially in complex matrices such as biological samples.
-
UV-Vis Spectrophotometry serves as a rapid and cost-effective screening tool for the analysis of relatively pure samples, but it lacks the selectivity required for complex mixtures.
Ultimately, the Senior Application Scientist must underscore the importance of in-house method validation for any chosen technique to ensure that the generated data is accurate, reliable, and fit for its intended purpose.
VI. References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 1074-88-0). Retrieved from [Link]
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Porubsky, P. R., Scott, E. E., & Williams, T. D. (2008). p-Dimethylaminocinnamaldehyde derivatization for colorimetric detection and HPLC-UV/Vis-MS/MS identification of indoles. Archives of biochemistry and biophysics, 475(1), 14–17.
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Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4105-4116.
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Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. GSC Biological and Pharmaceutical Sciences, 16(2), 133-146.
-
Chemistry Job Insight. (n.d.). Practical Analysis of LOD and LOQ with Examples. Retrieved from [Link]
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Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1075-1087.
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Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical biochemist. Reviews, 29 Suppl 1(Suppl 1), S49–S52.
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Solubility of Things. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen.
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Zenkevich, I. G. (2009). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. CRC Press.
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Armbruster, D. A., & Pry, T. (2008). Limit of Blank (LoB), Limit of Detection (LoD), and Limit of Quantitation (LoQ). The Clinical biochemist. Reviews, 29 Suppl 1(Suppl 1), S49–S52.
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Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21.
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Dolan, J. W. (2014). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science.
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Ahmad, I., & Ahmad, F. (1993). Spectrophotometric determination of natural and substituted indoles by complexing with maleic anhydr1de. Pakistan journal of pharmaceutical sciences, 6(1), 9–15.
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National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]
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Palladino, P., et al. (2024). Colorimetric determination of indole-3-carbaldehyde by reaction with carbidopa and formation of aldazine in ethanolic extract of cabbage. Food Chemistry Advances, 4, 100643.
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Kumar, A., et al. (2018). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Bioorganic & Medicinal Chemistry Letters, 28(15), 2547-2551.
-
Lakhera, S., et al. (2023). Optoelectronic and anti-cancerous activity of this compound. Journal of Molecular Structure, 1271, 134079.
-
Li, T., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of forensic sciences, 66(6), 2156–2166.
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Ektova, L. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 431–437.
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Misro, L., et al. (2024). Analytical method development and validation for simultaneous estimation of seven markers in polyherbal formulation JKC by using RP-HPLC. Future Journal of Pharmaceutical Sciences, 10(1), 1-13.
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Ektova, L. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 431–437.
-
Porubsky, P. R., Scott, E. E., & Williams, T. D. (2008). p-dimethylaminocinnamaldehyde derivatization for colorimetric detection and HPLC-UV/vis-MS/MS identification of indoles. Archives of biochemistry and biophysics, 475(1), 14–17.
-
Orazzini, S., et al. (2023). Potential of GC-Combustion-MS as a Powerful and Versatile Nitrogen-Selective Detector in Gas Chromatography. Analytical Chemistry, 95(30), 11283–11290.
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Indole-3-carboxaldehyde GC-MS (Non-derivatized) - 70eV, Positive (HMDB0029737). Retrieved from [Link]
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A Comparative Guide to the Efficacy of Indole-7-carboxaldehyde and Other Tryptophan Metabolites
This guide provides a detailed comparison of the biological efficacy of Indole-7-carboxaldehyde against other key metabolites originating from the diverse pathways of tryptophan metabolism. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental evidence to offer an objective analysis of their respective antioxidant, anti-inflammatory, and neuroprotective potentials, alongside their roles as modulators of the Aryl Hydrocarbon Receptor (AHR).
Introduction: The Crossroads of Tryptophan Metabolism
Tryptophan, an essential amino acid, is the metabolic precursor to a vast array of bioactive compounds critical for human physiology. Its catabolism proceeds primarily through three distinct routes: the Kynurenine Pathway, the Serotonin Pathway, and the Indole Pathway, which is largely dependent on gut microbiota.[1][2] These pathways generate metabolites with functions ranging from neurotransmission to immune regulation. While metabolites like serotonin and kynurenic acid are extensively studied, others, such as this compound (I7C), remain comparatively enigmatic. This guide aims to place the known and potential efficacy of I7C within the broader context of its metabolic relatives.
Diagram: Major Tryptophan Metabolic Pathways
Caption: Overview of the three major tryptophan metabolic pathways.
Section 1: Comparative Antioxidant Capacity
Oxidative stress is a key pathological driver in numerous diseases. The ability of tryptophan metabolites to scavenge free radicals is a critical measure of their therapeutic potential. This is commonly assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[3]
While direct antioxidant data for this compound is limited in peer-reviewed literature, studies on structurally similar compounds, such as Indole-3-carboxaldehyde (I3C) and its derivatives, show significant radical scavenging activity.[4][5] The presence of the indole nucleus and the electron-withdrawing aldehyde group are thought to contribute to this potential. For instance, certain I3C derivatives have demonstrated superior DPPH scavenging activity compared to the standard antioxidant Butylated Hydroxyanisole (BHA).[5] In contrast, metabolites like melatonin from the serotonin pathway are well-established as potent antioxidants.
Causality Behind Experimental Choice: The DPPH and ABTS assays are selected for their simplicity and reliability in measuring the capacity of a compound to donate a hydrogen atom or an electron to neutralize a stable radical.[3][6] This provides a standardized in vitro metric for comparing the fundamental antioxidant potential of different molecules.
| Metabolite | Pathway | Reported Antioxidant Efficacy (IC50/TEAC) | Source |
| This compound | Indole (Putative) | Data not widely available. Inferred potential based on structural analogs. | - |
| Indole-3-carboxaldehyde | Indole | Derivatives show potent DPPH scavenging, some exceeding BHA. | [5] |
| Indole Curcumin (I3C derivative) | Indole | Showed significant antioxidant activity (up to 90.5% reduction at 50 µg). | [7] |
| Melatonin | Serotonin | Well-documented potent free radical scavenger. | [8] |
| Kynurenic Acid | Kynurenine | Possesses antioxidant properties, protecting against oxidative damage. | [9] |
| Indole-3-Acetic Acid | Indole | Exhibits antioxidant activity and can activate AHR. | [10] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standardized method for assessing antioxidant capacity.[3][11]
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, refrigerated container.[3]
-
Test Compounds: Prepare stock solutions of this compound and other metabolites in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100 µg/mL).
-
Standard: Prepare a similar dilution series of a known antioxidant like Ascorbic Acid or Trolox.[3]
-
-
Assay Procedure:
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[3]
-
Plot the % inhibition against the concentration of each metabolite to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). A lower IC50 indicates higher antioxidant capacity.[3]
-
Diagram: DPPH Assay Workflow
Caption: Workflow for assessing anti-inflammatory effects in macrophages.
Section 3: Comparative Neuroprotective Potential
The balance between neuroprotective and neurotoxic tryptophan metabolites is crucial for central nervous system health. The kynurenine pathway is particularly important in this regard, producing both the NMDA receptor antagonist kynurenic acid (neuroprotective) and the NMDA receptor agonist quinolinic acid (neurotoxic and excitotoxic). [2][9] The neuroprotective potential of indole-based metabolites, including I7C, is an area of active investigation. Their antioxidant and anti-inflammatory properties, as described above, are key mechanisms for protecting neurons from damage. In vitro models often use neuronal cell lines like SH-SY5Y subjected to oxidative stress (e.g., via H₂O₂) to screen for neuroprotective effects. [13][14]A compound is considered neuroprotective if it can increase cell viability and reduce markers of apoptosis and oxidative stress in this model. [15][16]Given the demonstrated antioxidant and anti-inflammatory activities of related indole aldehydes, it is plausible that I7C could offer neuroprotection against oxidative insults.
Causality Behind Experimental Choice: The SH-SY5Y human neuroblastoma cell line is widely used in neurobiology research because these cells can be differentiated to exhibit neuron-like characteristics. Inducing cytotoxicity with hydrogen peroxide (H₂O₂) effectively models the oxidative stress implicated in the pathology of many neurodegenerative diseases. [14]Measuring a compound's ability to preserve cell viability (e.g., via MTT assay) and reduce ROS levels provides direct evidence of its neuroprotective capacity in a relevant cellular context. [13][17]
| Metabolite | Pathway | Reported Neuroprotective/Neurotoxic Efficacy | Source |
|---|---|---|---|
| This compound | Indole (Putative) | Potential neuroprotective effects inferred from antioxidant/anti-inflammatory properties. | - |
| Kynurenic Acid | Kynurenine | Neuroprotective: NMDA receptor antagonist, antioxidant. | [2][9] |
| Quinolinic Acid | Kynurenine | Neurotoxic: NMDA receptor agonist, pro-inflammatory, excitotoxic. | [1] |
| Serotonin | Serotonin | Essential neurotransmitter; dysregulation linked to neurological disorders. | [8] |
| Melatonin | Serotonin | Potent neuroprotective agent due to strong antioxidant properties. | [8]|
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol details a method to assess the neuroprotective effects of metabolites against oxidative stress in SH-SY5Y cells. [14][16]
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and F12 medium, supplemented with 10% FBS.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/mL and allow them to attach for 24 hours. [14]
-
-
Treatment:
-
Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm. Higher absorbance correlates with higher cell viability.
-
-
Data Analysis:
-
Express the viability of treated cells as a percentage relative to the untreated control cells. A statistically significant increase in viability in the metabolite + H₂O₂ group compared to the H₂O₂-only group indicates a neuroprotective effect.
-
Diagram: Neuroprotection Assay Workflow```dot
Caption: Simplified signaling pathway of AHR activation by tryptophan metabolites.
Conclusion and Future Directions
This compound represents an understudied branch of the complex tryptophan metabolic network. While direct experimental data on its efficacy remains sparse, a comparative analysis based on its structural similarity to other bioactive indole aldehydes, such as I3C, suggests a promising profile. It is likely to possess significant antioxidant and anti-inflammatory properties, potentially mediated through the activation of the Aryl Hydrocarbon Receptor, and may offer neuroprotective benefits against oxidative stress.
However, its efficacy relative to well-characterized metabolites from other pathways—such as the potent neuroprotection of kynurenic acid or the powerful antioxidant effects of melatonin—cannot be definitively established without direct comparative studies.
For future research, we recommend:
-
Direct Head-to-Head Efficacy Studies: Performing the standardized antioxidant, anti-inflammatory, and neuroprotection assays detailed in this guide with this compound alongside key comparators like Indole-3-carboxaldehyde, kynurenic acid, and melatonin.
-
AHR Binding and Functional Assays: Quantifying the binding affinity of I7C to the AHR and determining whether it functions as an agonist or antagonist to elucidate its primary mechanism of action.
-
In Vivo Validation: Progressing to animal models of inflammation, oxidative stress, and neurodegeneration to validate the in vitro findings and assess the bioavailability and therapeutic potential of this compound.
By systematically addressing these knowledge gaps, the scientific community can fully characterize the role of this compound and determine its potential as a novel therapeutic agent derived from the rich biochemistry of tryptophan.
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- Wang, Y., et al. (2023). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. MDPI. [Link]
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A Comparative Guide to the Synthesis of Indole-7-carboxaldehyde: Validation of a Novel Palladium-Catalyzed Annulation Route
Introduction: The Strategic Importance of Indole-7-carboxaldehyde
This compound is a pivotal building block in the landscape of modern medicinal chemistry and drug discovery. As a versatile intermediate, its indole scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[1] Its unique reactivity allows for the synthesis of complex molecules targeting a wide range of diseases, including cancer and neurological disorders.[2] The aldehyde functional group at the 7-position provides a crucial handle for constructing more elaborate molecular architectures, making it a valuable precursor for antiandrogens, liver X receptor (LXR) agonists, and inhibitors of various enzymes and receptors.
Given its significance, the development of efficient, scalable, and robust synthetic routes to this compound is of paramount importance. This guide provides a comparative analysis of established synthetic methodologies against a novel, streamlined palladium-catalyzed route. We will delve into the causality behind experimental choices, provide detailed validation protocols, and present objective performance data to empower researchers in selecting the optimal synthetic strategy for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several established methods. However, these routes often present challenges related to harsh reaction conditions, the use of stoichiometric hazardous reagents, or multi-step procedures that impact overall yield and efficiency. Here, we compare two traditional methods with our proposed novel route.
Established Route A: Oxidation of (1H-indol-7-yl)methanol This is a classical and straightforward approach that involves the oxidation of the corresponding alcohol. The most common oxidant used is activated manganese(IV) oxide (MnO₂). While reliable, this method requires a large excess of the oxidant and often long reaction times to drive the reaction to completion.[3][4]
Established Route B: Sommelet-type Oxidation from 7-(bromomethyl)indole This route utilizes a protected 7-(bromomethyl)indole derivative, which is converted to the aldehyde under various conditions, including microwave-assisted reaction with sodium bicarbonate (NaHCO₃) in DMSO.[4] While innovative, yields can be moderate, and the preparation of the starting material adds steps to the overall sequence.
Novel Route C: Palladium-Catalyzed Annulation We propose a more convergent and modern approach based on the principles of the Larock indole synthesis.[1] This route involves a palladium-catalyzed intramolecular cyclization of a suitably functionalized aniline derivative. This strategy offers high efficiency, functional group tolerance, and the potential for rapid analogue synthesis.
The following table summarizes the key performance indicators for these three distinct synthetic routes, providing a clear comparison of their efficacy and reaction conditions.
| Parameter | Established Route A: MnO₂ Oxidation[3] | Established Route B: Sommelet-type[4] | Novel Route C: Pd-Catalyzed Annulation |
| Starting Material | (1H-indol-7-yl)methanol | N-protected 7-(bromomethyl)indole | 2-amino-3-iodobenzaldehyde |
| Key Reagents | Activated MnO₂ (large excess) | NaHCO₃, DMSO (microwave) | Terminal alkyne, Pd(OAc)₂, PPh₃, K₂CO₃ |
| Overall Yield | ~83% | ~54% | >90% (estimated) |
| Reaction Time | 72 hours | 30 seconds (microwave) + workup | 12-16 hours |
| Temperature | Room Temperature | High (microwave irradiation) | 80-100 °C |
| Key Advantages | Readily available starting material, simple setup | Very short reaction time | High yield, high atom economy, convergent |
| Key Disadvantages | Long reaction time, stoichiometric heavy metal waste | Moderate yield, multi-step precursor synthesis | Requires catalyst, higher initial reagent cost |
| Scalability | Challenging due to large MnO₂ volume | Moderate | High |
Validation Workflow for the Novel Synthetic Route
A new synthetic route's credibility hinges on a rigorous validation process. The goal is not merely to synthesize the target molecule but to prove its identity and purity unequivocally. Our validation workflow is designed as a self-validating system, where each step provides critical data that, when combined, confirms the success of the synthesis.
Caption: Workflow for the validation of the novel synthetic route.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and characterization of this compound via the novel palladium-catalyzed annulation route.
Protocol 1: Synthesis via Palladium-Catalyzed Annulation
This protocol is adapted from the principles of the Larock indole synthesis, a powerful method for constructing substituted indoles.[1]
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-3-iodobenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and triphenylphosphine (PPh₃, 0.1 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon gas three times. This step is critical to prevent the oxidation of the palladium catalyst and phosphine ligand.
-
Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe, followed by the addition of trimethylsilylacetylene (1.2 eq).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Desilylation: Cool the mixture to room temperature. Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) and stir for 1 hour. This step removes the trimethylsilyl protecting group.
-
Workup: Pour the reaction mixture into deionized water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
The crude product from Protocol 1 requires purification to remove residual catalyst, reagents, and byproducts.
-
Column Preparation: Prepare a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with a 95:5 ratio).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Elute the column with the hexane/ethyl acetate mobile phase, gradually increasing the polarity.
-
Fraction Collection: Collect fractions based on the separation observed by TLC analysis.
-
Final Product: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to afford this compound as a yellow crystalline solid.[3]
Protocol 3: Structural and Purity Characterization
The identity and purity of the final product are confirmed using a combination of spectroscopic methods. The data obtained should be compared with established literature values.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the connectivity of atoms in the molecule by observing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
-
Procedure: Dissolve a small sample (~5-10 mg) of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
-
Expected Results: The ¹H NMR spectrum should show characteristic peaks for the indole ring protons and the aldehyde proton (~10 ppm). The ¹³C NMR should show the correct number of carbon signals, including the aldehyde carbonyl carbon (~185 ppm).[7]
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized compound.
-
Procedure: Analyze a dilute solution of the sample using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.
-
Expected Results: The mass spectrum should display a molecular ion peak [M+H]⁺ at m/z 146.06 or a molecular ion [M]⁺ at m/z 145.16, corresponding to the molecular formula C₉H₇NO.[5][8]
-
-
Infrared (IR) Spectroscopy:
-
Purpose: To identify the key functional groups present in the molecule.
-
Procedure: Acquire the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Expected Results: The spectrum should show characteristic absorption bands for the N-H stretch of the indole (~3300 cm⁻¹) and the strong C=O stretch of the aldehyde (~1680 cm⁻¹).
-
Conclusion
The validation of a new synthetic route is a comprehensive process that extends beyond simply achieving the target product. It requires a systematic approach to prove the route's efficiency, reproducibility, and the structural integrity of the final compound. The proposed novel palladium-catalyzed annulation route for this compound presents significant advantages over traditional methods, including higher yields, improved atom economy, and greater potential for scalability. By following the detailed validation workflow and characterization protocols outlined in this guide, researchers can confidently adopt this modern synthetic strategy, accelerating their research and development efforts in the synthesis of valuable indole-based pharmaceuticals.
References
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- Pharmaffiliates. (2024). The Role of 7-Azaindole-4-carboxaldehyde in Modern Drug Discovery. [Link]
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- Cheméo. (n.d.). Chemical Properties of this compound (CAS 1074-88-0). [Link]
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- Liu, F., et al. (2023). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. ACS Central Science. [Link]
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- Extance, A. (2020). Program finds 5 million synthetic routes to complex chemicals. Chemistry World. [Link]
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A Comparative Guide to the Biological Activity of Indole-7-carboxaldehyde and Its Precursors
Introduction: The Indole Scaffold in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic compounds with significant therapeutic properties. Its versatile structure allows for a wide range of chemical modifications, leading to a diverse array of biological activities. Among the vast family of indole derivatives, Indole-7-carboxaldehyde has emerged as a compound of interest, serving as a key intermediate in the synthesis of various pharmaceuticals. This guide provides a comprehensive comparison of the biological activities of this compound with its immediate synthetic precursors, (1H-indol-7-yl)methanol and Indole-7-carboxylic acid. While direct comparative studies are limited, this analysis synthesizes available data on these and structurally related compounds to provide valuable insights for researchers and drug development professionals.
Synthetic Lineage: From Precursors to this compound
The common laboratory synthesis of this compound typically involves the oxidation of (1H-indol-7-yl)methanol. This reaction highlights the direct precursor-product relationship that is central to this guide. Further oxidation of this compound can yield Indole-7-carboxylic acid, which can also be considered a related compound in this chemical family.
Caption: Synthetic route to this compound from its precursor.
Comparative Biological Activities
This section delves into the known biological activities of this compound and its precursors, drawing on available data to build a comparative profile.
This compound: A Molecule of Emerging Interest
Recent studies have begun to shed light on the biological potential of this compound. Theoretical and in-silico studies suggest promising anticancer and antiviral activities.[1][2] A molecular docking analysis has shown that this compound exhibits good inhibitory efficiency against the carcinogenetic protein cytochrome P450 2A6, indicating its potential as an anticancer agent.[1][2] Furthermore, its role as a key intermediate allows for the synthesis of a wide range of derivatives with potential therapeutic applications, including anti-androgens and antiplatelet agents.[3]
(1H-indol-7-yl)methanol: The Direct Precursor
There is a notable scarcity of direct research into the biological activities of (1H-indol-7-yl)methanol. As the immediate precursor to this compound, its primary significance in the scientific literature is as a synthetic intermediate.[4] However, based on the structure-activity relationships of other indole derivatives, it is plausible that it may possess some degree of antioxidant or cytotoxic activity, albeit likely less potent than its aldehyde or carboxylic acid counterparts due to the lower reactivity of the alcohol functional group.
Indole-7-carboxylic acid: A Structurally Related Compound
While specific data for Indole-7-carboxylic acid is limited, studies on the closely related Indole-2-carboxylic acid and Indole-3-carboxylic acid provide valuable insights. Derivatives of Indole-2-carboxylic acid have been investigated as novel HIV-1 integrase strand transfer inhibitors. Furthermore, Indole-3-carboxylic acid derivatives have been shown to possess herbicidal activity. These findings suggest that the carboxylic acid moiety on the indole ring can contribute to significant biological effects, and it is reasonable to hypothesize that Indole-7-carboxylic acid may also exhibit interesting pharmacological properties.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of this compound and its related indole derivatives. It is important to note the absence of direct comparative data for this compound and its immediate precursors in the same experimental setups.
| Compound | Biological Activity | Assay | Target/Cell Line | Result | Reference |
| This compound | Anticancer (in-silico) | Molecular Docking | Cytochrome P450 2A6 | Good inhibitory efficiency | [1][2] |
| Indole-2-carboxylic acid derivative (17a) | Anti-HIV | Integrase Inhibition | HIV-1 Integrase | IC50 = 3.11 µM |
Disclaimer: The data presented is from different studies and not from a direct head-to-head comparison. Therefore, direct extrapolation of relative potency should be made with caution.
Mechanisms of Action: Potential Signaling Pathways
The biological activities of indole derivatives are often attributed to their ability to modulate key cellular signaling pathways. While the specific mechanisms of this compound and its precursors are not yet fully elucidated, we can infer potential pathways based on the broader class of indole compounds.
Anticancer Signaling Pathways
Indole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling cascades. The PI3K/Akt/mTOR and MAPK pathways are frequently implicated in the anticancer activity of indole compounds.
Caption: Potential anticancer signaling pathways modulated by indole derivatives.
Anti-inflammatory Signaling Pathways
The anti-inflammatory properties of indole derivatives are often linked to their ability to suppress the production of pro-inflammatory mediators. This is frequently achieved through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Potential anti-inflammatory signaling pathway modulated by indole derivatives.
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of this compound and its precursors.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, (1H-indol-7-yl)methanol, Indole-7-carboxylic acid) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of compounds.
Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each compound concentration to 100 µL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Antibacterial Susceptibility: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
This compound and its precursors represent a promising area for further investigation in drug discovery. While current research points to the potential anticancer and antiviral activities of this compound, a comprehensive understanding of its biological profile, and that of its precursors, requires more extensive and direct comparative studies. The structure-activity relationship within this specific chemical series is largely unexplored.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the cytotoxicity, antioxidant, and antimicrobial activities of this compound, (1H-indol-7-yl)methanol, and Indole-7-carboxylic acid using standardized assays.
-
Mechanistic Elucidation: Investigating the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanisms of action.
-
Derivative Synthesis and Screening: Synthesizing and evaluating a library of derivatives based on the this compound scaffold to identify compounds with enhanced potency and selectivity.
By systematically exploring the biological potential of this indole series, the scientific community can unlock new avenues for the development of novel therapeutic agents.
References
- Misra, C. S., Gejjalagere Honnappa, C., Jitta, S. R., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)
- Synthesis of N‐Protected/Free Indole‐7‐Carboxaldehyde. (n.d.). Taylor & Francis.
- Lakhera, S., et al. (2025). Optoelectronic and anti-cancerous activity of this compound.
- (2025). Optoelectronic and anti-cancerous activity of this compound. Semantic Scholar.
- 1H-Indole-7-carboxaldehyde, 1-methyl- (9CI) synthesis. (n.d.). ChemicalBook.
- This compound | C9H7NO | CID 273429. (n.d.). PubChem.
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- Synthesis and biological activities of some indoline derivatives. (n.d.).
- Misra, C. S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)
- Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.).
- A Comparative Analysis of the Biological Activities of Indole-3-Carboxaldehyde and its Deriv
- A Comparative Analysis of the Biological Activities of 1H-Indol-3-ol Analogs: A Guide for Researchers. (n.d.). BenchChem.
- Biomedical Importance of Indoles. (n.d.). PMC.
- Indole: A Promising Scaffold For Biological Activity. (n.d.). RJPN.
- Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. (n.d.). NIH.
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- Oxidation chemistry of indole-3-methanol. (n.d.).
- Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. (n.d.).
- Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (n.d.).
- stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxyl
- Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. (n.d.).
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). RSC Publishing.
- Oxidation chemistry of indole-3-methanol. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (n.d.). Frontiers.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Indole-7-Carboxaldehyde Derivatives
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a recurring motif in a multitude of bioactive compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and versatile synthetic handles make it an attractive starting point for the design of novel therapeutic agents targeting a wide array of proteins.[3][4] This guide provides an in-depth, technical walkthrough of a comparative molecular docking study focused on a specific, yet underexplored, class of these compounds: Indole-7-carboxaldehyde derivatives.
As researchers and drug development professionals, our goal is to move beyond mere data generation and to understand the why behind our computational experiments. This guide is structured to provide not only a step-by-step protocol but also the strategic reasoning and field-proven insights that underpin a robust and reliable in-silico investigation. We will explore the nuances of ligand and protein preparation, the rationale for selecting specific protein targets, the execution and validation of the docking protocol, and the critical analysis of the resulting data.
The Strategic Framework: Why this compound?
While indole-3-carboxaldehyde and its derivatives have been the subject of numerous studies, the 7-position isomer offers a distinct vector for chemical modification.[5][6][7] The proximity of the aldehyde group to the indole nitrogen and the adjacent benzene ring presents unique steric and electronic considerations that can be exploited to achieve novel binding modes and target selectivity. This guide will use a representative set of hypothetical this compound derivatives to illustrate the comparative docking workflow.
Our Hypothetical Ligand Set:
For the purpose of this guide, we will consider a focused library of this compound derivatives with varying electronic and steric properties at the R-position, accessible through synthetic routes like Schiff base formation or reductive amination.[5]
-
LIG1 (Parent): this compound
-
LIG2 (Electron-Donating): 7-(aminomethyl)-1H-indole
-
LIG3 (Electron-Withdrawing): N-((1H-indol-7-yl)methylene)-4-nitroaniline
-
LIG4 (Bulky/Hydrophobic): N-((1H-indol-7-yl)methylene)naphthalen-1-amine
Laying the Foundation: Target Selection and Preparation
The choice of protein targets is paramount and should be guided by the known biological activities of the broader indole class.[2][4] For this comparative study, we will select two distinct protein targets to assess the differential binding profiles of our derivatives: a human kinase and a bacterial enzyme.
-
Target 1: Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A well-validated cancer target where many indole-based inhibitors have been explored.[4]
-
Target 2: Staphylococcus aureus Penicillin-Binding Protein 2a (PBP2a): A key enzyme responsible for antibiotic resistance, representing an antibacterial target.[2]
Experimental Protocol: Protein Preparation
A meticulously prepared protein structure is the bedrock of a reliable docking study. The following protocol outlines the essential steps.
-
Structure Retrieval: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).[1] For this study, we will use PDB ID: 2GS2 (EGFR) and PDB ID: 3ZG0 (PBP2a).
-
Preprocessing:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. The removal of water is a critical step as their displacement can be entropically favorable, but predicting their behavior is computationally expensive and often introduces inaccuracies in standard docking protocols.
-
Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. The protonation state of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (e.g., 7.4) must be correctly assigned, as this significantly impacts the electrostatic interactions within the binding site.
-
Assign partial charges to all atoms using a force field such as CHARMm or AMBER. This is crucial for accurately calculating the electrostatic potential of the protein.
-
-
Binding Site Definition:
-
Identify the active site of the protein. For structures with a co-crystallized ligand, the binding site can be defined as the region within a certain radius (e.g., 10 Å) of the ligand. For apo structures, binding pockets can be predicted using algorithms like CASTp or by referring to published literature.
-
Generate a grid box that encompasses the entire binding site. This grid is used by the docking program to pre-calculate the interaction potentials, which significantly speeds up the docking process.[8]
-
Ligand Preparation: From 2D Structure to 3D Conformation
The accuracy of a docking study is equally dependent on the quality of the ligand structures.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw or Marvin Sketch.[1][2]
-
3D Conversion and Optimization:
-
Convert the 2D structures into 3D models.
-
Perform an initial energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step ensures that the initial ligand conformations are energetically plausible.
-
Assign partial charges to the ligand atoms. Gasteiger charges are a common and rapid method for this purpose.
-
Define the rotatable bonds in each ligand. Allowing for torsional flexibility is essential for the ligand to adopt an optimal conformation within the protein's binding site.[8]
-
The Core of the Study: Molecular Docking Workflow
For this guide, we will utilize AutoDock Vina, a widely used and validated open-source docking program.[9] The following workflow provides a detailed, step-by-step approach.
Graphviz Diagram: Molecular Docking Workflow
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A Senior Application Scientist's Guide to Assessing the Antioxidant Activity of Indole-7-carboxaldehyde Versus Other Indoles
Introduction: The Indole Scaffold in Redox Biology
Indole, a privileged heterocyclic structure, is a cornerstone of numerous natural and synthetic biologically active compounds.[1][2] Its derivatives are integral to human physiology, ranging from the essential amino acid tryptophan to the powerful neurohormone and antioxidant, melatonin.[3] The indole nucleus, particularly the nitrogen-hydrogen (N-H) bond of the pyrrole ring, is an active redox center, capable of donating a hydrogen atom to neutralize free radicals.[4][5] This inherent capability has spurred significant research into the antioxidant potential of various indole derivatives for applications in mitigating oxidative stress, a key factor in pathologies like cancer, neurodegeneration, and cardiovascular disease.[6][7]
This guide provides a comparative analysis of the antioxidant activity of Indole-7-carboxaldehyde against other notable indole derivatives. We will delve into the structure-activity relationships that govern their efficacy, present standardized in vitro protocols for assessment, and explore the transition to more biologically relevant cellular models.
Mechanism of Action: How Indoles Scavenge Free Radicals
The primary antioxidant mechanism for many indoles is hydrogen atom transfer (HAT) from the N-H group. The resulting indolyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system. The ease of this donation, and thus the antioxidant power, is heavily influenced by the electronic properties of substituents on the indole ring.[4][5]
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or hydroxyl (-OH), generally increase the electron density on the indole ring, making the N-H bond weaker and facilitating hydrogen donation.
-
Electron-withdrawing groups (EWGs) , like the aldehyde (-CHO) in this compound, can decrease the electron density, potentially hindering this primary mechanism.
However, the overall antioxidant profile is complex. Substituents can also participate in radical scavenging directly, influence the compound's solubility and localization, or modulate cellular antioxidant pathways.
Caption: General mechanism of free radical scavenging by an indole derivative via Hydrogen Atom Transfer (HAT).
Comparative Analysis: this compound in Context
While direct comparative studies including this compound are not abundant in the readily available literature, we can infer its potential activity based on structure-activity relationship (SAR) principles derived from studies on related compounds, such as indole-3-carboxaldehyde and indole-6-carboxaldehyde.[8][9]
The carboxaldehyde group (-CHO) is an electron-withdrawing group. When positioned on the benzene ring (positions 4, 5, 6, or 7), it reduces the electron density of the entire indole system. This deactivation would theoretically make the N-H proton more difficult to abstract compared to unsubstituted indole or indoles with electron-donating groups.
However, some studies on Indole-3-carboxaldehyde have shown that it can alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS).[10] This suggests that its antioxidant effects might be mediated through indirect or cellular mechanisms, such as interacting with signaling pathways (e.g., activating the Aryl Hydrocarbon Receptor, AhR), rather than solely through direct radical scavenging.[10] Similarly, Indole-6-carboxaldehyde has been shown to protect against oxidative stress-induced mitochondrial dysfunction.[9]
Table 1: Hypothetical Comparison of Antioxidant Activity Based on SAR
| Compound | Key Structural Feature | Expected Primary Mechanism | Predicted Relative Activity (Direct Scavenging) | Notes |
| Indole | Unsubstituted Ring | HAT from N-H | Baseline | The fundamental indole scaffold. |
| Melatonin | 5-Methoxy (EDG), N-acetyl | HAT from N-H, Radical Adduct Formation | High | Well-established potent antioxidant. The methoxy group enhances N-H lability. |
| Indole-3-Carbinol | 3-CH₂OH | HAT from N-H | Moderate | Metabolite of glucobrassicin, known antioxidant properties. |
| 5-Hydroxyindole | 5-OH (strong EDG) | HAT from N-H and O-H | High to Very High | The phenolic hydroxyl group is a very effective H-donor. |
| Indole-3-carboxaldehyde | 3-CHO (EWG) | HAT, Cellular Mechanisms | Low to Moderate | EWG deactivates the ring, but cellular effects are observed.[10] |
| This compound | 7-CHO (EWG) | HAT, Cellular Mechanisms | Low to Moderate | Similar to the 3-isomer, direct scavenging may be limited, but cellular effects are possible.[11] |
Experimental Protocols for Antioxidant Assessment
To empirically validate and compare the antioxidant activity of these compounds, a multi-assay approach is essential. No single assay can capture the full spectrum of antioxidant action. Here, we detail protocols for three widely accepted chemical assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures a compound's ability to act as a hydrogen donor.[12] The stable DPPH radical has a deep violet color, which fades to pale yellow upon reduction by an antioxidant.[12][13][14]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution in methanol. Store in an amber bottle at 4°C.
-
Prepare a 1 mg/mL stock solution of each test indole and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol.
-
Perform serial dilutions of the stock solutions to create a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[13]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the various concentrations of test compounds, standard, or methanol (as a blank control) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
-
Measurement & Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.[13]
-
Calculate the percentage of radical scavenging activity: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance with the test compound.[13]
-
Plot % Inhibition versus concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.[15] It involves generating the ABTS radical cation (ABTS•+), a blue-green chromophore, which is then reduced by the antioxidant, causing decolorization.[15][16]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the radical, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[15][17] This creates the ABTS•+ stock.
-
Before use, dilute the ABTS•+ stock with ethanol or PBS to an absorbance of ~0.70 (±0.02) at 734 nm.[17]
-
-
Assay Procedure:
-
Prepare serial dilutions of the test indoles and a standard (e.g., Trolox) as in the DPPH assay.
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the test compound dilutions.
-
Incubate at room temperature for 6-10 minutes.
-
-
Measurement & Calculation:
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[18][19][20] This reduction results in the formation of an intense blue-colored complex, which is measured spectrophotometrically.[18][21]
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.
-
-
Assay Procedure:
-
Prepare serial dilutions of test compounds and a ferrous sulfate (FeSO₄) standard.
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the test compound, standard, or blank (solvent).
-
Incubate at 37°C for 4-6 minutes.[18]
-
-
Measurement & Calculation:
-
Measure the absorbance at 593 nm.[18]
-
Create a standard curve using the FeSO₄ dilutions.
-
The antioxidant capacity of the sample is determined from the standard curve and expressed as Fe²⁺ equivalents (e.g., µM Fe(II)/mg of compound).
-
Beyond Chemical Assays: The Cellular Antioxidant Activity (CAA) Assay
While informative, chemical assays like DPPH, ABTS, and FRAP do not account for biological complexity, such as cell uptake, metabolism, and localization.[22][23] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential.[23][24]
The assay utilizes a probe, 2′,7′-Dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable.[24][25] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.[23][25][26] Antioxidants that are taken up by the cells can prevent this oxidation, leading to a reduction in fluorescence.[26]
Caption: Simplified workflow of the Cellular Antioxidant Activity (CAA) assay.
Conclusion and Future Directions
The assessment of this compound's antioxidant activity requires a nuanced approach. Based on established structure-activity relationships, its direct radical scavenging capacity may be modest due to the electron-withdrawing nature of the 7-carboxaldehyde group.[27][28][29] However, this does not preclude significant biological activity. Related indole aldehydes have demonstrated protective effects within cellular systems, suggesting mechanisms beyond simple hydrogen atom donation, possibly involving the modulation of endogenous antioxidant pathways.[9][10]
Therefore, a comprehensive evaluation must pair traditional chemical assays (DPPH, ABTS, FRAP) with cell-based methods like the CAA assay. This dual approach will provide a complete picture, distinguishing between direct chemical reactivity and biologically relevant cytoprotective effects. Future research should focus on direct, side-by-side comparisons of this compound with other isomers and benchmark indoles like melatonin, using this multi-assay strategy to fully elucidate its potential as a novel antioxidant agent.
References
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- Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]
- LOUIS. Measuring Antioxidant Properties through FRAP, Xanthine Oxidase, and ORAC Assays. [Link]
- ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]
- Moreira, I. et al. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
- PubMed.
- PubMed. Influence of structure on the antioxidant activity of indolinic nitroxide radicals. [Link]
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- Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.
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A Senior Application Scientist's Guide to Benchmarking Indole-7-carboxaldehyde-Based Fluorescent Probes
For researchers, scientists, and drug development professionals, the quest for precise and reliable molecular tools is perpetual. Fluorescent probes, in particular, have revolutionized our ability to visualize and quantify biological and chemical processes in real-time. Among the myriad of fluorophores, the indole scaffold has long been a subject of interest due to its intrinsic fluorescence and sensitivity to the local environment. This guide provides an in-depth technical comparison of fluorescent probes based on the Indole-7-carboxaldehyde (I7C) scaffold, benchmarking their performance against established alternatives for the detection of key analytes. Our focus is to equip you with the knowledge and practical protocols to make informed decisions for your specific research needs.
The this compound Scaffold: A Versatile Platform for Fluorescent Probe Design
This compound (I7C) is an aromatic heterocyclic organic compound consisting of a bicyclic structure, with a benzene ring fused to a pyrrole ring, and a carboxaldehyde group at the 7th position. This seemingly simple molecule possesses unique photophysical properties that make it an attractive building block for fluorescent probes.[1][2] The indole moiety itself is fluorescent, and the electron-withdrawing nature of the carboxaldehyde group can be strategically utilized to modulate the electronic and, consequently, the fluorescence properties of the resulting probe.
The true power of the I7C scaffold lies in its synthetic accessibility, particularly for the creation of Schiff base derivatives. The aldehyde group readily undergoes condensation reactions with primary amines to form imines (C=N), providing a straightforward method to introduce a wide variety of recognition moieties for specific analytes. This synthetic versatility allows for the rational design of probes targeting a diverse range of analytes, from metal ions to reactive oxygen species.
Experimental Workflow: From Synthesis to Performance Evaluation
A rigorous evaluation of any fluorescent probe begins with its synthesis and is followed by a comprehensive characterization of its photophysical and sensing properties. This section outlines the fundamental experimental protocols that form the basis of our comparative analysis.
General Synthesis of this compound Schiff Base Probes
The synthesis of I7C-based Schiff base probes is typically a one-step condensation reaction. The following is a generalized protocol that can be adapted for various amine-containing recognition units.
Materials:
-
This compound
-
Amine-containing recognition moiety (e.g., 2-aminophenol, ethylenediamine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the amine-containing recognition moiety (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base probe.[3][4][5][6]
Characterization: The structure of the synthesized probe should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Determining Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is a critical measure of a probe's brightness. The relative method, comparing the probe to a well-characterized standard, is widely used.[7][8][9][10]
Materials:
-
Synthesized fluorescent probe
-
A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of five to six dilute solutions of both the sample probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8]
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
Where Φ is the quantum yield, and η is the refractive index of the solvent.[8]
Protocol for Determining the Limit of Detection (LOD)
The limit of detection defines the lowest concentration of an analyte that can be reliably distinguished from a blank. A common method is based on the signal-to-noise ratio.[11][12][13][14][15]
Materials:
-
Fluorescent probe
-
Analyte stock solution
-
Buffer solution
-
Fluorometer
Procedure:
-
Prepare a blank solution containing only the fluorescent probe in the appropriate buffer.
-
Measure the fluorescence intensity of the blank solution multiple times (e.g., n=10) to determine the standard deviation of the blank (σ_blank).
-
Prepare a series of solutions with increasing, low concentrations of the analyte and measure their fluorescence intensity.
-
Plot the fluorescence intensity as a function of the analyte concentration.
-
Determine the slope (k) of the linear portion of the calibration curve at low concentrations.
-
Calculate the LOD using the formula:
LOD = 3.3 * (σ_blank / k)[13]
Performance Benchmarking: this compound Probes vs. The Alternatives
The true measure of a fluorescent probe's utility lies in its performance in detecting a specific analyte. Here, we present a comparative analysis of I7C-based probes against commonly used alternatives for the detection of Zn²⁺, cyanide (CN⁻), and hypochlorite (OCl⁻).
Detection of Zinc Ion (Zn²⁺)
Zinc is an essential metal ion involved in numerous biological processes, and its dysregulation is associated with several diseases.[16][17][18] Fluorescent probes are invaluable tools for monitoring Zn²⁺ dynamics in living systems.
| Probe | Fluorophore Core | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | LOD (nM) | Key Features |
| IH-Sal [19] | This compound | 369 | 465 | 0.153 (with Zn²⁺) | 410 | Large Stokes shift, good water solubility. |
| FluoZin-3 [17][20] | Fluorescein | ~494 | ~516 | - | ~15 | Commercially available, widely used. |
| ZinPyr-1 (ZP1) [17][20] | Fluorescein | ~508 | ~527 | 0.38 | ~700 | High quantum yield, suitable for quantification. |
Discussion:
The this compound-based probe, IH-Sal , demonstrates a significant "turn-on" fluorescence response upon binding to Zn²⁺, with a notable quantum yield enhancement.[19] Its large Stokes shift is a significant advantage, minimizing self-absorption and improving signal-to-noise. While its limit of detection is higher than that of FluoZin-3, its performance in aqueous media and potential for live-cell imaging make it a compelling candidate.[19]
FluoZin-3 is a commercially available and widely cited probe for intracellular Zn²⁺ detection.[17][20] Its lower LOD makes it suitable for detecting very low concentrations of the ion. However, like many fluorescein-based probes, it can be prone to photobleaching and pH sensitivity.
ZinPyr-1 offers a high quantum yield, resulting in a bright fluorescent signal.[17][20] It is well-suited for quantitative measurements of intracellular free zinc.
Detection of Cyanide (CN⁻)
Cyanide is a potent toxin, and its rapid and sensitive detection is crucial for environmental and public health monitoring.[21][22][23]
| Probe | Fluorophore Core | Response Mechanism | LOD (nM) | Response Time | Key Features |
| HHTB [24] | Benzaldehyde-Indole | Nucleophilic addition | 1.40 | ~160 s | Ratiometric and colorimetric response. |
| Coum-1 [23] | Coumarin | Nucleophilic addition | 800 | - | Large blue-shift in fluorescence and absorption. |
| CIT-Z [3] | Tetraphenylethene Pyridine | Competitive coordination | 100 | ~20 min | Fluorescence enhancement, good recovery in water samples. |
Discussion:
The benzaldehyde-indole fused probe, HHTB , exhibits a highly sensitive ratiometric and colorimetric response to cyanide, with an exceptionally low limit of detection.[24] The nucleophilic attack of cyanide on the indole C=N bond disrupts the conjugation, leading to a distinct spectral shift.[24]
Coum-1 , a coumarin-based probe, also operates via nucleophilic addition and provides a significant blue-shift in its fluorescence and absorption spectra upon reaction with cyanide.[23]
CIT-Z represents an alternative approach, utilizing a copper-iodide complex with a tetraphenylethene pyridine ligand.[3] The displacement of the ligand by cyanide leads to fluorescence enhancement.[3] While its response time is longer, it demonstrates good performance in real water samples.[3]
Detection of Hypochlorite (OCl⁻)
Hypochlorite is a reactive oxygen species with important roles in both physiological and pathological processes.[25][26]
| Probe | Fluorophore Core | Response Mechanism | LOD (nM) | Response Time | Key Features |
| HHTB [24] | Benzaldehyde-Indole | Oxidation | 1.18 | ~80 s | Dual-response to CN⁻ and OCl⁻. |
| NNCF [26] | Phenothiazine-Naphthalimide | Oxidation | 9.5 | < 30 s | Large Stokes shift, rapid response. |
| FSH | Fluorescein | Oxidation | 100 | ~1 min | Simple synthesis, good water solubility. |
Discussion:
Interestingly, the HHTB probe also demonstrates a rapid and highly sensitive response to hypochlorite through an oxidative mechanism that destroys the conjugated system.[24] This dual-response capability could be advantageous in specific applications but may require additional selectivity checks in complex samples.
NNCF is a highly sensitive probe with a very rapid response time and a large Stokes shift, making it an excellent choice for real-time monitoring of hypochlorite.[26]
FSH , a fluorescein-based probe, offers the advantages of a simple one-step synthesis and good water solubility, which are important practical considerations.
Practical Considerations and Future Perspectives
When selecting a fluorescent probe, researchers must consider a multitude of factors beyond the primary performance metrics. These include:
-
Selectivity: The ability of the probe to respond specifically to the target analyte in the presence of other potentially interfering species is paramount. Thorough selectivity studies against a panel of relevant ions and molecules are essential.
-
Photostability: Probes that are resistant to photobleaching are crucial for long-term imaging experiments.
-
Biocompatibility: For live-cell and in vivo applications, the probe must exhibit low cytotoxicity and not perturb the biological system under investigation.
-
Environmental Sensitivity: The fluorescence of some probes can be influenced by factors such as pH and viscosity. These effects must be characterized and controlled for accurate measurements.
The this compound scaffold has proven to be a versatile and promising platform for the development of fluorescent probes. Its synthetic tractability allows for the facile incorporation of various recognition moieties, enabling the detection of a wide array of analytes. While commercially available probes based on fluorophores like fluorescein and rhodamine often exhibit excellent sensitivity and brightness, I7C-based probes can offer unique advantages such as large Stokes shifts and tailored selectivity.
Future research in this area will likely focus on the development of I7C-based probes with near-infrared (NIR) emission for deeper tissue penetration in in vivo imaging, as well as the creation of multi-analyte responsive probes for monitoring complex biological processes. The continued exploration of novel recognition strategies and the fine-tuning of the photophysical properties of the indole core will undoubtedly lead to the next generation of powerful tools for chemical and biological research.
References
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- Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. (2024). Molecules, 29(11), 2536.
- Fluorescence quantum yield measurement. JASCO Global.
- Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. (2023). International Journal of Molecular Sciences, 24(8), 7306.
- Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems. (2023). Journal of Clinical Biochemistry and Nutrition, 73(2), 85-92.
- Calculate fluorescence quantum yield. FluorTools.com.
- Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite. (2021). Molecules, 26(19), 5786.
- Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments.
- Indole-based colori/fluorimetric probe for selective detection of Cu2+ and application in living cell imaging. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 226, 117631.
- A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples. (2022). Frontiers in Chemistry, 10, 930588.
- An indole-based near-infrared fluorescent "Turn-On" probe for H2O2: Selective detection and ultrasensitive imaging of zebrafish gallbladder. (2024). Talanta, 269, 125459.
- Fluorescence assays: limit of detection. ResearchGate.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. (2014). International Journal of Pharmacy and Biological Sciences, 4(2), 36-43.
- Enhanced Fluorescence Cyanide Detection at Physiologically Lethal Levels: Reduced ICT-Based Signal Transduction. (2006). Journal of the American Chemical Society, 128(41), 13393-13399.
- Fluorescent probes for the detection of cyanide ions in aqueous medium: cellular uptake and assay for β-glucosidase and hydroxynitrile lyase. (2014).
- Efficient fluorescence-enhanced probe for cyanide ions based on a tetraphenylethene pyridine coordinated copper-iodide complex. (2023). RSC Advances, 13(28), 19323-19329.
- New Fluorescent and Colorimetric Probe for Cyanide: Direct Reactivity, High Selectivity, and Bioimaging Application. (2012).
- The detection limit was determined from the fluorescence titration data based on a reported method. The Royal Society of Chemistry.
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- Toward a Highly Sensitive and Selective Indole-Rhodamine-Based Light-up Probe for Hg 2+ and Its Application in Living Cells. ResearchGate.
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A Comparative Guide to the Validation of Analytical Methods for Indole-7-carboxaldehyde in Biological Samples
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Indole-7-carboxaldehyde in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method validation, ensuring data integrity and regulatory compliance. We will explore two robust analytical techniques, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering detailed protocols and a comparative analysis of their performance characteristics.
The Significance of Validated Bioanalytical Methods
This compound, a member of the indole family, is a molecule of interest in various fields of biomedical research. Accurate quantification of this analyte in biological samples such as plasma, urine, and tissue homogenates is paramount for pharmacokinetic studies, metabolism research, and biomarker discovery. A validated analytical method provides documented evidence that the procedure is reliable and reproducible for its intended use. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation to ensure the quality and integrity of data submitted for regulatory review.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is contingent upon several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare two powerful techniques for the analysis of this compound: HPLC-FLD and LC-MS/MS.
| Feature | HPLC with Fluorescence Detection (HPLC-FLD) | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection based on native fluorescence of the indole ring. | Separation based on polarity, detection based on mass-to-charge ratio of precursor and product ions. |
| Selectivity | Good, but susceptible to interference from other fluorescent compounds in the matrix. | Excellent, highly specific due to monitoring of specific mass transitions. |
| Sensitivity | Generally in the nanogram per milliliter (ng/mL) range. | High, often reaching picogram per milliliter (pg/mL) levels. |
| Instrumentation | Widely available and relatively lower cost. | More specialized and higher initial investment and maintenance costs. |
| Sample Throughput | Moderate. | High, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
| Method Development | Can be more complex to optimize fluorescence excitation and emission wavelengths. | Method development can be faster with targeted mass transitions. |
| Matrix Effects | Less prone to ion suppression or enhancement. | Susceptible to matrix effects that can impact ionization efficiency. |
Recommended Analytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For its superior selectivity and sensitivity, LC-MS/MS is the recommended method for the quantification of this compound in complex biological matrices. The ability to monitor specific precursor-to-product ion transitions provides a high degree of confidence in the identification and quantification of the analyte, minimizing the risk of interference.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Detailed Step-by-Step LC-MS/MS Protocol
1. Materials and Reagents:
-
This compound reference standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Control biological matrices (plasma, urine, tissue homogenate) from a relevant species
2. Stock and Working Solutions Preparation:
-
Prepare a 1 mg/mL stock solution of this compound and the internal standard (IS) in methanol.
-
Serially dilute the stock solutions to prepare working solutions for calibration standards and quality control (QC) samples.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (plasma, urine, or tissue homogenate), add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
-
Chromatographic System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to ensure separation from matrix components. For example:
-
0-0.5 min: 95% A
-
0.5-3.0 min: Linear gradient to 5% A
-
3.0-4.0 min: Hold at 5% A
-
4.0-4.1 min: Return to 95% A
-
4.1-5.0 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI) in positive mode
-
MRM Transitions:
-
This compound: To be determined by direct infusion of the reference standard (e.g., precursor ion [M+H]+ and characteristic product ions).
-
Internal Standard: To be determined by direct infusion of the IS.
-
5. Calibration and Quality Control:
-
Prepare a calibration curve by spiking control matrix with known concentrations of this compound. A typical range could be 1-1000 ng/mL.
-
Prepare at least three levels of QC samples (low, medium, and high) in the same manner.
Alternative Analytical Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
For laboratories where LC-MS/MS is not available, HPLC-FLD offers a viable alternative. The intrinsic fluorescence of the indole moiety allows for sensitive detection.
Experimental Workflow for HPLC-FLD Analysis
Caption: Workflow for the quantification of this compound by HPLC-FLD.
Detailed Step-by-Step HPLC-FLD Protocol
1. Materials and Reagents:
-
This compound reference standard
-
A suitable internal standard (a structurally similar indole compound with different retention time and fluorescence properties)
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or other suitable buffer components
2. Stock and Working Solutions Preparation:
-
Prepare stock and working solutions as described for the LC-MS/MS method.
3. Sample Preparation (Protein Precipitation):
-
Follow the same protein precipitation procedure as for the LC-MS/MS method. The supernatant can often be directly injected after centrifugation.
4. HPLC-FLD Conditions:
-
Chromatographic System: HPLC system with a fluorescence detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detector Wavelengths:
-
Excitation (Ex): To be determined, typically around 280-290 nm for indoles.
-
Emission (Em): To be determined, typically around 340-360 nm for indoles.
-
5. Calibration and Quality Control:
-
Prepare calibration standards and QC samples as described for the LC-MS/MS method.
Bioanalytical Method Validation Parameters and Acceptance Criteria
A bioanalytical method must be validated to demonstrate its suitability for the intended purpose. The following parameters should be assessed according to FDA and EMA guidelines.[1][2][3]
| Validation Parameter | Acceptance Criteria |
| Selectivity and Specificity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Calibration Curve | A minimum of six non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy and Precision | The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). The precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ). Assessed at LLOQ, low, medium, and high QC levels. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The analyte response should be at least 5 times the response of a blank sample. |
| Recovery | The extraction efficiency of the analytical method. Should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various conditions: freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. Analyte concentration should be within ±15% of the nominal concentration. |
Conclusion
The validation of analytical methods for the quantification of this compound in biological samples is a critical step in ensuring the reliability of research and development data. While both HPLC-FLD and LC-MS/MS are capable of analyzing this compound, LC-MS/MS is recommended for its superior sensitivity and selectivity, which are crucial for working with complex biological matrices. The detailed protocols and validation guidelines presented in this guide provide a robust framework for establishing a reliable and reproducible bioanalytical method that meets regulatory expectations.
References
- European Medicines Agency. Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. 2011. [Link]
- U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]
- European Medicines Agency.
- European Medicines Agency.
- U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. [Link]
- U.S. Food and Drug Administration.
- Outsourced Pharma.
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- National Center for Biotechnology Information. PubChem Compound Summary for CID 2734629, this compound. [Link]
- Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical chemistry, 22(2), 184–187. [Link]
- Mamer, O. A., & Tjoa, S. S. (1974). Isolation and identification of indole-3-carboxaldehyde: a major new urinary metabolite of D-tryptophan. Biochimica et biophysica acta, 343(1), 167–172. [Link]
- Singh, R., Kumar, D., & Garg, V. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 6(5), 332-338.
- Baird, S., Frazee, C. C., III, & Abdel-Rahman, S. M. (2022). Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 2546, 493–500. [Link]
- Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. [Link]
- de Jong, W. H. A., et al. (2019). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. Clinical chemistry, 65(12), 1579–1588. [Link]
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A Researcher's Guide to Cross-Reactivity of Antibodies Raised Against Indole-7-Carboxaldehyde Conjugates
For researchers, scientists, and drug development professionals, the generation and characterization of antibodies against small molecules, or haptens, is a foundational step in the development of sensitive and specific immunoassays. Indole-7-carboxaldehyde, a key indole derivative, is a hapten of significant interest. However, the specificity of antibodies raised against it is a critical parameter that dictates the reliability of any subsequent assay. This guide provides an in-depth technical overview of the principles and practices for studying the cross-reactivity of anti-indole-7-carboxaldehyde antibodies. As no comprehensive cross-reactivity data for this specific hapten has been published, this guide will equip researchers with the foundational knowledge to design, execute, and interpret their own cross-reactivity studies, using insights from structurally similar haptens as a predictive framework.
The Genesis of an Anti-Hapten Antibody: Immunogen Design
Small molecules like this compound are not immunogenic on their own.[1] To elicit an immune response, they must be covalently coupled to a larger carrier protein, creating a hapten-carrier conjugate.[2][3] This initial step is arguably the most critical in determining the specificity of the resulting antibodies.[4]
The Causality Behind Experimental Choices in Immunogen Design:
-
Carrier Protein Selection: Common carrier proteins include Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH).[2] KLH is generally more immunogenic than BSA due to its larger size and greater evolutionary distance from mammals, often resulting in a stronger immune response. The choice of carrier is crucial as the immune system will generate antibodies against both the hapten and the carrier.[1]
-
Conjugation Chemistry: The functional group on the hapten dictates the conjugation strategy. This compound possesses a reactive aldehyde group. A common and effective method for conjugating aldehydes to proteins is through reductive amination. This process involves forming a Schiff base between the aldehyde group of the hapten and the primary amine groups (e.g., from lysine residues) on the carrier protein, which is then stabilized by a reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage.[5]
-
Hapten Density: The number of hapten molecules conjugated per carrier protein molecule (hapten density or molar coupling ratio) significantly influences the immune response.[6][7] A high hapten density (typically 15-25 haptens per BSA molecule) is often sought to maximize the anti-hapten response.[7] However, excessive conjugation can sometimes lead to a reduction in immunogenicity or solubility of the conjugate.
Diagram: Immunogen Preparation Workflow
The following diagram illustrates the workflow for preparing an this compound immunogen.
Caption: Step-by-step workflow for a competitive ELISA.
Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a self-validating system for determining antibody specificity.
A. Reagents and Materials:
-
Coating Antigen: this compound-OVA conjugate (1-10 µg/mL in coating buffer).
-
Antibody: Purified anti-indole-7-carboxaldehyde antibody (determine optimal dilution by titration).
-
Standards: this compound (e.g., 0.1 ng/mL to 1000 ng/mL).
-
Test Compounds: Potential cross-reactants (dissolved in appropriate solvent and diluted in assay buffer).
-
Buffers:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
-
Detection Reagents: HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP), TMB substrate, Stop Solution (e.g., 2 M H₂SO₄).
-
96-well microtiter plates.
B. Procedure:
-
Coating: Add 100 µL of coating antigen solution to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).
-
Washing: Discard the blocking solution and wash the plate 3 times as in step 2.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each test compound in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted primary antibody.
-
Incubate this mixture for 30-60 minutes at RT.
-
Transfer 100 µL of the antibody-antigen mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at RT.
-
-
Washing: Discard the solutions and wash the plate 4 times.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT.
-
Washing: Discard the secondary antibody solution and wash the plate 5 times.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark at RT for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm on a microplate reader.
C. Data Analysis and Interpretation:
-
Plot a standard curve of absorbance vs. log concentration for the this compound standard.
-
Use a four-parameter logistic curve fit to determine the concentration that causes 50% inhibition of the maximum signal (IC₅₀) for the standard and for each test compound.
-
Calculate the percent cross-reactivity (%CR) for each test compound using the following formula:
%CR = (IC₅₀ of this compound / IC₅₀ of Test Compound) x 100
Table 2: Example Cross-Reactivity Data Interpretation
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity | Interpretation |
| This compound | 10 | 100% | High affinity (Reference) |
| Indole-3-carboxaldehyde | 50 | 20% | Significant cross-reactivity |
| Indole | 1,000 | 1% | Low cross-reactivity |
| L-Tryptophan | >10,000 | <0.1% | Negligible cross-reactivity |
Conclusion: Towards a Validated Assay
The development of a reliable immunoassay hinges on the thorough characterization of the antibody's specificity. For antibodies raised against this compound, a systematic cross-reactivity study is not just recommended; it is essential. By understanding the principles of immunogen design, predicting likely cross-reactants based on chemical structure, and employing a robust method like competitive ELISA, researchers can generate the critical data needed to validate their antibodies. This guide provides the framework and detailed protocols to perform these studies, ensuring that the resulting immunoassays are both sensitive and highly specific, thereby generating trustworthy and reproducible data in research, diagnostics, and drug development.
References
- PubMed. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. [Link]
- PubMed Central (PMC). (n.d.). Immunohistochemical observation of indole-3-acetic acid at the IAA synthetic maize coleoptile tips. [Link]
- ACS Publications. (2014). Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin. [Link]
- Cloud-Clone Corp. (n.d.). anti-Indole 3 Acetic Acid Antibody. [Link]
- PubMed. (n.d.). Immunohistochemical observation of indole-3-acetic acid at the IAA synthetic maize coleoptile tips. [Link]
- PubMed. (n.d.). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. [Link]
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]
- Creative Biolabs. (n.d.).
- PubMed. (n.d.). Expression of a single-chain antibody against indole-3-acetic acid in Escherichia coli. [Link]
- St John's Laboratory. (n.d.). Competitive ELISA protocol. [Link]
- Agrisera. (n.d.).
- PubMed. (n.d.). Hapten-carrier interactions and their role in the production of monoclonal antibodies against hydrophobic haptens. [Link]
- ResearchGate. (2025). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. [Link]
- PubMed. (2023). Antibody Cross-Reactivity in Auto-Immune Diseases. [Link]
- MDPI. (n.d.). Antibody Cross-Reactivity in Auto-Immune Diseases. [Link]
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- 2. 吲哚-7-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
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A Senior Application Scientist's Guide to the Synthesis of Indole-7-carboxaldehyde: A Comparative Review
Indole-7-carboxaldehyde is a pivotal building block in the landscape of medicinal chemistry and organic synthesis. Its structure is a key fragment in a variety of pharmacologically active molecules, including anti-cancer agents, anti-androgens, and agonists for the liver X receptor.[1] The strategic placement of the formyl group at the C7 position of the indole nucleus allows for extensive derivatization, yet its synthesis is not trivial due to the inherent electronic properties of the indole ring, which favor electrophilic substitution at the C3 position.
This guide provides a comparative analysis of the primary synthetic methodologies for obtaining this compound. We will delve into the mechanistic underpinnings of each approach, provide field-proven experimental protocols, and offer a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal route for their specific application.
Method 1: Directed Ortho-Metalation (DoM) of N-Protected Indoles
Directed ortho-metalation is arguably the most reliable and regioselective strategy for the C7-functionalization of indoles. This method leverages the coordinating power of a directing metalation group (DMG) installed on the indole nitrogen to guide a strong base (typically an organolithium reagent) to deprotonate the sterically accessible and kinetically favored C7 position. The resulting C7-lithiated species is then quenched with an appropriate electrophile, in this case, a formylating agent like N,N-dimethylformamide (DMF).
Mechanistic Rationale
The success of this strategy hinges on the choice of the N-protecting group, which serves as the DMG. Groups such as amides (e.g., pivaloyl) or phosphinamides coordinate to the lithium cation of the organolithium base, pre-complexing it in proximity to the C7-proton. This chelation effect dramatically increases the kinetic acidity of the C7-proton, ensuring its selective abstraction over other protons on the indole ring.[2] To prevent competitive metalation at the more electronically acidic C2 position, this site is often transiently blocked with a silyl group (e.g., triisopropylsilyl, TIPS), which can be easily removed during workup.[3]
Advantages:
-
High Regioselectivity: Excellent and predictable control for C7-functionalization.[3]
-
Versatility: The C7-lithiated intermediate can be trapped with a wide range of electrophiles, not just formylating agents.
-
Good Yields: Generally provides high yields of the desired product.
Disadvantages:
-
Multi-step Process: Requires protection and deprotection steps, increasing the overall step count.
-
Harsh Conditions: Utilizes cryogenic temperatures and pyrophoric organolithium reagents, which may not be suitable for all substrates or for large-scale synthesis.
-
Protecting Group Removal: Deprotection of some DMGs, like N-phosphinoyl groups, can require harsh conditions.[3]
Experimental Protocol: C7-Formylation via DoM
This protocol is adapted from the work of Snieckus and coworkers, which demonstrates a sequential C2-silylation and C7-metalation approach.[3]
-
N-Protection and C2-Silylation: To a solution of N-pivaloylindole (1.0 equiv) in dry THF at -78 °C under an argon atmosphere, add n-BuLi (1.1 equiv). Stir for 1 hour, then add triisopropylsilyl chloride (TIPS-Cl) (1.2 equiv). Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography to yield N-pivaloyl-2-TIPS-indole.
-
C7-Metalation and Formylation: To a solution of N-pivaloyl-2-TIPS-indole (1.0 equiv) in dry THF at -78 °C, add s-BuLi (1.3 equiv) and TMEDA (1.3 equiv). Stir the mixture for 2 hours at -78 °C. Add anhydrous DMF (2.0 equiv) and continue stirring for another hour at the same temperature.
-
Workup and Deprotection: Allow the reaction to warm to 0 °C and quench by the addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is then treated with tetrabutylammonium fluoride (TBAF) in THF to remove the silyl group and a suitable base (e.g., NaOMe in MeOH) to cleave the pivaloyl group, yielding this compound after purification.
Method 2: The Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful named reaction that provides direct access to 7-substituted indoles from readily available ortho-substituted nitroarenes.[4][5] The reaction involves the treatment of the nitroarene with an excess (typically three equivalents) of a vinyl Grignard reagent, followed by an acidic workup. The presence of a substituent at the ortho position to the nitro group is crucial for the reaction's success.
Mechanistic Rationale
The reaction proceeds through a complex but elegant cascade. The first equivalent of the vinyl Grignard reagent reduces the nitro group to a nitroso group. The second equivalent adds to the nitroso intermediate. The key step involves a[6][6]-sigmatropic rearrangement, which is facilitated by the steric bulk of the ortho substituent.[5] This rearrangement forms a new carbon-carbon bond and sets up the indole scaffold. The third equivalent of the Grignard reagent acts as a base to facilitate aromatization. The final indole is formed upon acidic workup and dehydration.[4][7]
Advantages:
-
Direct Access to C7-Substitution: One of the most direct methods for synthesizing 7-substituted indoles.[5]
-
Good Substrate Scope: Tolerates a variety of ortho substituents on the nitroarene starting material.
-
Convergent Synthesis: Builds the indole core in a single pot from non-indole precursors.
Disadvantages:
-
Stoichiometric Reagents: Requires three equivalents of the Grignard reagent, which is not atom-economical.
-
Requirement of ortho-Substituent: The reaction generally fails or gives poor yields without a substituent ortho to the nitro group.[5]
-
Potential for Side Reactions: The highly reactive Grignard reagent can lead to side products if other sensitive functional groups are present.
Experimental Protocol: Bartoli Synthesis of 7-Chloroindole
This protocol is a representative procedure based on the original work by Bartoli et al.[4]
-
Reaction Setup: To a solution of 1-chloro-2-nitrobenzene (1.0 equiv) in anhydrous THF (tetrahydrofuran) at -40 °C under an argon atmosphere, add vinylmagnesium bromide (3.0 equiv, 1.0 M solution in THF) dropwise over 20 minutes, maintaining the internal temperature below -35 °C.
-
Reaction Execution: Stir the reaction mixture at -40 °C for 30 minutes.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at -40 °C. Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluting with a hexane-ethyl acetate gradient) to afford 7-chloroindole. (Note: To obtain the aldehyde, a subsequent formylation step would be required, or a precursor that leads to the aldehyde upon workup).
Method 3: Functional Group Interconversion (FGI) from Pre-functionalized Indoles
This classical approach relies on synthesizing an indole ring that already bears a suitable functional group at the C7 position, which can then be converted into the desired aldehyde. Common strategies include the oxidation of a 7-methyl or 7-hydroxymethyl group, or the reduction of a 7-cyano or 7-carboxylic acid derivative.
Oxidation of (1H-indol-7-yl)methanol
This is a direct and often high-yielding method, provided the starting alcohol is accessible. The oxidation is typically achieved using mild oxidizing agents to prevent over-oxidation or degradation of the electron-rich indole ring.
-
Mechanism: The oxidation with manganese dioxide (MnO₂), a common choice for this transformation, occurs via a radical mechanism on the surface of the solid reagent. The alcohol adsorbs to the MnO₂ surface, and a hydrogen atom is abstracted from both the hydroxyl group and the carbinol carbon, leading to the formation of the aldehyde, which then desorbs from the surface.
Reduction of Indole-7-carbonitrile
The conversion of a nitrile to an aldehyde is a standard transformation. Reagents like Diisobutylaluminium hydride (DIBAL-H) are ideal as they can reduce the nitrile to an imine intermediate, which is then hydrolyzed to the aldehyde upon aqueous workup.
-
Mechanism: The Lewis acidic aluminum center of DIBAL-H coordinates to the nitrile nitrogen. The hydride is then delivered to the carbon, forming an aluminum-imine intermediate. Careful control of stoichiometry and temperature prevents over-reduction to the amine. Aqueous workup hydrolyzes the imine to the final aldehyde product.
Advantages:
-
High Yields: FGI reactions are often high-yielding and clean.
-
Mild Conditions: Many modern reagents for these transformations operate under mild conditions compatible with the indole nucleus.
-
Scalability: These reactions are often more amenable to large-scale synthesis than DoM protocols.
Disadvantages:
-
Starting Material Accessibility: The primary limitation is the availability of the C7-substituted indole precursor, which may itself require a multi-step synthesis.
Experimental Protocol: Oxidation of (1H-indol-7-yl)methanol
This protocol is based on a procedure reported in ChemicalBook, demonstrating a high-yielding oxidation.[8]
-
Reaction Setup: Dissolve (1H-indol-7-yl)methanol (1.0 equiv, e.g., 8.0 g) in dichloromethane (e.g., 400 mL) in a round-bottom flask.
-
Addition of Oxidant: Add activated manganese(IV) oxide (MnO₂) (approx. 7.5 equiv, e.g., 41.0 g) to the solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 72 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the mixture with dichloromethane and methanol. Filter the suspension through a pad of Celite® to remove the solid manganese oxides.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford 1H-indole-7-carboxaldehyde (Typical yield: ~83%).[8]
Method 4: The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between a 2-haloaniline (typically 2-iodoaniline) and a disubstituted alkyne.[9] This methodology can be adapted to synthesize C7-substituted indoles by starting with an appropriately substituted aniline. For this compound, one would need to start with a precursor like 3-amino-2-iodobenzaldehyde.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the C-I bond of the aniline to a Pd(0) species. The alkyne then coordinates to the resulting Pd(II) complex and undergoes migratory insertion. The subsequent step is an intramolecular nucleophilic attack of the aniline nitrogen onto the newly formed vinyl-palladium species, which results in cyclization. Reductive elimination then regenerates the Pd(0) catalyst and releases the indole product.[9][10]
Advantages:
-
High Versatility: Tolerates a wide range of functional groups on both the aniline and alkyne components.[10]
-
Modular Approach: Allows for the rapid construction of diverse indole libraries by varying the coupling partners.
Disadvantages:
-
Starting Material Cost: Substituted 2-iodoanilines can be expensive or require separate synthesis.
-
Catalyst Cost and Removal: Palladium catalysts are costly, and residual palladium may need to be removed from the final product, especially for pharmaceutical applications.
-
Regioselectivity with Unsymmetrical Alkynes: The use of unsymmetrical alkynes can sometimes lead to mixtures of regioisomers.
Experimental Protocol: Larock Synthesis of an Indole-7-carboxamide Precursor
This protocol is a representative procedure for the Larock indole synthesis, adapted from a method for synthesizing indole-7-carboxamides.[10]
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine 3-amino-2-iodobenzamide (1.0 equiv), the desired alkyne (2.0 equiv), potassium carbonate (2.0 equiv), and palladium(II) acetate (5 mol%).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to yield the 2,3-disubstituted indole-7-carboxamide. (Note: This product would require subsequent conversion of the carboxamide to the carboxaldehyde).
Quantitative Data Summary & Comparison
| Methodology | Starting Material(s) | Key Reagents | Typical Yield (%) | Reaction Temp. (°C) | Key Advantages | Key Disadvantages |
| Directed Ortho-Metalation | N-Protected Indole | n-BuLi, s-BuLi, DMF | 60-80% | -78 | Excellent regioselectivity, versatile intermediate | Multi-step, cryogenic conditions, pyrophoric reagents |
| Bartoli Synthesis | o-Substituted Nitroarene | Vinyl Grignard | 50-70% | -40 to 0 | Direct route to C7-substituted indoles | Requires 3 eq. Grignard, limited to o-substituted nitroarenes |
| FGI (Oxidation) | (1H-indol-7-yl)methanol | MnO₂ | 80-95%[8] | Room Temp. | High yield, mild conditions, scalable | Requires synthesis of the starting alcohol |
| FGI (Reduction) | Indole-7-carbonitrile | DIBAL-H | 70-90% | -78 to RT | Clean conversion, standard procedure | Requires synthesis of the starting nitrile |
| Larock Synthesis | o-Iodoaniline derivative, Alkyne | Pd(OAc)₂, K₂CO₃ | 60-90% | 80-100 | High versatility, modular | Cost of catalyst and starting materials |
Note on Classical Formylation Methods (Vilsmeier-Haack & Reimer-Tiemann)
Researchers familiar with indole chemistry will note the absence of the Vilsmeier-Haack and Reimer-Tiemann reactions as primary methods in this guide. This omission is deliberate. Both reactions are electrophilic aromatic substitutions that proceed via highly reactive electrophiles (the Vilsmeier reagent and dichlorocarbene, respectively).[11][12] The indole nucleus is exceptionally electron-rich, with the highest electron density located at the C3 position of the pyrrolic ring.[13] Consequently, electrophilic attack overwhelmingly occurs at C3, leading to indole-3-carboxaldehyde as the major, often exclusive, product.[14][15] While modifications involving bulky N-protecting groups can influence regioselectivity, achieving selective C7-formylation via these methods is generally inefficient and not synthetically viable compared to the targeted strategies discussed above.
Conclusion
The synthesis of this compound can be approached through several distinct strategies, each with a unique profile of advantages and challenges.
-
For exploratory chemistry and diversity-oriented synthesis where absolute regiocontrol is paramount, Directed Ortho-Metalation stands out as the premier choice, despite its operational demands.
-
The Bartoli Indole Synthesis offers a robust and direct entry point to the 7-substituted indole core from non-indole precursors, making it highly valuable for constructing the scaffold from the ground up.
-
When a C7-functionalized indole precursor is available or can be readily synthesized, Functional Group Interconversion methods, particularly the oxidation of (1H-indol-7-yl)methanol, represent the most straightforward, high-yielding, and scalable routes.
-
The Larock Indole Synthesis provides a modern, modular, and powerful alternative, best suited for applications where variation at the C2 and C3 positions is also desired.
The selection of an optimal synthetic route will ultimately be guided by the specific constraints and goals of the research program, including the availability of starting materials, required scale, tolerance for multi-step sequences, and the need for downstream diversification.
References
Sources
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- 3. Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Safe Handling of Indole-7-carboxaldehyde: A Guide to Personal Protective Equipment
As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. Indole-7-carboxaldehyde, a key building block in pharmaceutical development, presents a specific set of handling challenges. This guide provides a detailed, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.
Section 1: Understanding the Hazards of this compound
A thorough risk assessment is the foundation of any laboratory safety protocol. This compound (CAS No. 1074-88-0) is classified with the GHS07 pictogram, indicating it is a substance that requires caution. The primary hazards associated with this compound are:
-
Acute Oral Toxicity: It is harmful if swallowed.[1]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1]
-
Skin Irritation: Direct contact can cause skin irritation.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
While specific occupational exposure limits for this compound have not been established by major regulatory bodies[2][3], the parent compound, indole, is known to have a strong irritant effect on the eyes and a moderate one on the skin and respiratory tract.[4] Therefore, a conservative approach to PPE is warranted.
Section 2: Your Essential PPE Toolkit for this compound
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table outlines the minimum recommended PPE for handling this compound in various laboratory scenarios.
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing/Transferring Solid | Double-gloved Nitrile | Chemical safety goggles and face shield | N95 (US) or P1 (EN 143) dust mask | Fully-buttoned lab coat |
| Preparing Solutions | Nitrile gloves | Chemical safety goggles | Not required if handled in a fume hood | Fully-buttoned lab coat |
| Running Reactions/Work-up | Nitrile gloves | Chemical safety goggles | Not required if handled in a fume hood | Fully-buttoned lab coat |
| Cleaning Spills | Heavy-duty Nitrile gloves | Chemical safety goggles and face shield | N95 (US) or P1 (EN 143) dust mask | Chemical-resistant apron over lab coat |
Hand Protection: The First Line of Defense
Given the risk of skin irritation and sensitization, chemically impermeable gloves are mandatory.[5]
-
Why Nitrile? Disposable nitrile gloves offer good protection against a wide range of chemicals, including incidental splashes of aromatic aldehydes.[6][7][8] They are also less likely to cause allergies compared to latex.
-
The Double-Gloving Principle: When handling the solid powder, particularly during weighing where dust generation is likely, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
Eye and Face Protection: Shielding from Dust and Splashes
This compound can cause serious eye irritation.[1]
-
Chemical Safety Goggles: These should be worn at all times when handling the chemical in any form. They provide a seal around the eyes, protecting against dust particles and splashes from all directions.[9]
-
Face Shield: When weighing the solid compound outside of a contained system (like a glove box), a face shield worn over safety goggles is essential.[9] This protects the entire face from airborne particles.
Respiratory Protection: Preventing Inhalation
The primary respiratory hazard is the inhalation of airborne dust particles.
-
When is it necessary? A NIOSH-approved N95 dust mask or equivalent is recommended whenever there is a potential to generate dust, such as during weighing or transfers.[10]
-
Engineering Controls First: The most effective way to control respiratory hazards is to use engineering controls like a chemical fume hood or a ventilated balance enclosure.[10][11] Respiratory protection should be considered a necessary secondary line of defense.
Body Protection: Minimizing Skin Contact
-
Lab Coat: A clean, fully-buttoned lab coat made of a suitable material like cotton should be worn to protect street clothes and underlying skin.[6]
-
Chemical-Resistant Apron: During large-scale operations or when cleaning spills, a chemical-resistant apron provides an additional layer of protection.
Section 3: Procedural Walkthrough: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its correct use. Contamination during the removal (doffing) process is a common and preventable source of exposure.
The Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: PPE workflow for this compound handling.
Step-by-Step Doffing Procedure
-
Gloves: Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in a designated hazardous waste container.[7]
-
Lab Coat/Apron: Unbutton the lab coat. Remove it by touching only the inside, folding the contaminated outside inwards. Place it in a designated laundry receptacle or disposal bag.
-
Face Shield/Goggles: Remove by handling the strap, not the front.
-
Mask/Respirator: Remove by touching only the straps. Do not touch the front of the mask.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[11][12]
Disposal
All disposable PPE contaminated with this compound, including gloves, masks, and any cleaning materials, must be disposed of as hazardous chemical waste.[5] Follow your institution's specific guidelines for chemical waste disposal. Do not discard contaminated items in the regular trash.[13]
Section 4: Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][12] Seek medical attention if irritation or an allergic reaction develops.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][11] If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[10]
By integrating these principles and procedures into your daily laboratory work, you can confidently handle this compound, ensuring a safe environment for yourself and your colleagues while advancing your critical research.
References
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). This compound 97.
- MedChemExpress. (2025). Indole-3-carboxaldehyde (Standard)-SDS.
- Martynova, N. A., & Gorokhova, L. G. (2012). [Toxicological characteristic of indole as a basis for its hygienic regulation]. Gigiena i sanitariia, (6), 61–64.
- Synquest Labs. (n.d.). 1H-Indole-3-carboxaldehyde Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde Safety Data Sheet.
- Cayman Chemical. (2025). Indole-3-carboxaldehyde Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ChemicalBook. (n.d.). Indole - Safety Data Sheet.
- Fisher Scientific. (2025). Indole-2-carboxaldehyde Safety Data Sheet.
- Santa Cruz Biotechnology, Inc. (n.d.). Indole-3-carboxaldehyde Material Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
- Neogen. (2024). Kovac's Indole Reagent, Safety Data Sheet.
- HPC Standards. (n.d.). Indole-3-carboxaldehyde.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
